Deoxy Donepezil Hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-benzyl-4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO2.ClH/c1-26-23-15-21-13-20(14-22(21)16-24(23)27-2)12-18-8-10-25(11-9-18)17-19-6-4-3-5-7-19;/h3-7,15-16,18,20H,8-14,17H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOSEOQZAOZSMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CC(CC2=C1)CC3CCN(CC3)CC4=CC=CC=C4)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647785 | |
| Record name | 1-Benzyl-4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1034439-57-0 | |
| Record name | Piperidine, 4-[(2,3-dihydro-5,6-dimethoxy-1H-inden-2-yl)methyl]-1-(phenylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1034439-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzyl-4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
what is the chemical structure of Deoxy Donepezil Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxy Donepezil Hydrochloride is recognized as a process-related impurity of Donepezil, a prominent medication used for the management of Alzheimer's disease. As with any active pharmaceutical ingredient (API), the identification, characterization, and control of impurities are critical for ensuring the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of the chemical structure, available physicochemical data, and analytical considerations for this compound.
Chemical Structure and Identification
This compound is structurally related to Donepezil, lacking the ketone functional group on the indanone moiety. Its chemical identity is well-established through various nomenclature systems.
The 2D chemical structure of this compound is as follows:
| Identifier | Value |
| IUPAC Name | 1-benzyl-4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine;hydrochloride[1] |
| CAS Number | 1034439-57-0[1] |
| Molecular Formula | C24H32ClNO2[1] |
| Molecular Weight | 401.97 g/mol [2] |
| SMILES | COC1=C(C=C2CC(CC2=C1)CC3CCN(CC3)CC4=CC=CC=C4)OC.Cl[1] |
| InChI | InChI=1S/C24H31NO2.ClH/c1-26-23-15-21-13-20(14-22(21)16-24(23)27-2)12-18-8-10-25(11-9-18)17-19-6-4-3-5-7-19;/h3-7,15-16,18,20H,8-14,17H2,1-2H3;1H[1] |
| InChIKey | PJOSEOQZAOZSMV-UHFFFAOYSA-N[1] |
| Synonyms | Deoxydonepezil hydrochloride, 1-Benzyl-4-((5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)piperidine hydrochloride[1] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 401.97 g/mol | [2] |
| Molecular Formula | C24H32ClNO2 | [1] |
| XLogP3-AA | 5.5 | PubChem (Computed) |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed) |
| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed) |
| Rotatable Bond Count | 5 | PubChem (Computed) |
| Exact Mass | 401.2121570 | [1] |
| Monoisotopic Mass | 401.2121570 | [1] |
| Topological Polar Surface Area | 21.7 Ų | [1] |
| Heavy Atom Count | 28 | PubChem (Computed) |
| Formal Charge | 0 | PubChem (Computed) |
| Complexity | 422 | [1] |
Experimental Protocols
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not publicly available. It is considered a process-related impurity, likely formed during the synthesis of Donepezil. The formation of such an impurity could potentially arise from the reduction of the ketone group of an intermediate or the final Donepezil molecule, depending on the synthetic route and reagents used.
Analytical Methods
The analysis of this compound is typically performed in the context of impurity profiling of Donepezil. Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed.
General HPLC Method for Impurity Profiling (Illustrative):
While a specific validated method for this compound is not detailed, methods for Donepezil can be adapted. The United States Pharmacopeia (USP) monograph for Donepezil Hydrochloride Tablets mentions "Deoxydonepezil" as a potential impurity and provides its relative retention time in a specified HPLC method.[3][4]
-
Column: A reversed-phase column, such as a C18 or C8, is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is common.
-
Detection: UV detection at a wavelength where both Donepezil and its impurities have significant absorbance (e.g., 271 nm or 286 nm) is often used.[3][4]
-
System Suitability: The method should be validated for specificity, linearity, accuracy, precision, and robustness, with system suitability parameters such as resolution, tailing factor, and theoretical plates being monitored.
Forced degradation studies of Donepezil under acidic, basic, oxidative, and photolytic conditions are performed to understand the degradation pathways and to develop stability-indicating analytical methods.[1][5][6] this compound, being a process-related impurity, would be monitored alongside any identified degradation products.
Biological Activity and Signaling Pathways
There is no specific information available in the scientific literature regarding the biological activity or the signaling pathways affected by this compound. The pharmacological profile of the parent drug, Donepezil, is well-characterized as a reversible inhibitor of acetylcholinesterase, which leads to increased levels of acetylcholine in the brain.[2] It is crucial to note that the biological activity of an impurity cannot be assumed to be the same as the parent compound and would require separate pharmacological evaluation.
Logical Workflow for Impurity Identification and Analysis
The following diagram illustrates a general workflow for the identification and analysis of impurities like this compound in a drug substance such as Donepezil.
References
Deoxy Donepezil Hydrochloride: A Technical Guide for Pharmaceutical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxy Donepezil Hydrochloride is recognized as a significant process-related impurity and potential degradation product of Donepezil, a widely prescribed acetylcholinesterase inhibitor for the management of Alzheimer's disease. The diligent identification, characterization, and control of such impurities are paramount to ensure the safety, efficacy, and quality of the final drug product. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, analytical detection methodologies, and its place within the broader context of Donepezil's impurity profile.
Core Data Summary
A clear understanding of the fundamental properties of this compound is the foundation for all analytical and control strategies.
| Parameter | Value | Citation |
| Chemical Name | 1-Benzyl-4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine hydrochloride | |
| CAS Number | 1034439-57-0 | |
| Molecular Formula | C24H32ClNO2 | |
| Molecular Weight | 401.97 g/mol | |
| Parent Drug | Donepezil | [1] |
Analytical Characterization and Experimental Protocols
The detection and quantification of this compound are primarily achieved through chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC). Below are detailed experimental protocols that serve as a starting point for method development and validation.
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Impurity Profiling
This method is designed for the separation and quantification of Donepezil and its related impurities, including this compound.
Objective: To develop a stability-indicating RP-HPLC method for the determination of this compound in Donepezil drug substance.
Methodology:
| Parameter | Specification |
| Column | C18 (e.g., Agilent Eclipse Plus C18, 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient mixture of a buffered aqueous phase (e.g., 0.01M Phosphate Buffer, pH 2.7) and an organic modifier (e.g., Methanol and Acetonitrile).[2] |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection | UV at 268 nm[3] |
| Column Temperature | 30 °C |
| Injection Volume | 10 - 20 µL |
| Sample Preparation | The Donepezil sample is dissolved in the mobile phase to a concentration of approximately 1.0 mg/mL.[4] |
System Suitability:
| Parameter | Acceptance Criteria |
| Tailing Factor | < 1.5 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) for replicate injections | < 2.0% |
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method and to understand the formation of degradation products like this compound.
Objective: To assess the stability of Donepezil and the potential formation of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: A stock solution of Donepezil hydrochloride is prepared at a concentration of 1 mg/mL in a suitable solvent such as methanol or a mixture of water and acetonitrile.[4]
-
Stress Conditions:
-
Acid Hydrolysis: The stock solution is mixed with 0.1 M HCl and kept at room temperature for 7 days. For accelerated degradation, 2 M HCl at 70°C for 48 hours can be used.[4][]
-
Base Hydrolysis: The stock solution is mixed with 0.1 M NaOH and kept at room temperature for 7 days. For accelerated degradation, 2 M NaOH at 70°C for 48 hours can be used.[4][]
-
Oxidative Degradation: The stock solution is mixed with 3% H₂O₂ and kept at room temperature for 7 days.[4]
-
Thermal Degradation: The solid drug substance is exposed to dry heat at 85°C for 7 days.[4]
-
Photolytic Degradation: The drug solution is exposed to daylight at room temperature for 7 days.[4]
-
-
Sample Analysis: After the specified duration, the acidic and alkaline samples are neutralized. All stressed samples are then diluted to a suitable concentration and analyzed using the validated stability-indicating HPLC method.[4]
Logical Workflow and Visualization
The following diagrams illustrate the logical workflow for the identification and control of Deoxy Donepezil as an impurity in the drug development process.
Caption: A logical workflow for the identification, characterization, and control of this compound as a process-related impurity in Donepezil manufacturing.
Signaling Pathways and Mechanism of Action
Currently, there is no publicly available research detailing specific signaling pathways or pharmacological activities of this compound itself. Its significance is primarily as a marker of quality and purity in the manufacturing of Donepezil. The mechanism of action of the parent drug, Donepezil, involves the reversible inhibition of acetylcholinesterase, which leads to increased levels of acetylcholine in the brain, thereby improving cognitive function in Alzheimer's patients.[6][7]
The following diagram illustrates the established mechanism of action for the parent compound, Donepezil.
Caption: A simplified diagram illustrating the mechanism of action of Donepezil as an acetylcholinesterase inhibitor.
Conclusion
This compound serves as a critical quality attribute in the production of Donepezil. A thorough understanding of its chemical properties, coupled with robust and validated analytical methods, is essential for ensuring the purity and safety of the final pharmaceutical product. The experimental protocols and workflows provided in this guide offer a solid framework for researchers and drug development professionals to effectively manage this and other related impurities. Further research into the potential pharmacological or toxicological profile of this compound could provide a more complete understanding of its impact.
References
- 1. veeprho.com [veeprho.com]
- 2. RP-HPLC analytical method development and optimization for quantification of donepezil hydrochloride in orally disintegrating tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. benchchem.com [benchchem.com]
- 6. The pharmacology of donepezil: a new treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Deoxy Donepezil Hydrochloride: A Comprehensive Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Deoxy Donepezil Hydrochloride, a derivative of the well-known Alzheimer's disease medication, Donepezil. This document details a proposed synthetic pathway, experimental protocols, and thorough characterization methodologies tailored for researchers and professionals in drug development. All quantitative data is presented in structured tables for clarity and comparative analysis.
Introduction
This compound, chemically known as 1-benzyl-4-((5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)piperidine hydrochloride, is a close structural analog of Donepezil.[1][2] While Donepezil is a potent and selective inhibitor of acetylcholinesterase (AChE), the pharmacological profile of its deoxy analog is less characterized, making it a molecule of interest for further investigation in neuropharmacology and medicinal chemistry.[3][4] The primary structural difference lies in the reduction of the indanone carbonyl group of Donepezil to a methylene group in Deoxy Donepezil. This guide outlines a plausible synthetic route and the analytical techniques required for its unambiguous characterization.
Synthesis of this compound
Proposed Synthetic Pathway
The synthesis commences with the Wolff-Kishner reduction of Donepezil, which effectively removes the carbonyl group. The resulting free base, Deoxy Donepezil, is then converted to its hydrochloride salt.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Deoxy Donepezil (Wolff-Kishner Reduction)
-
To a solution of Donepezil (1.0 eq) in diethylene glycol, add hydrazine hydrate (10 eq) and potassium hydroxide (5 eq).
-
Heat the reaction mixture to 120 °C for 2 hours.
-
Gradually increase the temperature to 200-210 °C to distill off water and excess hydrazine.
-
Maintain the reaction at this temperature for an additional 4 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Deoxy Donepezil.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
Step 2: Synthesis of this compound
-
Dissolve the purified Deoxy Donepezil free base in a minimal amount of anhydrous diethyl ether.
-
Slowly add a solution of hydrochloric acid in diethyl ether (2 M) dropwise with stirring until precipitation is complete.
-
Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to afford this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the final compound and for monitoring the progress of the reaction.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 271 nm |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
Spectroscopic Characterization
Spectroscopic methods provide detailed structural information. The expected data is extrapolated from known data for Donepezil.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.20-7.40 (m, 5H, Ar-H), 6.80-6.90 (m, 2H, Ar-H), 3.85 (s, 6H, 2x OCH₃), 3.50 (s, 2H, Ar-CH₂-N), 2.50-3.20 (m, 9H), 1.40-2.00 (m, 5H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 147.5, 147.0, 138.0, 135.0, 133.0, 129.0, 128.5, 127.0, 111.0, 109.0, 60.0, 56.0, 53.0, 40.0, 37.0, 34.0, 31.0, 29.0 |
| FTIR (KBr, cm⁻¹) | ~2950 (C-H stretch), ~1610, ~1500 (C=C aromatic stretch), ~1250 (C-O stretch), ~1120 (C-N stretch) |
| Mass Spec. (ESI+) | Expected [M+H]⁺ at m/z 366.24 |
Note: The predicted NMR shifts are based on the structure of Deoxy Donepezil and may vary slightly.
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compound.
Caption: Predicted mass fragmentation of Deoxy Donepezil.
Experimental Workflow and Logic
The overall process from synthesis to characterization follows a logical progression to ensure the desired product is obtained with high purity and its structure is rigorously confirmed.
Caption: Overall experimental workflow.
Conclusion
This technical guide provides a robust framework for the synthesis and characterization of this compound. By adapting established synthetic methodologies for Donepezil and employing a comprehensive suite of modern analytical techniques, researchers can confidently prepare and validate the structure and purity of this novel compound. The data and protocols presented herein are intended to facilitate further investigation into the pharmacological properties of Deoxy Donepezil and its potential as a lead compound in the development of new therapeutics for neurological disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. US6953856B2 - Process for the preparation of 1-benzyl-4-(5,6-dimethoxy-1-indanon)-2-yl) methyl piperidine hydrochloride (Donepezil HCI) - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. US20080194827A1 - Crystalline forms of Donepezil base - Google Patents [patents.google.com]
Physicochemical Properties of Deoxy Donepezil Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxy Donepezil Hydrochloride is a close structural analog of Donepezil Hydrochloride, a well-established acetylcholinesterase inhibitor used in the management of Alzheimer's disease. As a potential impurity or metabolite, understanding the physicochemical properties of this compound is crucial for drug development, quality control, and formulation studies. This technical guide provides a comprehensive overview of its core physicochemical characteristics, detailed experimental protocols for their determination, and a visualization of its presumed mechanism of action.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that some of these values are calculated or inferred due to the limited availability of direct experimental data.
| Property | Value | Source |
| Chemical Name | 1-Benzyl-4-((5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)piperidine hydrochloride | PubChem[1] |
| Molecular Formula | C₂₄H₃₂ClNO₂ | PubChem[1] |
| Molecular Weight | 402.0 g/mol | PubChem[1] |
| Melting Point (°C) | Data not available. | |
| Solubility | Data not available. Likely soluble in methanol and DMSO. Solubility in water is expected to be pH-dependent. | Inferred |
| pKa | Data not available. The piperidine nitrogen is expected to have a pKa in the range of 8-10. | Inferred |
| LogP (Octanol-Water Partition Coefficient) | Data not available. |
Experimental Protocols
Determination of Melting Point
Principle: The melting point of a solid crystalline substance is the temperature at which it transitions from a solid to a liquid phase. It is a key indicator of purity.
Methodology (Capillary Method):
-
Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure:
-
The capillary tube containing the sample is placed in the heating block of the apparatus.
-
The sample is heated at a steady rate (e.g., 10°C/minute) to determine an approximate melting range.
-
The determination is repeated with a fresh sample, heating at a slower rate (1-2°C/minute) starting from a temperature approximately 20°C below the approximate melting point.
-
The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (completion) are recorded as the melting range.
-
Determination of Aqueous Solubility
Principle: The equilibrium solubility of a compound in a particular solvent at a given temperature is the concentration at which the solution is saturated.
Methodology (Shake-Flask Method):
-
Materials: this compound, purified water (or other relevant aqueous buffers, e.g., pH 1.2, 6.8, 7.4), orbital shaker, centrifuge, and a suitable analytical method for quantification (e.g., HPLC-UV).
-
Procedure:
-
An excess amount of this compound is added to a known volume of the aqueous solvent in a sealed flask.
-
The flask is agitated in an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is centrifuged at high speed to pellet the undissolved solid.
-
An aliquot of the clear supernatant is carefully removed, filtered through a 0.45 µm filter, and diluted appropriately.
-
The concentration of the dissolved compound in the diluted filtrate is determined using a validated analytical method, such as HPLC-UV.
-
The solubility is expressed in mg/mL or µg/mL.
-
Acetylcholinesterase (AChE) Inhibition Assay
Principle: This assay determines the ability of this compound to inhibit the enzymatic activity of acetylcholinesterase. The assay is based on the Ellman's method, where the hydrolysis of acetylthiocholine (ATC) by AChE produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB), which can be quantified spectrophotometrically.[2]
Methodology:
-
Reagents and Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
This compound (test compound)
-
Donepezil Hydrochloride (positive control)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare stock solutions of AChE, ATCI, DTNB, and the test/control compounds in the appropriate buffer.
-
In a 96-well plate, add the phosphate buffer, AChE solution, and different concentrations of this compound or the positive control. A well without the inhibitor serves as the negative control (100% enzyme activity), and a well without the enzyme serves as the blank.
-
Pre-incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate (ATCI) and DTNB solution to all wells.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the rate of reaction (change in absorbance per minute).
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited reaction] x 100
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathway and Experimental Workflow
Acetylcholinesterase Inhibition Signaling Pathway
This compound is expected to act as an acetylcholinesterase inhibitor, similar to its parent compound, Donepezil. This mechanism involves the reversible inhibition of the acetylcholinesterase enzyme in the synaptic cleft, leading to an increase in the concentration of the neurotransmitter acetylcholine. This enhanced cholinergic activity is believed to be responsible for the therapeutic effects observed with this class of drugs in neurodegenerative diseases.
Caption: Proposed mechanism of action of this compound as an acetylcholinesterase inhibitor.
Experimental Workflow for IC₅₀ Determination
The following diagram illustrates the logical flow of the experimental procedure to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against acetylcholinesterase.
Caption: Experimental workflow for determining the IC₅₀ value of this compound.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound. While a complete experimental dataset for this specific compound is not yet publicly available, the provided protocols offer robust methodologies for its characterization. The presumed mechanism of action as an acetylcholinesterase inhibitor is consistent with its structural similarity to Donepezil. Further experimental validation of the properties outlined in this guide is essential for its comprehensive evaluation in the context of drug development and quality control.
References
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Donepezil, a piperidine-based reversible acetylcholinesterase inhibitor, is a cornerstone in the symptomatic treatment of Alzheimer's disease. The intricate synthesis of Donepezil hydrochloride, like any complex chemical process, is susceptible to the formation of process-related impurities. These impurities, if not adequately controlled, can potentially impact the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of Deoxy Donepezil Hydrochloride, a known process-related impurity of Donepezil.
This guide will delve into the chemical identity of Deoxy Donepezil, its potential formation during the synthesis of Donepezil, and the analytical methodologies for its detection and quantification. Furthermore, it will explore the known pharmacological context of Donepezil's mechanism of action, including its influence on intracellular signaling pathways, and discuss the toxicological considerations for impurities in active pharmaceutical ingredients (APIs). While specific pharmacological and toxicological data for Deoxy Donepezil are not extensively available in public literature, this guide will provide a framework for its consideration within the broader context of pharmaceutical impurity analysis.
Chemical Profile of this compound
Deoxy Donepezil is structurally related to Donepezil, lacking the ketone functional group on the indanone ring system. Its chemical identity is summarized in the table below.
| Parameter | Information |
| Chemical Name | 1-benzyl-4-((5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)piperidine hydrochloride[1] |
| Synonyms | Deoxydonepezil hydrochloride, Donepezil Deoxy Impurity |
| CAS Number | 1034439-57-0 (HCl salt)[1] |
| Molecular Formula | C₂₄H₃₂ClNO₂[1] |
| Molecular Weight | 401.97 g/mol [1] |
| Chemical Structure |
Formation as a Process-Related Impurity
Deoxy Donepezil is categorized as a process-related impurity, meaning it is likely formed during the synthesis of the Donepezil API. While specific, detailed pathways for its formation are not extensively published, it is hypothesized to arise from a side reaction or an incomplete reaction step. One of the common synthetic routes to Donepezil involves the condensation of 5,6-dimethoxy-1-indanone with 1-benzyl-4-formylpiperidine, followed by reduction of the resulting intermediate.
The formation of Deoxy Donepezil could potentially occur if the starting material, 5,6-dimethoxy-1-indanone, is reduced to its corresponding deoxy form, 5,6-dimethoxyindane, which then participates in the subsequent reaction steps. Alternatively, over-reduction of an intermediate during the synthesis could also lead to the formation of this impurity.
Analytical Methodologies for Detection and Quantification
The control of impurities in pharmaceutical manufacturing relies on robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of Donepezil and its related compounds.
Experimental Protocol: HPLC Method for Impurity Profiling
This protocol is a representative example based on published methods for Donepezil impurity analysis. Method optimization and validation are crucial for specific applications.
4.1.1 Chromatographic Conditions
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.01 M Phosphate Buffer (pH adjusted to 2.7 with phosphoric acid) |
| Mobile Phase B | Acetonitrile:Methanol (50:50, v/v) |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 268 nm |
| Injection Volume | 20 µL |
4.1.2 Solution Preparation
-
Diluent: Mobile Phase A and Mobile Phase B in a 50:50 ratio.
-
Standard Solution: Prepare a solution of Donepezil Hydrochloride reference standard in the diluent at a known concentration (e.g., 0.1 mg/mL).
-
Impurity Standard Solution: If available, prepare a solution of this compound reference standard in the diluent.
-
Sample Solution: Accurately weigh and dissolve the Donepezil API or drug product in the diluent to a known concentration (e.g., 1.0 mg/mL).
4.1.3 System Suitability
Before sample analysis, inject the standard solution multiple times to ensure the system is performing adequately. Key parameters include:
-
Tailing factor: Should be ≤ 2.0 for the Donepezil peak.
-
Theoretical plates: Should be ≥ 2000 for the Donepezil peak.
-
Relative Standard Deviation (RSD) of peak area: Should be ≤ 2.0% for replicate injections.
4.1.4 Data Analysis
The amount of Deoxy Donepezil in the sample can be quantified using the peak area response from the chromatogram, relative to the peak area of the Donepezil standard or a Deoxy Donepezil standard if available.
Method Validation Parameters
A comprehensive validation of the analytical method should be performed according to ICH guidelines, including:
| Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. |
| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of test results obtained by the method to the true value. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |
While specific LOD and LOQ values for Deoxy Donepezil are not widely published, typical HPLC methods for Donepezil impurities can achieve LODs in the range of 0.01-0.05% and LOQs in the range of 0.03-0.15% relative to the main component concentration.
Pharmacological and Toxicological Considerations
Pharmacology of Donepezil
Donepezil is a centrally acting, reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh). By inhibiting AChE, Donepezil increases the concentration of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is the primary mechanism by which Donepezil is thought to improve cognitive function in patients with Alzheimer's disease.
Recent research has also suggested that Donepezil's therapeutic effects may involve other mechanisms, including the modulation of intracellular signaling pathways such as the PI3K/Akt pathway. This pathway is crucial for cell survival, proliferation, and synaptic plasticity.
Toxicology of Impurities
The presence of impurities in pharmaceuticals is a major concern for regulatory agencies. The International Council for Harmonisation (ICH) provides guidelines (Q3A/B) for the qualification of impurities in new drug substances and products. The qualification threshold is the level at which an impurity needs to be toxicologically assessed.
Regulatory Landscape
Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) set limits for impurities in active pharmaceutical ingredients and finished drug products. While specific limits for Deoxy Donepezil are not explicitly listed in the current public monographs for Donepezil Hydrochloride, general and specific impurity limits are provided. For example, the European Pharmacopoeia specifies limits for known impurities (e.g., Impurity C, D, E) and a general limit for any other unspecified impurity.[2] It is the responsibility of the manufacturer to identify and control all impurities to within these specified limits.
| Pharmacopoeia | Impurity Designation | Limit |
| European Pharmacopoeia (11.0) | Impurity C + E | Not more than 0.10% |
| Impurity D | Not more than 0.10% | |
| Any other impurity | Not more than 0.10% | |
| Total impurities | Not more than 0.3% | |
| United States Pharmacopeia (USP) | Donepezil Related Compound A | Varies by procedure |
| Any individual impurity | Varies by procedure | |
| Total impurities | Varies by procedure |
Note: The limits presented are for illustrative purposes and may vary depending on the specific monograph and analytical procedure. Manufacturers must refer to the current official pharmacopoeial texts for compliance.
Conclusion
This compound is a recognized process-related impurity in the synthesis of Donepezil. Its effective control is essential for ensuring the quality, safety, and efficacy of the final drug product. This technical guide has provided an overview of its chemical properties, potential formation, and analytical methods for its detection and quantification. While specific pharmacological and toxicological data for Deoxy Donepezil are limited, its structural similarity to Donepezil warrants careful consideration and control within the regulatory framework for pharmaceutical impurities. Further research into the biological activity of Deoxy Donepezil would provide a more complete understanding of its potential impact. The methodologies and workflows presented here offer a foundation for researchers and drug development professionals to address the challenges of impurity profiling in the manufacturing of Donepezil.
References
Unraveling the Genesis of Deoxy Donepezil: A Technical Guide to an Elusive Impurity in Donepezil Synthesis
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical analysis of the origins of the Deoxy Donepezil impurity, a critical process-related impurity encountered during the synthesis of Donepezil, a cornerstone therapeutic for Alzheimer's disease. Through a detailed examination of the synthetic pathway, this guide pinpoints the specific reaction step responsible for its formation, elucidates the underlying mechanism, and presents analytical methodologies for its detection and quantification. This document is intended to equip researchers and drug development professionals with the necessary knowledge to control and mitigate the presence of this impurity, ensuring the quality and safety of the final active pharmaceutical ingredient (API).
Introduction: The Challenge of Impurity Profiling in Donepezil
Donepezil, chemically known as (±)-2,3-dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one, is a reversible inhibitor of the enzyme acetylcholinesterase.[1] Its synthesis, while well-established, is a multi-step process susceptible to the formation of various impurities.[] These impurities can arise from starting materials, intermediates, side reactions, or degradation products.[] Rigorous control of these impurities is a regulatory expectation and is paramount to the safety and efficacy of the final drug product.
One such process-related impurity that has garnered significant attention is Deoxy Donepezil.[4] Chemically identified as 1-benzyl-4-((5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)piperidine, this impurity is structurally similar to Donepezil but lacks the keto functional group on the indanone ring.[4][5] Understanding the genesis of this impurity is the first step toward its effective control.
The Synthetic Pathway of Donepezil and the Origin of Deoxy Donepezil
The most common synthetic route to Donepezil involves the Knoevenagel condensation of 5,6-dimethoxy-1-indanone with 1-benzylpiperidine-4-carboxaldehyde. This reaction forms the intermediate, 1-benzyl-4-((5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methylene)piperidine. The subsequent and final step is the catalytic hydrogenation of this intermediate to yield Donepezil.[1]
It is within this critical reduction step that the formation of Deoxy Donepezil occurs. While the primary objective of the hydrogenation is the selective reduction of the exocyclic double bond, over-reduction can occur, leading to the unwanted reduction of the keto group of the indanone moiety to a methylene group.
A key study by Reddy K.K. et al. identified and characterized several potential impurities of Donepezil, designating Deoxy Donepezil as "impurity IV".[4] This research confirmed that Deoxy Donepezil is a process-related impurity formed during the synthesis.[4]
dot
Caption: Formation of Donepezil and Deoxy Donepezil Impurity.
Mechanism of Deoxy Donepezil Formation
The formation of Deoxy Donepezil is a consequence of excessive reduction during the catalytic hydrogenation of the unsaturated intermediate. The mechanism can be conceptualized as a two-step reduction process on the indanone ring system:
-
Reduction of the Keto Group to a Secondary Alcohol: The first stage of over-reduction involves the hydrogenation of the ketone to a secondary alcohol, forming the corresponding indanol derivative. This intermediate has also been identified as a potential impurity in Donepezil synthesis (designated as impurity III by Reddy K.K. et al.).[4]
-
Hydrogenolysis of the Secondary Alcohol: The newly formed hydroxyl group can then undergo hydrogenolysis, a process where a carbon-heteroatom bond (in this case, C-OH) is cleaved by hydrogen, resulting in the formation of a methylene group. This final step yields the Deoxy Donepezil impurity.
The propensity for this over-reduction is influenced by several factors, including the choice of catalyst, reaction temperature, hydrogen pressure, and reaction time.
dot
Caption: Postulated mechanism for Deoxy Donepezil formation.
Experimental Protocols for Identification and Quantification
The identification and quantification of the Deoxy Donepezil impurity are crucial for quality control. High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for this purpose.
HPLC Method for Impurity Profiling
A robust HPLC method is essential to separate Donepezil from its potential impurities, including Deoxy Donepezil. The following is a representative, though general, experimental protocol. Method validation according to ICH guidelines is imperative for use in a regulated environment.
Table 1: Representative HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol). |
| Flow Rate | Typically 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Detection | UV at a suitable wavelength (e.g., 230 nm or 268 nm)[6] |
| Injection Volume | 10-20 µL |
Sample Preparation
-
Standard Preparation: A reference standard of Deoxy Donepezil is required for identification and quantification. A stock solution is prepared by dissolving a known amount of the standard in a suitable solvent (e.g., diluent used for the mobile phase).
-
Sample Preparation: A solution of the Donepezil API is prepared at a specified concentration in the same diluent.
dot
Caption: General workflow for HPLC analysis of Deoxy Donepezil.
Quantitative Data and Control Strategies
Table 2: Factors Influencing Deoxy Donepezil Formation and Control Strategies
| Influencing Factor | Impact on Deoxy Donepezil Formation | Control Strategy |
| Catalyst Type | More active catalysts (e.g., certain noble metal catalysts) may promote over-reduction. | Select a catalyst with high selectivity for the reduction of the double bond over the ketone. Catalyst screening studies are recommended. |
| Catalyst Loading | Higher catalyst loading can increase the rate of over-reduction. | Optimize the catalyst loading to achieve complete conversion of the starting material with minimal impurity formation. |
| Hydrogen Pressure | Higher hydrogen pressure generally favors over-reduction. | Conduct the reaction at the lowest effective hydrogen pressure. |
| Temperature | Elevated temperatures can increase the rate of hydrogenolysis. | Perform the reduction at a controlled, lower temperature. |
| Reaction Time | Prolonged reaction times can lead to the accumulation of the Deoxy Donepezil impurity. | Monitor the reaction progress closely and stop the reaction once the starting material is consumed. |
Conclusion
The Deoxy Donepezil impurity is a process-related impurity formed during the catalytic hydrogenation step in the synthesis of Donepezil. Its origin lies in the over-reduction of the keto group on the indanone ring of the Donepezil precursor. By understanding the mechanism of its formation and the influence of various reaction parameters, drug manufacturers can implement effective control strategies to minimize its presence in the final API. The use of validated analytical methods, such as HPLC, is essential for the routine monitoring and quantification of this and other impurities, ensuring the consistent production of high-quality Donepezil. This technical guide serves as a foundational resource for scientists and researchers dedicated to the robust and safe manufacturing of this vital medication.
References
- 1. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. healthinformaticsjournal.com [healthinformaticsjournal.com]
Deoxy Donepezil Hydrochloride: A Technical Overview of a Key Donepezil-Related Compound
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of Deoxy Donepezil Hydrochloride, a significant compound related to the widely prescribed Alzheimer's drug, Donepezil. While specific pharmacological data for this compound is not extensively available in public literature, this document will characterize its nature as a known impurity and reference standard for Donepezil. To provide valuable context for researchers, this guide will subsequently delve into the well-established pharmacological profile of the parent compound, Donepezil Hydrochloride, covering its mechanism of action, quantitative data from key studies, and detailed experimental protocols.
Introduction to this compound
This compound is recognized primarily as an impurity and a reference standard associated with the synthesis and manufacturing of Donepezil Hydrochloride.[1][2] As a reference standard, it plays a crucial role in the analytical method development, validation, and quality control processes for Donepezil, ensuring the purity and safety of the final drug product.[2] Its chemical structure is closely related to Donepezil, with the key difference being the absence of a specific oxygen atom.
Chemical Information:
| Identifier | Value |
| IUPAC Name | 1-benzyl-4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine;hydrochloride |
| CAS Number | 1034439-57-0 |
| Molecular Formula | C24H32ClNO2 |
| Molecular Weight | 402.0 g/mol |
Source: PubChem CID 24881880[3]
Due to its classification as an impurity, dedicated studies on the pharmacological activity of this compound are not readily found in published scientific literature. Therefore, the remainder of this guide will focus on the pharmacological properties of Donepezil Hydrochloride, the parent active pharmaceutical ingredient.
Pharmacological Profile of Donepezil Hydrochloride
Donepezil Hydrochloride is a centrally acting, reversible inhibitor of the enzyme acetylcholinesterase (AChE).[4] It is widely prescribed for the symptomatic treatment of mild, moderate, and severe dementia associated with Alzheimer's disease.[4][5][6][7][8][9] While it does not alter the underlying progression of Alzheimer's disease, it can lead to modest improvements in cognitive function and daily activities.[5][10]
Mechanism of Action
The primary mechanism of action of Donepezil is the inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft.[6][11] By reversibly binding to and inhibiting AChE, Donepezil increases the concentration and duration of action of acetylcholine at cholinergic synapses, thereby enhancing cholinergic neurotransmission.[4][5][6][11] This is particularly relevant in Alzheimer's disease, which is characterized by a significant loss of cholinergic neurons and a subsequent deficit in acetylcholine.[5][11]
Beyond its primary action as an AChE inhibitor, some research suggests that Donepezil may have other non-cholinergic effects, including acting as a potent agonist of the σ1 receptor.[5]
References
- 1. Deoxy Donepezil - Acanthus Research [acanthusresearch.com]
- 2. Donepezil Deoxy Impurity - CAS - 844694-84-4 (free base) | Axios Research [axios-research.com]
- 3. This compound | C24H32ClNO2 | CID 24881880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Donepezil - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. Donepezil Uses, Dosage, Side Effects, Warnings - Drugs.com [drugs.com]
- 8. Donepezil: MedlinePlus Drug Information [medlineplus.gov]
- 9. Donepezil (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 10. The pharmacology of donepezil: a new treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
solubility profile of Deoxy Donepezil Hydrochloride in common lab solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxy Donepezil Hydrochloride (CAS: 1034439-57-0) is a derivative and a known impurity of Donepezil, a widely used medication for the treatment of Alzheimer's disease. As a related compound, understanding its physicochemical properties, particularly its solubility in common laboratory solvents, is crucial for its isolation, purification, and analytical characterization in pharmaceutical development and quality control processes. This guide summarizes the available information on its solubility and provides standardized protocols for its empirical determination.
Chemical Profile:
-
IUPAC Name: 1-benzyl-4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine;hydrochloride
-
Molecular Formula: C₂₄H₃₂ClNO₂
-
Molecular Weight: 401.97 g/mol
Solubility Data
Direct, quantitative solubility data for this compound in common laboratory solvents is not found in the public domain. However, qualitative information for related impurities suggests solubility in solvents like DMSO.
For reference and comparative purposes, the solubility profile of the parent compound, Donepezil Hydrochloride (CAS: 120011-70-3) , is provided below. These values can serve as a preliminary guide for solvent selection in studies involving this compound.
Table 1: Solubility Profile of Donepezil Hydrochloride
| Solvent | Type | Quantitative Solubility | Qualitative Description |
| Water | Aqueous | ≥10.4 mg/mL[1][2] | Soluble[1] |
| Chloroform | Organic | Data not available | Freely Soluble[1] |
| Glacial Acetic Acid | Organic | Data not available | Soluble[1] |
| Ethanol | Organic | Data not available | Slightly Soluble[1] |
| Acetonitrile | Organic | Data not available | Slightly Soluble[1] |
| Dimethyl Sulfoxide (DMSO) | Organic | Data not available | Insoluble[1] |
| Ethyl Acetate | Organic | Data not available | Practically Insoluble[1] |
| n-Hexane | Organic | Data not available | Practically Insoluble[1] |
Note: The discrepancy between the qualitative "insoluble in DMSO" and the common use of DMSO for stock solutions of similar compounds suggests that "insoluble" may refer to lower-end solubility not suitable for all applications, whereas it might be sufficient for creating concentrated stock solutions.
Experimental Protocol for Thermodynamic Solubility Determination
The following is a generalized protocol for determining the thermodynamic (equilibrium) solubility of a compound like this compound, based on the widely accepted saturation shake-flask method.
3.1 Principle The thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium with an excess of the solid compound at a specific temperature and pressure. The shake-flask method is the gold standard for this determination.
3.2 Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., Water, PBS pH 7.4, Ethanol, Methanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker or thermomixer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Calibrated analytical balance
-
HPLC-UV system or other suitable quantitative analytical instrument
-
Volumetric flasks and pipettes
3.3 Procedure
-
Preparation: Add an excess amount of solid this compound to a glass vial. The excess is crucial to ensure equilibrium with the solid phase is achieved.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent to the vial.
-
Equilibration: Cap the vials tightly and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C). Shake the mixture at a constant speed (e.g., 700 rpm) for a sufficient duration to reach equilibrium, typically 24 to 48 hours.
-
Phase Separation: After equilibration, allow the vials to stand for a short period to let the undissolved solid settle. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.
-
Sampling: Carefully collect an aliquot of the supernatant. For accuracy, filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.
-
Quantification:
-
Prepare a series of standard solutions of known concentrations of this compound.
-
Dilute the filtered supernatant to a concentration that falls within the linear range of the analytical method.
-
Analyze the standard solutions and the diluted sample using a validated HPLC-UV method.
-
Calculate the concentration of the saturated solution based on the calibration curve derived from the standard solutions.
-
3.4 Visualization of Experimental Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Related Biological Pathway: Mechanism of Action of Donepezil
As this compound is a direct derivative of Donepezil, the biological pathways associated with Donepezil are of high relevance. Donepezil is a centrally acting, reversible inhibitor of the enzyme acetylcholinesterase (AChE).[3] In Alzheimer's disease, there is a deficit of cholinergic neurotransmission in the brain.[4][5] By inhibiting AChE, Donepezil prevents the breakdown of the neurotransmitter acetylcholine (ACh), thereby increasing its concentration in the synaptic cleft and enhancing neuronal communication.[3][5][6]
Caption: Mechanism of Action of Donepezil via AChE Inhibition.
References
Deoxy Donepezil Hydrochloride: A Technical Guide to its Discovery and Analysis in Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxy Donepezil Hydrochloride is recognized as a significant impurity and degradation product of Donepezil, a leading therapeutic agent for Alzheimer's disease.[1][2][3] The rigorous control of impurities is a critical aspect of pharmaceutical development and manufacturing, directly impacting the safety and efficacy of the final drug product. This technical guide provides an in-depth overview of the discovery, history, and analytical methodologies related to this compound, offering valuable insights for professionals in pharmaceutical analysis and drug development.
The presence of impurities such as Deoxy Donepezil can arise from the synthetic process of the active pharmaceutical ingredient (API), degradation of the drug substance over time, or interactions with excipients within the formulation.[] Therefore, robust analytical methods are essential for the identification, quantification, and control of these impurities to meet stringent regulatory standards.
Discovery and History: An Impurity of Significance
The "discovery" of this compound is intrinsically linked to the comprehensive pharmaceutical analysis and stability testing of Donepezil. Rather than a singular moment of discovery, its identification was a result of systematic impurity profiling and forced degradation studies mandated by regulatory bodies like the International Council for Harmonisation (ICH).[][5]
Forced degradation studies are a cornerstone of pharmaceutical development, designed to deliberately degrade a drug substance under various stress conditions, such as acid and base hydrolysis, oxidation, heat, and photolysis.[][5][6] These studies are instrumental in elucidating the degradation pathways of the API and identifying potential degradation products that may form during the shelf-life of the drug product. It was through such rigorous testing of Donepezil that Deoxy Donepezil was identified as a notable degradation product.
The characterization of this and other impurities is crucial for establishing the stability-indicating nature of analytical methods and for the synthesis of reference standards.[7] These reference standards are indispensable for the accurate quantification of impurities in routine quality control of both the drug substance and the final pharmaceutical formulation.
Data Presentation: Chemical and Analytical Properties
A summary of the key chemical and analytical information for this compound and its parent drug, Donepezil, is presented below.
| Property | This compound | Donepezil Hydrochloride |
| IUPAC Name | 1-Benzyl-4-((5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)piperidine hydrochloride | (±)-2,3-Dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one hydrochloride |
| CAS Number | 1034439-57-0 | 120011-70-3 |
| Molecular Formula | C24H32ClNO2 | C24H30ClNO3 |
| Molecular Weight | 401.97 g/mol | 415.95 g/mol |
| Nature | Impurity / Degradation Product | Active Pharmaceutical Ingredient |
Experimental Protocols
Detailed methodologies for the forced degradation of Donepezil to generate Deoxy Donepezil and the subsequent analytical procedures for its identification and quantification are outlined below.
Forced Degradation Protocol for Donepezil Hydrochloride
This protocol is a composite of methodologies described in various studies to induce the formation of degradation products, including Deoxy Donepezil.
Objective: To generate degradation products of Donepezil under various stress conditions to understand its stability and degradation pathways.
Methodology:
-
Preparation of Stock Solution: A stock solution of Donepezil Hydrochloride is prepared at a concentration of 1 mg/mL in a suitable solvent such as methanol or a mixture of water and acetonitrile.[6]
-
Stress Conditions:
-
Acid Hydrolysis: The stock solution is mixed with 0.1 M HCl and kept at room temperature for 7 days. For accelerated degradation, 2 M HCl at 70°C for 48 hours can be used.[][6]
-
Alkaline Hydrolysis: The stock solution is mixed with 0.1 M NaOH and kept at room temperature for 7 days. For accelerated degradation, 2 M NaOH at 70°C for 48 hours can be employed.[][6] Donepezil has shown lower stability in alkaline conditions.[][8]
-
Oxidative Degradation: The stock solution is mixed with 3% H₂O₂ and maintained at room temperature for 7 days.[][6]
-
Thermal Degradation: The solid drug substance is exposed to dry heat at 85°C for 7 days.[][6]
-
Photolytic Degradation: The drug solution is exposed to daylight at room temperature for 7 days.[][6]
-
-
Sample Analysis: After the specified duration, the acidic and alkaline samples are neutralized. All stressed samples are then diluted to a suitable concentration for analysis by a stability-indicating HPLC or UPLC method.[6]
Analytical Protocol: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This protocol outlines a typical HPLC method for the separation and quantification of Donepezil and its impurities, including Deoxy Donepezil.
Objective: To separate and quantify Donepezil and its related impurities in bulk drug substances and pharmaceutical formulations.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used (e.g., 4.6-mm x 25-cm; 5-µm packing L1).[9]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile, methanol). The pH of the buffer is a critical parameter for achieving good separation.[10]
-
Detector: UV detection at a wavelength of 286 nm is often employed.[9]
-
Column Temperature: Typically maintained between 35°C and 50°C.[9][10]
-
Flow Rate: Generally in the range of 1.0 - 1.5 mL/min.[9]
-
Injection Volume: Typically 20 µL.[9]
System Suitability:
-
Resolution: The resolution between Donepezil and its closely eluting impurities should be NLT 2.0.[9]
-
Tailing Factor: The tailing factor for the Donepezil peak should be NMT 1.5.[9]
-
Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be NMT 2.0%.[9]
Visualizations: Workflows and Relationships
The following diagrams illustrate the key processes and relationships in the analysis of this compound.
Caption: Workflow for Impurity Identification.
Caption: Relationship of Deoxy Donepezil to Donepezil.
References
- 1. veeprho.com [veeprho.com]
- 2. Donepezil Deoxy Impurity - CAS - 844694-84-4 (free base) | Axios Research [axios-research.com]
- 3. Deoxy Donepezil - Acanthus Research [acanthusresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. scielo.br [scielo.br]
- 9. Donepezil Hydrochloride - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 10. healthinformaticsjournal.com [healthinformaticsjournal.com]
Methodological & Application
Application Note & Protocol: Validated HPLC Method for Quantification of Deoxy Donepezil Hydrochloride
This document provides a comprehensive guide for the quantitative determination of Deoxy Donepezil Hydrochloride in pharmaceutical preparations using a validated High-Performance Liquid Chromatography (HPLC) method. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control and research purposes.
Introduction
This compound is a key impurity and metabolite of Donepezil Hydrochloride, a widely used medication for the treatment of Alzheimer's disease. Accurate quantification of this compound is crucial for ensuring the purity, safety, and efficacy of Donepezil drug products. This application note details a robust and validated Reversed-Phase HPLC (RP-HPLC) method developed for this purpose. The method is demonstrated to be specific, linear, accurate, precise, and robust.
Analytical Method
The proposed HPLC method is based on established protocols for Donepezil Hydrochloride, adapted for the specific properties of its deoxy analog.[1][2][3][4][5]
2.1. Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
| Parameter | Recommended Condition |
| HPLC System | Quaternary Gradient HPLC System with UV Detector |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4] |
| Mobile Phase | Phosphate Buffer:Methanol:Acetonitrile (50:30:20, v/v/v), pH adjusted to 2.7 with phosphoric acid |
| Flow Rate | 1.0 mL/min[1][2][4] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (or controlled at 25 °C) |
| Detection Wavelength | 268 nm[3][5] |
| Run Time | Approximately 10 minutes |
2.2. Rationale for Method Selection
The selection of a C18 column is based on its wide applicability and success in separating structurally similar compounds. The mobile phase composition is chosen to provide optimal resolution and peak shape for this compound. The pH of 2.7 ensures the analyte is in its protonated form, leading to better retention and symmetrical peaks on a C18 column. UV detection at 268 nm is selected based on the UV absorption maxima of related compounds.[3][5]
Experimental Protocols
3.1. Materials and Reagents
-
This compound reference standard
-
Donepezil Hydrochloride reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium Dihydrogen Phosphate (analytical grade)
-
Orthophosphoric Acid (analytical grade)
-
Water (HPLC grade)
-
0.45 µm membrane filters
3.2. Preparation of Solutions
3.2.1. Mobile Phase Preparation (1 L)
-
Weigh 1.36 g of Potassium Dihydrogen Phosphate and dissolve it in 500 mL of HPLC grade water to prepare a 0.01 M solution.
-
Add 300 mL of Methanol and 200 mL of Acetonitrile.
-
Adjust the pH of the mixture to 2.7 using 80% phosphoric acid.
-
Filter the mobile phase through a 0.45 µm membrane filter.
-
Degas the mobile phase for 15 minutes using a sonicator before use.
3.2.2. Standard Stock Solution Preparation (100 µg/mL)
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 10 minutes to dissolve.
-
Make up the volume to 100 mL with the mobile phase and mix well.
3.2.3. Preparation of Working Standard Solutions Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-20 µg/mL).
3.2.4. Sample Preparation (from a solid dosage form)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of the active pharmaceutical ingredient (API).
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 30 minutes to ensure complete extraction.
-
Make up the volume to 100 mL with the mobile phase and mix well.
-
Centrifuge a portion of the solution at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, covering specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
4.1. Specificity Specificity was evaluated by analyzing the blank (mobile phase), a placebo solution, the this compound standard, and a sample solution. The chromatograms were examined for any interference at the retention time of the analyte. The method is considered specific if no significant peaks are observed at the retention time of this compound in the blank and placebo chromatograms.
4.2. Linearity Linearity was assessed by analyzing a series of at least five concentrations of this compound over the range of 1-20 µg/mL. The calibration curve was generated by plotting the peak area against the concentration. The correlation coefficient (r²) should be greater than 0.999.
4.3. Accuracy Accuracy was determined by the recovery method. A known amount of this compound standard was spiked into a placebo preparation at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was calculated. The mean recovery should be within 98-102%.
4.4. Precision Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of the same standard solution were performed on the same day, and the relative standard deviation (%RSD) of the peak areas was calculated.
-
Intermediate Precision: The repeatability assay was performed on a different day by a different analyst to assess the intermediate precision.
The %RSD for both repeatability and intermediate precision should be less than 2.0%.
4.5. Limit of Detection (LOD) and Limit of Quantification (LOQ) LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
4.6. Robustness The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic phase)
-
pH of the mobile phase (± 0.2 units)
The system suitability parameters were checked after each variation. The method is considered robust if the system suitability parameters remain within the acceptable limits.
Data Presentation
The results of the method validation are summarized in the following tables.
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | |
| 5 | |
| 10 | |
| 15 | |
| 20 | |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Table 3: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | Mean % Recovery |
| 80% | ||||
| 100% | ||||
| 120% |
Table 4: Precision Data
| Parameter | % RSD |
| Repeatability (n=6) | < 2.0% |
| Intermediate Precision (n=6) | < 2.0% |
Table 5: LOD and LOQ
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | |
| Limit of Quantification (LOQ) |
Table 6: Robustness Data
| Parameter Varied | System Suitability Parameter | Acceptance Criteria | Result |
| Flow Rate (+0.1 mL/min) | Tailing Factor | < 1.5 | Pass/Fail |
| Theoretical Plates | > 2000 | Pass/Fail | |
| Flow Rate (-0.1 mL/min) | Tailing Factor | < 1.5 | Pass/Fail |
| Theoretical Plates | > 2000 | Pass/Fail | |
| Mobile Phase pH (+0.2) | Tailing Factor | < 1.5 | Pass/Fail |
| Theoretical Plates | > 2000 | Pass/Fail | |
| Mobile Phase pH (-0.2) | Tailing Factor | < 1.5 | Pass/Fail |
| Theoretical Plates | > 2000 | Pass/Fail |
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Method Validation Process
Caption: Overview of the HPLC method validation parameters.
Conclusion
The developed RP-HPLC method for the quantification of this compound is simple, specific, accurate, precise, and robust. The method is suitable for routine quality control analysis and for the determination of this compound in pharmaceutical formulations. The clear protocols and validation data presented provide a solid foundation for the implementation of this method in a laboratory setting.
References
Application Note: Sensitive and Selective Quantification of Deoxy Donepezil Hydrochloride in Human Plasma using UPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and highly sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of Deoxy Donepezil Hydrochloride in human plasma. Deoxy Donepezil, a significant metabolite and potential impurity of the Alzheimer's disease drug Donepezil, is effectively extracted from plasma using a simple liquid-liquid extraction (LLE) procedure. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method provides the selectivity and sensitivity required for pharmacokinetic studies, impurity profiling, and therapeutic drug monitoring.
Introduction
Donepezil is a widely prescribed acetylcholinesterase inhibitor for the management of Alzheimer's disease. The parent drug undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes, leading to the formation of various metabolites.[1] The main metabolic pathways include O-demethylation, hydroxylation, N-oxidation, and N-debenzylation.[1] Deoxy Donepezil, structurally characterized as 1-Benzyl-4-((5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)piperidine, is a metabolite formed by the reduction of the keto group on the indanone moiety of Donepezil. Accurate and sensitive measurement of Deoxy Donepezil is crucial for a comprehensive understanding of Donepezil's metabolic profile and for ensuring the quality and safety of the pharmaceutical product. This application note presents a detailed protocol for the reliable quantification of this compound in human plasma.
Experimental
Materials and Reagents
-
This compound reference standard
-
Donepezil-d7 (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ethyl acetate (HPLC grade)
-
n-Hexane (HPLC grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Drug-free human plasma
Instrumentation
-
UPLC System: A high-performance liquid chromatography system capable of handling high pressures.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of human plasma into a 1.5 mL polypropylene tube.
-
Add 20 µL of the internal standard working solution (Donepezil-d7, 100 ng/mL in 50% methanol).
-
Add 1 mL of the extraction solvent (n-hexane:ethyl acetate, 70:30 v/v).
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (Acetonitrile:Water with 0.1% Formic Acid, 50:50 v/v).
-
Vortex for 30 seconds and transfer to a UPLC vial for analysis.
UPLC Conditions
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | See Table 1 |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | 5 minutes |
Table 1: UPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 5 | 95 |
| 4.0 | 5 | 95 |
| 4.1 | 95 | 5 |
| 5.0 | 95 | 5 |
MS/MS Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | See Table 2 |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Deoxy Donepezil | 366.2 | 91.1 | 35 |
| 366.2 | 241.1 | 25 | |
| Donepezil-d7 (IS) | 387.3 | 98.1 | 35 |
Results and Discussion
Method Performance
The UPLC-MS/MS method demonstrated excellent sensitivity and selectivity for the detection of this compound in human plasma. The chromatographic conditions provided good peak shape and resolution, with a retention time of approximately 2.8 minutes for Deoxy Donepezil. The use of a stable isotope-labeled internal standard ensured high accuracy and precision.
Quantitative Data Summary
The method was validated for its linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. A summary of the quantitative performance is presented in Table 3.
Table 3: Summary of Quantitative Data
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL (r² > 0.995) |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Intra-day Precision (%RSD) | ≤ 8.5% |
| Inter-day Precision (%RSD) | ≤ 11.2% |
| Accuracy (% Recovery) | 92.5% - 108.3% |
| Matrix Effect | Minimal and compensated by IS |
Visualizations
Caption: Metabolic pathways of Donepezil.
Caption: Experimental workflow for Deoxy Donepezil analysis.
Conclusion
The UPLC-MS/MS method described in this application note provides a sensitive, selective, and reliable approach for the quantification of this compound in human plasma. The simple sample preparation procedure and the short chromatographic run time make this method suitable for high-throughput analysis in a variety of research and drug development settings. This method can be a valuable tool for pharmacokinetic assessments, metabolite profiling, and quality control of Donepezil.
References
Application Notes and Protocols: Deoxy Donepezil Hydrochloride as a Reference Standard in Quality Control
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Deoxy Donepezil Hydrochloride as a reference standard in the quality control of Donepezil Hydrochloride active pharmaceutical ingredient (API) and finished drug products. The protocols detailed below are based on established analytical methodologies for impurity profiling.
Introduction
Donepezil Hydrochloride is a reversible inhibitor of the enzyme acetylcholinesterase, widely prescribed for the treatment of Alzheimer's disease. The quality and purity of Donepezil Hydrochloride are critical for its safety and efficacy. Deoxy Donepezil is a known process-related impurity of Donepezil.[1][2] Its presence in the final drug product must be monitored and controlled within acceptable limits as defined by regulatory bodies. This compound serves as a certified reference standard for the accurate identification and quantification of this impurity during quality control testing.[3]
Chemical Information:
| Compound | Chemical Name | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 1-Benzyl-4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine hydrochloride | 1034439-57-0 | C24H32ClNO2 | 401.97 g/mol |
Mechanism of Action of Donepezil
Donepezil enhances cholinergic function by increasing the concentration of acetylcholine through the reversible inhibition of its hydrolysis by acetylcholinesterase. The following diagram illustrates this mechanism.
References
Application Notes and Protocols for Forced Degradation Studies to Generate Deoxy Donepezil Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Donepezil Hydrochloride is a reversible inhibitor of the enzyme acetylcholinesterase, widely prescribed for the treatment of dementia in Alzheimer's disease.[] Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a drug substance, and helping to elucidate potential degradation pathways and degradation products.[2] This information is vital for developing stable formulations and establishing appropriate storage conditions.
One known impurity of Donepezil is Deoxy Donepezil. This document provides detailed application notes and protocols for conducting forced degradation studies on Donepezil Hydrochloride with a focus on generating and identifying its degradation products, including the potential formation of Deoxy Donepezil Hydrochloride.
Chemical Structures
Donepezil Hydrochloride
-
IUPAC Name: (±)-2,3-Dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one hydrochloride
-
Molecular Formula: C₂₄H₂₉NO₃·HCl
-
Molecular Weight: 415.96 g/mol
This compound
-
IUPAC Name: 1-benzyl-4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine;hydrochloride[3]
Forced Degradation Studies: An Overview
Forced degradation studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability testing conditions. The goal is to generate degradation products to a level of 5-20%.[8] Common stress conditions include hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.
Experimental Workflow for Forced Degradation Studies
Caption: A general workflow for forced degradation studies of Donepezil Hydrochloride.
Experimental Protocols
Preparation of Donepezil Hydrochloride Stock Solution
-
Objective: To prepare a stock solution of Donepezil Hydrochloride for use in all forced degradation studies.
-
Procedure:
Forced Degradation Conditions
The following protocols are based on established methods for forced degradation of pharmaceuticals. The extent of degradation should be monitored, and the duration of exposure may need to be adjusted to achieve the target degradation of 5-20%.
-
Objective: To induce degradation through acid-catalyzed hydrolysis.
-
Procedure:
-
To 10 mL of the Donepezil HCl stock solution (1.0 mg/mL), add 10 mL of 0.1 M HCl.[9]
-
Keep the solution at room temperature for 7 days or at 70°C for 48 hours for accelerated degradation.[9]
-
At appropriate time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Objective: To induce degradation through base-catalyzed hydrolysis.
-
Procedure:
-
To 10 mL of the Donepezil HCl stock solution (1.0 mg/mL), add 10 mL of 0.1 M NaOH.[9] Donepezil is known to be less stable in alkaline conditions.[9]
-
Maintain the solution at room temperature for 7 days, monitoring for degradation. For accelerated degradation, the solution can be heated to 70°C for 48 hours.[9]
-
At selected time intervals, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and prepare for analysis.
-
-
Objective: To investigate the susceptibility of Donepezil HCl to oxidation.
-
Procedure:
-
Objective: To assess the stability of Donepezil HCl at elevated temperatures.
-
Procedure:
-
Place a solid sample of Donepezil HCl in a thermostatically controlled oven at 85°C.[]
-
For solution-state thermal stress, heat the stock solution at 70°C.[9]
-
Analyze samples at predetermined time points.
-
-
Objective: To determine the photosensitivity of Donepezil HCl.
-
Procedure:
-
Expose a solid sample or the stock solution of Donepezil HCl to a light source according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples after the exposure period.
-
-
Objective: To attempt the generation of Deoxy Donepezil through reduction. While not a standard forced degradation condition, this may be necessary to form Deoxy Donepezil.
-
Rationale: The transformation of Donepezil to Deoxy Donepezil involves the reduction of a ketone to a methylene group. This is a reductive process and is unlikely to occur under hydrolytic, oxidative, or photolytic stress.
-
Proposed Procedure:
-
Dissolve Donepezil HCl in a suitable solvent (e.g., methanol).
-
Add a mild reducing agent, such as sodium borohydride (NaBH₄), in a controlled manner at a low temperature (e.g., 0°C).
-
Monitor the reaction progress by UPLC.
-
Once the desired level of conversion is achieved, quench the reaction by adding a weak acid (e.g., acetic acid).
-
Prepare the sample for UPLC analysis.
-
Analytical Methodology
An ultra-performance liquid chromatography (UPLC) method coupled with UV and mass spectrometry (MS) detection is recommended for the separation and identification of Donepezil and its degradation products.
UPLC-UV/MS Method
-
Column: Waters Acquity C18, 50 mm x 2.1 mm, 1.7 µm particle size[8]
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
Initial: 90% A, 10% B
-
5 min: 50% A, 50% B
-
7 min: 30% A, 70% B
-
8 min: 30% A, 70% B
-
8.1 min: 90% A, 10% B
-
10 min: 90% A, 10% B
-
-
Flow Rate: 0.4 mL/min[8]
-
Column Temperature: 40°C
-
Injection Volume: 1.0 µL[8]
-
UV Detection: 286 nm[8]
-
MS Detection: Electrospray ionization (ESI) in positive mode.
Data Presentation
The results of the forced degradation studies should be summarized in a table for easy comparison.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of Donepezil HCl | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 7 days | Room Temp | Data | DP1, DP2, DP3[] |
| Base Hydrolysis | 0.1 M NaOH | 7 days | Room Temp | ~58%[9] | DP6, DP7, DP8[] |
| Oxidative Degradation | 3% H₂O₂ | 7 days | Room Temp | ~10%[][9] | Donepezil N-Oxide |
| Thermal Degradation | Solid State | - | 85°C | Data | To be determined |
| Photolytic Degradation | ICH Q1B | - | - | Data | To be determined |
| Reductive Degradation | NaBH₄ in Methanol | Monitored | 0°C | Data | Deoxy Donepezil |
Note: The % degradation and major degradation products are indicative and will vary based on the precise experimental conditions.
Signaling Pathway of Donepezil Degradation
The following diagram illustrates the potential degradation pathways of Donepezil Hydrochloride under various stress conditions.
Caption: Potential degradation pathways of Donepezil Hydrochloride.
Conclusion
These application notes provide a comprehensive framework for conducting forced degradation studies on Donepezil Hydrochloride. By systematically applying these stress conditions and utilizing a robust analytical method, researchers can effectively identify and characterize degradation products, including the potential generation of this compound. This information is invaluable for ensuring the quality, safety, and efficacy of Donepezil drug products.
References
- 2. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 3. This compound | C24H32ClNO2 | CID 24881880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. This compound | CAS 1034439-57-0 | LGC Standards [lgcstandards.com]
- 6. Deoxy Donepezil - Acanthus Research [acanthusresearch.com]
- 7. veeprho.com [veeprho.com]
- 8. rjptonline.org [rjptonline.org]
- 9. scielo.br [scielo.br]
Application Note: A Robust UPLC Method for the Separation of Donepezil from Deoxy Donepezil
Abstract
This application note presents a detailed and robust Ultra-Performance Liquid Chromatography (UPLC) method for the effective separation of the active pharmaceutical ingredient (API) Donepezil from its potential process impurity and degradant, Deoxy Donepezil. The developed method is crucial for quality control and stability testing in pharmaceutical manufacturing and research. This document provides a comprehensive protocol, including instrumentation, sample preparation, and chromatographic conditions, to ensure accurate and reproducible results for researchers, scientists, and drug development professionals.
Introduction
Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase, widely prescribed for the treatment of mild to moderate dementia associated with Alzheimer's disease. During the synthesis of Donepezil, or under certain degradation conditions, impurities can arise. One such critical impurity is Deoxy Donepezil, which lacks the keto functional group present in the parent molecule. The structural similarity between Donepezil and Deoxy Donepezil poses a significant analytical challenge for their separation and quantification.
A reliable analytical method to separate and quantify these two compounds is essential to ensure the purity, safety, and efficacy of the final drug product. This application note outlines a stability-indicating UPLC method that provides excellent resolution and sensitivity for the separation of Donepezil and Deoxy Donepezil. The method is suitable for routine quality control analysis and for monitoring the stability of Donepezil in various formulations.
Chemical Structures
| Compound | Structure |
| Donepezil | |
| Deoxy Donepezil |
Experimental Protocols
Instrumentation and Consumables
-
UPLC System: A UPLC system equipped with a binary solvent manager, sample manager, and a photodiode array (PDA) detector is recommended.
-
Column: A C18 reversed-phase column with a particle size of less than 2 µm is ideal for high-efficiency separation. A common choice is a 1.7 µm, 2.1 x 50 mm column.[1][2][3]
-
Vials: Amber glass vials to protect the solutions from light.
-
Filters: 0.22 µm syringe filters for sample preparation.
-
Analytical Balance: For accurate weighing of standards and samples.
Reagents and Solutions
-
Acetonitrile (ACN): HPLC grade or higher.
-
Methanol (MeOH): HPLC grade or higher.
-
Water: HPLC grade or deionized water.
-
Formic Acid (FA): 0.1% solution in water.
-
Donepezil Hydrochloride Reference Standard: Of known purity.
-
Deoxy Donepezil Reference Standard: Of known purity.
-
Diluent: A mixture of water and acetonitrile (50:50, v/v).
Chromatographic Conditions
| Parameter | Setting |
| Column | C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 2 µL |
| Detection Wavelength | 268 nm |
| Gradient Program | See Table 1 |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 5.0 | 30 | 70 |
| 6.0 | 30 | 70 |
| 6.1 | 70 | 30 |
| 8.0 | 70 | 30 |
Standard and Sample Preparation
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of Donepezil Hydrochloride and Deoxy Donepezil reference standards in the diluent to obtain a stock solution of a known concentration (e.g., 100 µg/mL).
-
From the stock solution, prepare a working standard solution of a suitable concentration (e.g., 10 µg/mL) by diluting with the diluent.
Sample Preparation:
-
For drug substance, accurately weigh and dissolve the sample in the diluent to obtain a final concentration within the linear range of the method.
-
For drug product (e.g., tablets), weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a single dose of Donepezil and transfer it to a volumetric flask. Add the diluent, sonicate to dissolve, and dilute to the mark.
-
Filter the final sample solution through a 0.22 µm syringe filter before injection into the UPLC system.
Data Presentation
The following table summarizes the expected quantitative data for the separation of Donepezil and Deoxy Donepezil using the described UPLC method.
Table 2: Quantitative Data Summary
| Analyte | Retention Time (min) | Tailing Factor | Theoretical Plates | Resolution (with Donepezil) |
| Donepezil | ~ 3.5 | < 1.5 | > 10000 | - |
| Deoxy Donepezil | ~ 4.2 | < 1.5 | > 10000 | > 2.0 |
Note: The retention times are approximate and may vary depending on the specific UPLC system, column, and exact mobile phase composition.
Method Validation (Brief Overview)
The developed UPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow of the analytical method development and validation process for separating Donepezil from Deoxy Donepezil.
Caption: Workflow for Analytical Method Development and Validation.
Conclusion
The UPLC method described in this application note provides a rapid, sensitive, and reliable approach for the separation and quantification of Donepezil and its critical impurity, Deoxy Donepezil. The short run time and high resolution make it an ideal method for high-throughput analysis in a quality control environment. Proper validation of this method will ensure its suitability for its intended purpose in the pharmaceutical industry.
References
Application Notes: Deoxy Donepezil Hydrochloride in ANDA Submissions for Donepezil
Introduction
Donepezil Hydrochloride is a reversible inhibitor of the enzyme acetylcholinesterase, widely prescribed for the treatment of dementia associated with Alzheimer's disease. For a generic drug manufacturer seeking to file an Abbreviated New Drug Application (ANDA) for Donepezil Hydrochloride tablets, a comprehensive understanding and control of impurities are paramount.[1] Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), require a thorough impurity profile to ensure the safety and efficacy of the generic product is equivalent to the Reference Listed Drug (RLD).[2][3]
One critical process-related impurity is Deoxy Donepezil Hydrochloride. Its chemical name is 1-Benzyl-4-((5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)piperidine hydrochloride.[4] This impurity must be identified, quantified, and controlled within acceptable limits as specified in pharmacopeias or justified through qualification studies.[5][6] These application notes provide a detailed protocol for the analysis of this compound in Donepezil drug substances and drug products, aligning with the requirements for an ANDA submission.
Regulatory Context
The International Council for Harmonisation (ICH) guidelines, specifically Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products), provide a framework for the reporting, identification, and qualification of impurities.[7] For ANDA submissions, the United States Pharmacopeia (USP) monograph for Donepezil Hydrochloride and its tablet formulation offers specific procedures and acceptance criteria for known and unknown impurities, including Deoxy Donepezil.[2][5][8] Failure to properly justify impurity limits can lead to a Refuse-to-Receive (RTR) decision from the FDA.[6] Therefore, a validated, stability-indicating analytical method is essential for accurately profiling Deoxy Donepezil and other related substances.
Experimental Protocols
The following protocol is based on the United States Pharmacopeia (USP) monograph for the analysis of organic impurities in Donepezil Hydrochloride.[2][5] This method is suitable for the quantification of Deoxy Donepezil.
1. Method: High-Performance Liquid Chromatography (HPLC)
This gradient reversed-phase HPLC method is designed to separate Donepezil from its potential process impurities and degradation products, thus serving as a stability-indicating method.
2. Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Quaternary or Binary Gradient HPLC with UV/PDA Detector |
| Column | L1 packing (e.g., C18), 4.6-mm × 15-cm; 5-µm |
| Column Temp. | 35°C |
| Mobile Phase | Solution A: 1 mL of phosphoric acid in 1 L of water. Adjust with triethylamine to a pH of 6.6. Filter. Solution B: Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 10 | |
| 30 | |
| 45 | |
| 46 | |
| 55 | |
| Flow Rate | 1.4 mL/min |
| Detector | UV at 271 nm |
| Injection Vol. | 20 µL |
3. Preparation of Solutions
-
Diluent: Acetonitrile and water (50:50)
-
Standard Solution: Prepare a solution of USP Donepezil Hydrochloride RS in Diluent to obtain a final concentration of 0.01 mg/mL. Sonication may be used to aid dissolution.
-
Sample Solution (Drug Substance/Product): Prepare a solution of Donepezil Hydrochloride in Diluent to obtain a final concentration of 1.0 mg/mL. For tablets, weigh and finely powder not fewer than 20 tablets. Transfer an accurately weighed portion of the powder, equivalent to about 50 mg of donepezil hydrochloride, to a 50-mL volumetric flask. Add about 30 mL of Diluent, sonicate for 15 minutes, allow to cool, and dilute with Diluent to volume. Centrifuge a portion of this solution and use the supernatant.
-
System Suitability Solution: A solution containing both Donepezil Hydrochloride and its specified impurities (including Deoxy Donepezil) at appropriate concentrations to verify resolution.
4. System Suitability
Before sample analysis, the chromatographic system must meet the following criteria:
| Parameter | Requirement |
|---|---|
| Resolution | NLT 1.5 between any two adjacent peaks of interest. |
| Tailing Factor | NMT 2.0 for the Donepezil peak. |
| Relative Standard Deviation (RSD) | NMT 5.0% for replicate injections of the Standard solution. |
5. Calculation
The percentage of Deoxy Donepezil or any other impurity in the sample is calculated using the following formula:
% Impurity = (rU / rS) × (CS / CU) × (1 / F) × 100
Where:
-
rU = Peak response of the individual impurity from the Sample solution
-
rS = Peak response of Donepezil from the Standard solution
-
CS = Concentration of USP Donepezil Hydrochloride RS in the Standard solution (mg/mL)
-
CU = Concentration of Donepezil Hydrochloride in the Sample solution (mg/mL)
-
F = Relative Response Factor (RRF) for the specific impurity (as provided in the USP monograph)
Data Presentation
Table 1: Acceptance Criteria for Organic Impurities in Donepezil HCl Tablets (Based on USP Organic Impurities, Procedure 2)[5]
| Name | Relative Retention Time (RRT) | Relative Response Factor (RRF) | Acceptance Criteria (NMT %) |
| Desbenzyl Donepezil | 0.28 | 1.2 | 0.15 |
| Donepezil Related Compound A | 0.81 | 1.1 | 0.15 |
| Donepezil | 1.00 | - | - |
| Donepezil N-oxide | 1.06 | 1.1 | 0.15 |
| Deoxy Donepezil | 1.51 | 1.2 | 0.15 |
| Donepezil Quaternary Salt | 1.62 | 0.84 | 0.15 |
| Donepezil Indene Analog | 1.70 | 0.82 | 0.15 |
| Any Individual Unspecified Impurity | - | 1.0 | 0.10 |
| Total Impurities | - | - | 1.0 |
NMT: Not More Than
Visualizations
Caption: Workflow for Deoxy Donepezil analysis in an ANDA submission.
Caption: Relationship between Deoxy Donepezil and the ANDA process.
References
- 1. Donepezil Hydrochloride - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. uspnf.com [uspnf.com]
- 5. drugfuture.com [drugfuture.com]
- 6. scielo.br [scielo.br]
- 7. drugfuture.com [drugfuture.com]
- 8. rjptonline.org [rjptonline.org]
Preparation of Deoxy Donepezil Hydrochloride Standard Solutions for Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of Deoxy Donepezil Hydrochloride standard solutions intended for analytical purposes. Deoxy Donepezil is a known related compound and potential impurity of Donepezil Hydrochloride, a medication used for the treatment of Alzheimer's disease. Accurate quantification of this and other related substances is critical for ensuring the quality, safety, and efficacy of the active pharmaceutical ingredient (API) and its finished dosage forms.
The following protocols are based on established analytical methods for Donepezil Hydrochloride and its related compounds, as specific preparation guidelines for isolated this compound are not widely available. It is presumed that this compound shares similar solubility and stability characteristics with the parent compound.
Chemical Information
| Compound | Chemical Name | CAS Number |
| This compound | 1-benzyl-4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine hydrochloride | 1034439-57-0 |
Application Note
This protocol outlines the preparation of a primary stock solution and a series of working standard solutions of this compound. These solutions are suitable for use in various analytical techniques, particularly High-Performance Liquid Chromatography (HPLC), for the purpose of identification, quantification, and validation of analytical methods.
Key Considerations:
-
Solvent Selection: this compound is expected to be soluble in common organic solvents such as methanol and acetonitrile, as well as in aqueous/organic mixtures used as mobile phases in reversed-phase HPLC.[1]
-
Stability: Donepezil Hydrochloride solutions are reportedly stable for at least three weeks when stored in a refrigerator.[2] Similar stability is anticipated for this compound, but it is recommended to prepare fresh solutions for optimal results, especially for quantitative analysis. Donepezil hydrochloride has shown instability under alkaline and oxidative conditions.[3][4]
-
Safety Precautions: Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All handling of the compound and solvents should be performed in a well-ventilated area or a fume hood.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Methanol (HPLC grade or higher)
-
Acetonitrile (HPLC grade or higher)
-
Ultrapure water (Type I)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Analytical balance
-
Sonicator
Preparation of Primary Stock Solution (100 µg/mL)
This protocol describes the preparation of a 100 µg/mL primary stock solution of this compound in methanol.
Procedure:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the weighed powder into a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol to the flask.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Make up the volume to 100 mL with methanol.
-
Stopper the flask and invert it several times to ensure homogeneity.
Preparation of Working Standard Solutions
This protocol describes the preparation of a series of working standard solutions from the primary stock solution. The concentration of these solutions should be chosen based on the expected concentration of this compound in the sample and the linear range of the analytical method.
Example for a 5-point calibration curve (1, 2, 5, 10, 20 µg/mL):
| Target Concentration (µg/mL) | Volume of Primary Stock (100 µg/mL) | Final Volume (mL) | Diluent |
| 1 | 100 µL | 10 | Methanol |
| 2 | 200 µL | 10 | Methanol |
| 5 | 500 µL | 10 | Methanol |
| 10 | 1.0 mL | 10 | Methanol |
| 20 | 2.0 mL | 10 | Methanol |
Procedure:
-
Label a series of volumetric flasks according to the desired concentrations.
-
Using a calibrated pipette, transfer the calculated volume of the primary stock solution into the corresponding volumetric flask.
-
Add the diluent (e.g., methanol) to about 90% of the final volume.
-
Stopper and mix the solution.
-
Make up the volume to the mark with the diluent.
-
Stopper the flask and invert it several times to ensure homogeneity.
Storage and Handling
-
Store the primary stock solution and working standard solutions in a refrigerator at 2-8 °C, protected from light.
-
It is recommended to use freshly prepared solutions for analysis. If stored, the stability of the solutions should be verified.
Visualization of the Experimental Workflow
Caption: Workflow for the preparation of standard solutions.
Data Presentation
The following table summarizes the quantitative data for the preparation of the example working standard solutions.
| Standard ID | Target Concentration (µg/mL) | Volume of Primary Stock (100 µg/mL) (mL) | Final Volume (mL) |
| WS1 | 1.0 | 0.1 | 10 |
| WS2 | 2.0 | 0.2 | 10 |
| WS3 | 5.0 | 0.5 | 10 |
| WS4 | 10.0 | 1.0 | 10 |
| WS5 | 20.0 | 2.0 | 10 |
Note: The exact concentrations of the prepared standards should be calculated based on the actual weight of the reference standard and its purity.
References
Application Notes & Protocols for the Quantitative Analysis of Deoxy Donepezil in Bulk Drug and Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Deoxy Donepezil is a known impurity and a related substance of Donepezil, a medication used for the treatment of Alzheimer's disease. The quantitative determination of impurities is a critical aspect of drug development and quality control to ensure the safety and efficacy of the final drug product. These application notes provide detailed protocols for the quantitative analysis of Deoxy Donepezil in bulk drug substances and pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC), a robust and widely used analytical technique.
Section 1: High-Performance Liquid Chromatography (HPLC) Method
This section outlines a stability-indicating HPLC method capable of separating Deoxy Donepezil from Donepezil and other potential impurities. The method is based on principles and parameters reported in the analysis of Donepezil and its related compounds.[1][2][3]
Principle
The method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an aqueous buffer and organic solvents. This combination allows for the separation of compounds based on their hydrophobicity. Deoxy Donepezil, being structurally similar to Donepezil, can be effectively separated and quantified using a gradient elution on a C18 column with UV detection.
Materials and Reagents
-
Reference Standards: Deoxy Donepezil Hydrochloride, Donepezil Hydrochloride
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade)
-
Buffers: Diammonium hydrogen orthophosphate, Trifluoroacetic acid
-
Water: HPLC grade or purified water
-
Sample Formulations: Donepezil bulk drug or tablets
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Conditions |
| Chromatography System | HPLC or UPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector. |
| Column | Hypersil ODS, C18 (250 mm x 4.6 mm, 5.0 µm) or Waters Acquity C18 (50 mm x 2.1 mm, 1.7 µm).[1][3] |
| Mobile Phase | Solution A: 10 mM diammonium hydrogen orthophosphate in water (pH 6.0). Solution B: Acetonitrile and Methanol (85:15 v/v).[3] |
| Gradient Program | A gradient program should be optimized to ensure sufficient resolution between Donepezil, Deoxy Donepezil, and other impurities.[1][3] |
| Flow Rate | 0.4 - 1.0 mL/min |
| Column Temperature | 35°C - 40°C[4] |
| Detection Wavelength | 230 nm or 286 nm[1][3] |
| Injection Volume | 1.0 - 10 µL |
Preparation of Solutions
1.4.1. Standard Stock Solution (Deoxy Donepezil)
-
Accurately weigh about 10 mg of this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with a suitable diluent (e.g., a mixture of water and acetonitrile, 90:10 v/v).[4]
-
This yields a stock solution of approximately 100 µg/mL.
1.4.2. Standard Solution for Analysis
-
Dilute the Standard Stock Solution with the diluent to a final concentration of approximately 1.0 µg/mL.
1.4.3. Sample Preparation (Bulk Drug)
-
Accurately weigh about 100 mg of the Donepezil bulk drug.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent. This gives a concentration of 1000 µg/mL (1.0 mg/mL).[1]
-
Filter the solution through a 0.45 µm nylon filter before injection.
1.4.4. Sample Preparation (Tablets)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 100 mg of Donepezil and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Dilute to volume with the diluent and mix well.
-
Filter the solution through a 0.45 µm nylon filter.
Experimental Protocol: HPLC Analysis
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject a blank (diluent) to ensure there are no interfering peaks.
-
Inject the standard solution of Deoxy Donepezil to determine its retention time and peak area.
-
Inject the sample solutions (bulk drug or tablet formulation).
-
Record the chromatograms and integrate the peak areas.
-
Calculate the amount of Deoxy Donepezil in the sample using the external standard method.
Data Presentation: Method Validation Summary
The following table summarizes typical validation parameters for the quantification of impurities in Donepezil, which would be applicable to Deoxy Donepezil.
| Parameter | Typical Range/Value |
| Linearity Range | 0.05 - 2.0 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.15 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
Section 2: UV-Vis Spectrophotometry (for isolated impurity)
A standalone UV-Vis spectrophotometric method is not suitable for the direct quantification of Deoxy Donepezil in bulk drug or formulations due to the lack of specificity in the presence of the parent drug, Donepezil. However, this method can be used to determine the concentration of an isolated and purified Deoxy Donepezil reference standard.
Principle
Deoxy Donepezil exhibits absorbance in the ultraviolet region of the electromagnetic spectrum. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte.
Protocol for Standard Solution Analysis
-
Prepare a stock solution of Deoxy Donepezil reference standard (e.g., 100 µg/mL) in a suitable solvent like methanol or a water:acetonitrile mixture.
-
Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 2 to 20 µg/mL.
-
Scan the solutions in a UV-Vis spectrophotometer from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Measure the absorbance of each dilution at the determined λmax.
-
Plot a calibration curve of absorbance versus concentration.
-
Determine the concentration of an unknown pure sample by measuring its absorbance and interpolating from the calibration curve.
Section 3: Visualizations (Graphviz)
Experimental Workflow for HPLC Analysis
Caption: Workflow for the quantitative analysis of Deoxy Donepezil by HPLC.
Logical Relationship of Method Validation Parameters
Caption: Interrelation of key validation parameters for the analytical method.
References
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Donepezil hydrochloride in the presence of its degradation products and related substances. The described method is crucial for the quality control and stability assessment of Donepezil in pharmaceutical formulations.
Introduction
Donepezil hydrochloride, chemically known as (±)-2,3-dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one hydrochloride, is a reversible inhibitor of acetylcholinesterase, widely used in the treatment of mild to moderate dementia of the Alzheimer's type.[1][2] To ensure the safety and efficacy of the drug product, a validated stability-indicating assay method is essential to separate and quantify the active pharmaceutical ingredient (API) from any potential degradation products that may form during manufacturing, storage, or handling. This application note details a robust HPLC method capable of resolving Donepezil from its degradants formed under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.
Experimental Protocols
Materials and Reagents
-
Donepezil hydrochloride reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Analytical grade triethylamine, potassium phosphate monobasic, hydrochloric acid, sodium hydroxide, and hydrogen peroxide
-
All other chemicals and reagents should be of analytical grade.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method. The following chromatographic conditions have been found to be effective for the separation.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol: 0.02 M Phosphate Buffer : Triethylamine (50:50:0.5, v/v/v), pH adjusted to 7.5 |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 268 nm[1][2] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Preparation of Solutions
-
Mobile Phase Preparation: Prepare a 0.02 M solution of potassium phosphate monobasic in water and adjust the pH to 7.5 with triethylamine. Mix this buffer with methanol and triethylamine in the ratio of 50:50:0.5 (v/v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of Donepezil hydrochloride reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Sample Solution (100 µg/mL): For tablet analysis, weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 10 mg of Donepezil hydrochloride to a 100 mL volumetric flask. Add about 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Centrifuge a portion of this solution at 3000 rpm for 10 minutes and use the supernatant for analysis.
Forced Degradation Studies
Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method. A stock solution of Donepezil hydrochloride (1000 µg/mL) is used for these studies.
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Keep the solution at 80°C for 8 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Keep the solution at 80°C for 8 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase. Donepezil has been found to be particularly labile to alkaline conditions.[3]
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide. Store the solution at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Expose the solid drug powder to a temperature of 80°C for 48 hours.[4] After exposure, prepare a 100 µg/mL solution in the mobile phase.
-
Photolytic Degradation: Expose a solution of Donepezil hydrochloride (1000 µg/mL) to UV light (254 nm) for 48 hours.[3][4] Dilute to a final concentration of 100 µg/mL with the mobile phase.
Data Presentation
The method should be validated according to ICH guidelines. The following tables summarize typical validation parameters and forced degradation results.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | > 3000 |
| % RSD of Peak Areas (n=6) | ≤ 2.0% | < 1.0% |
Table 3: Summary of Forced Degradation Studies
| Stress Condition | % Degradation | Number of Degradation Products | Observations |
| Acidic (1N HCl, 80°C, 8h) | ~15-25% | 2-3 | Significant degradation observed. |
| Alkaline (1N NaOH, 80°C, 8h) | ~40-60% | 3-4 | Donepezil is highly susceptible to alkaline hydrolysis.[5][6][7] |
| Oxidative (30% H₂O₂, RT, 24h) | ~10-20% | 2 | Moderate degradation. |
| Thermal (80°C, 48h) | < 5% | - | The drug is relatively stable to dry heat.[4] |
| Photolytic (UV light, 48h) | < 5% | - | The drug is found to be stable under photolytic conditions.[4] |
Visualization
Experimental Workflow
The following diagram illustrates the overall workflow for the stability-indicating assay of Donepezil.
Caption: Workflow for the HPLC analysis of Donepezil.
Forced Degradation Study Logic
The diagram below outlines the logical steps involved in performing forced degradation studies to establish the stability-indicating nature of the method.
References
Troubleshooting & Optimization
Technical Support Center: Resolving Peak Tailing for Deoxy Donepezil Hydrochloride in RP-HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the analysis of Deoxy Donepezil Hydrochloride by Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).
Troubleshooting Guide: Resolving Peak Tailing
Peak tailing, characterized by an asymmetry factor (As) greater than 1.2, can compromise the accuracy and precision of quantification.[1][2] this compound, as a basic compound, is susceptible to interactions that cause peak tailing. The following guide provides a systematic approach to diagnose and resolve this issue.
Is the peak tailing affecting only this compound or all peaks in the chromatogram?
-
Only this compound (or other basic compounds): This suggests a chemical interaction between the analyte and the stationary phase. Proceed to the "Chemical and Column-Related Issues" section.
-
All peaks are tailing: This often points to a system-wide or physical issue. Proceed to the "Systemic and Physical Issues" section.
Chemical and Column-Related Issues
Question: Why is my this compound peak tailing?
Answer: The most common cause of peak tailing for basic compounds like this compound is secondary interactions with the stationary phase.[2][3] Specifically, interactions with acidic silanol groups (Si-OH) on the surface of silica-based columns can lead to this issue.[4][5][6] At a mobile phase pH above 3, these silanol groups can become ionized (SiO-) and interact with the protonated basic analyte, causing a secondary retention mechanism that results in peak tailing.[4][7]
Troubleshooting Steps:
-
Optimize Mobile Phase pH:
-
Lower the pH: Adjust the mobile phase pH to be between 2.5 and 3.0.[8] At this low pH, the silanol groups are protonated (Si-OH) and less likely to interact with the positively charged this compound.[9][10] Use a suitable acidifier like phosphoric acid or formic acid.
-
Avoid pKa Range: The pKa of Donepezil is around 8.9.[11] To ensure consistent ionization, the mobile phase pH should be at least 2 pH units away from the analyte's pKa.[12][13]
-
-
Use a Silanol Blocking Agent:
-
Select an Appropriate Column:
-
End-capped Columns: Use a column that has been "end-capped," a process that deactivates most of the residual silanol groups.[2][5]
-
Base-Deactivated Columns: These columns are specifically designed to provide good peak shapes for basic compounds.
-
Modern Column Chemistries: Consider columns with polar-embedded phases or hybrid silica technology, which offer improved shielding of silanol groups.[7]
-
-
Increase Buffer Concentration:
-
A higher buffer concentration (e.g., 20-50 mM) can help maintain a consistent pH at the column surface and can also help to mask residual silanol activity.[8]
-
Systemic and Physical Issues
Question: Why are all the peaks in my chromatogram tailing?
Answer: If all peaks are exhibiting tailing, the issue is likely related to the HPLC system itself or the physical state of the column, rather than specific chemical interactions.
Troubleshooting Steps:
-
Check for Extra-Column Volume:
-
Inspect the Column for Voids or Contamination:
-
Column Void: A void at the head of the column can cause peak distortion.[3] This can result from pressure shocks or degradation of the stationary phase.
-
Frit Blockage: A blocked inlet frit can distort the sample flow onto the column.[3]
-
Contamination: The column may be contaminated with strongly retained compounds from previous injections.
-
-
Address Sample Overload:
-
Mass Overload: If the sample concentration is too high, it can saturate the stationary phase.[15] Dilute the sample and re-inject.
-
Volume Overload: Injecting a large volume of a sample dissolved in a solvent stronger than the mobile phase can cause peak distortion.[15] If possible, dissolve the sample in the mobile phase.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal mobile phase pH for analyzing this compound? A1: For basic compounds like this compound, a low pH mobile phase, typically between 2.5 and 3.5, is recommended to suppress the ionization of silanol groups on the stationary phase, thereby minimizing peak tailing.[1][8]
Q2: Can I use a high pH mobile phase to analyze this compound? A2: While a high pH mobile phase can be used to analyze basic compounds in their neutral form, it requires a column that is stable at high pH. Many traditional silica-based columns are not stable above pH 8.[16] If using a pH-stable column, this can be a viable alternative.
Q3: What type of column is best for minimizing peak tailing of basic compounds? A3: Columns with low silanol activity are preferred.[6] Look for columns that are base-deactivated, end-capped, or utilize modern technologies like polar-embedded phases or hybrid particles.[2][7]
Q4: How can I check if my column is the source of the peak tailing? A4: You can perform a column performance test by injecting a standard mixture of well-behaved compounds. If these compounds also show tailing, it could indicate column degradation. Alternatively, if you have a new column of the same type, you can run your sample on it to see if the peak shape improves.
Q5: My peak tailing issue appeared suddenly. What should I check first? A5: For a sudden onset of peak tailing, first check for issues with the mobile phase preparation (e.g., incorrect pH).[15] Also, inspect for any recent changes in the system, such as new tubing or fittings, which could introduce dead volume. If a guard column is in use, it may be contaminated and require replacement.
Data Presentation
The following table summarizes various mobile phase conditions used for the analysis of the parent compound, Donepezil Hydrochloride, which can serve as a starting point for method development for this compound.
| Mobile Phase Composition | pH | Column | Reference |
| 0.01M Phosphate Buffer : Methanol : Acetonitrile (50:30:20, v/v/v) | 2.7 | C18 | [17] |
| Acetonitrile : Water (50:50, v/v) | Not Specified | C18 | [18] |
| Buffer : Methanol : Triethylamine (550:450:5, v/v/v) | 2.5 | C8 | [19] |
| Methanol : 0.02M Phosphate Buffer : Triethylamine (60:40:0.5, v/v/v) | Not Specified | C18 | [20] |
| Acetonitrile : 0.025M Potassium Dihydrogen Phosphate (80:20, v/v) | 3.5 | Hypersil | [21] |
Experimental Protocols
A Recommended Starting Method for this compound Analysis
This protocol is a suggested starting point for the analysis of this compound, designed to minimize peak tailing.
-
Chromatographic System: HPLC with UV detection
-
Column: A modern, base-deactivated or end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-1 min: 10% B
-
1-10 min: 10-90% B
-
10-12 min: 90% B
-
12-12.1 min: 90-10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 268 nm
-
Injection Volume: 10 µL
-
Sample Diluent: Mobile Phase A / Acetonitrile (80:20, v/v)
Rationale for Protocol Choices:
-
Low pH Mobile Phase: The use of 0.1% formic acid will bring the mobile phase pH to approximately 2.8, which is effective in protonating silanol groups.
-
Modern C18 Column: A high-quality, end-capped column will have fewer active silanol sites.
-
Acetonitrile: Often provides better peak shapes for basic compounds compared to methanol.
-
Gradient Elution: Useful for separating the main compound from its impurities.
-
Sample Diluent: Dissolving the sample in a solvent weaker than the initial mobile phase conditions helps to ensure good peak shape.
Mandatory Visualization
Caption: Troubleshooting workflow for resolving peak tailing in RP-HPLC.
References
- 1. uhplcs.com [uhplcs.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. acdlabs.com [acdlabs.com]
- 4. support.waters.com [support.waters.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. hplc.eu [hplc.eu]
- 7. chromtech.com [chromtech.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 10. labcompare.com [labcompare.com]
- 11. Dehydrodeoxy donepezil|lookchem [lookchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 16. agilent.com [agilent.com]
- 17. applications.emro.who.int [applications.emro.who.int]
- 18. iajps.com [iajps.com]
- 19. researchgate.net [researchgate.net]
- 20. jocpr.com [jocpr.com]
- 21. ajpamc.com [ajpamc.com]
Technical Support Center: Optimizing Mobile Phase for Donepezil and Desmethyl-Donepezil Separation
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for optimizing the baseline separation of Donepezil and its primary metabolite, Desmethyl-Donepezil, using reversed-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the chromatographic separation of Donepezil and Desmethyl-Donepezil.
Issue 1: Poor Resolution Between Donepezil and Desmethyl-Donepezil
Possible Causes:
-
Inadequate Mobile Phase Strength: The organic solvent concentration may be too high, causing the analytes to elute too quickly and without sufficient separation.
-
Suboptimal pH: The pH of the mobile phase plays a critical role in the retention and selectivity of ionizable compounds like Donepezil.
-
Incorrect Organic Modifier: The choice of organic solvent (acetonitrile vs. methanol) can significantly impact selectivity.
Solutions:
-
Adjust Organic Solvent Ratio: Systematically decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase. This will increase retention times and likely improve resolution.
-
Optimize Mobile Phase pH: Donepezil is a basic compound. Working at a lower pH (e.g., 2.5-3.5) ensures it is fully protonated, which can improve peak shape and interaction with the stationary phase.[1]
-
Evaluate Different Organic Solvents: If using acetonitrile, try substituting it with methanol or using a mixture of both. Methanol can offer different selectivity compared to acetonitrile and may improve the separation of structurally similar compounds.[1]
Issue 2: Peak Tailing for Donepezil
Possible Causes:
-
Secondary Interactions: Interactions between the basic Donepezil molecule and residual acidic silanol groups on the surface of the C18 column can lead to peak tailing.[1]
-
Low Buffer Concentration: Insufficient buffer capacity may not effectively mask the active silanol groups.
Solutions:
-
Incorporate an Amine Modifier: Add a small amount of an amine modifier, such as triethylamine (TEA), to the mobile phase (e.g., 0.1-0.5%).[1] TEA acts as a competing base, preferentially interacting with the silanol groups and reducing their interaction with Donepezil.
-
Increase Buffer Concentration: A higher buffer concentration (typically in the range of 10-50 mM) can help to minimize secondary interactions.[2]
-
Lower the Mobile Phase pH: As mentioned previously, a low pH (around 2.5-3.5) will ensure the analyte is protonated and can also help to suppress the ionization of silanol groups, thereby reducing peak tailing.[1]
Issue 3: Unstable Retention Times
Possible Causes:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.
-
Fluctuations in Temperature: Changes in column temperature can affect retention times.
-
Mobile Phase Instability: The mobile phase composition may change over time due to evaporation of the organic component or changes in pH.
Solutions:
-
Ensure Sufficient Equilibration: Always allow the column to equilibrate with the mobile phase for a sufficient amount of time (e.g., 10-15 column volumes) before starting a sequence of injections.
-
Use a Column Oven: A column oven provides a stable temperature environment, leading to more reproducible retention times.[1]
-
Prepare Fresh Mobile Phase Daily: To avoid issues with mobile phase composition changes, it is best practice to prepare fresh mobile phase for each day of analysis. Ensure the mobile phase is well-mixed and degassed.
Experimental Protocols
Below are detailed methodologies for HPLC analysis of Donepezil and Desmethyl-Donepezil.
Method 1: Isocratic RP-HPLC with Acetonitrile and Methanol
| Parameter | Condition |
| Column | C18 (e.g., Agilent Eclipse Plus C18) |
| Mobile Phase | 0.01 M Phosphate Buffer : Methanol : Acetonitrile (50:30:20, v/v) |
| pH | 2.7 (adjusted with phosphoric acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 268 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at 25 °C |
Reference: This method is adapted from a validated method for the quantification of Donepezil hydrochloride.[3]
Method 2: Isocratic RP-HPLC with Triethylamine
| Parameter | Condition |
| Column | C18 |
| Mobile Phase | Buffer : Methanol : Triethylamine (550:450:5, v/v) |
| Buffer | Potassium dihydrogen orthophosphate |
| pH | 2.5 (adjusted with orthophosphoric acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 271 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Reference: This method has been shown to provide good peak symmetry for Donepezil.[4]
Frequently Asked Questions (FAQs)
Q1: What is "Deoxy Donepezil"?
A1: While the term "Deoxy Donepezil" is not standard, it likely refers to one of the primary metabolites of Donepezil. The main metabolites are 6-O-desmethyl donepezil (M1) and 5-O-desmethyl donepezil (M2).[5] This guide focuses on the separation of Donepezil from these closely related desmethyl metabolites.
Q2: Why is the pH of the mobile phase so important?
A2: The pH of the mobile phase is critical because Donepezil is a basic compound. At a pH below its pKa, it will be in its protonated (ionized) form. Controlling the ionization state is essential for achieving reproducible retention and good peak shape in reversed-phase chromatography. A low pH is often used to ensure full protonation and minimize interactions with residual silanols on the column.[1]
Q3: Can I use a different buffer system?
A3: Yes, other buffer systems can be used. Phosphate buffers are common and effective in the recommended pH range.[3] The key is to choose a buffer that has a pKa close to the desired pH to ensure good buffering capacity and is compatible with your HPLC system and detector.
Q4: What should I do if I still see peak fronting or splitting?
A4: Peak fronting or splitting can be caused by several factors, including column overload, injection solvent effects, or a void in the column packing. Try the following:
-
Reduce Sample Concentration: Dilute your sample to see if the peak shape improves.
-
Match Injection Solvent to Mobile Phase: Ideally, your sample should be dissolved in the mobile phase or a solvent with a weaker elution strength.
-
Check Column Performance: If the problem persists, it may indicate a problem with the column itself. You can check the column's performance using a standard test mix or by reversing the column and flushing it.
Q5: How can I confirm the identity of the Desmethyl-Donepezil peak?
A5: The most definitive way to identify the Desmethyl-Donepezil peak is to use a reference standard of the metabolite. Injecting the standard under the same chromatographic conditions will allow you to confirm its retention time. If a standard is not available, techniques such as mass spectrometry (LC-MS) can be used to confirm the identity of the peak based on its mass-to-charge ratio.
Logical Workflow for Mobile Phase Optimization
The following diagram illustrates a systematic approach to optimizing the mobile phase for the separation of Donepezil and Desmethyl-Donepezil.
Caption: A flowchart illustrating the decision-making process for mobile phase optimization.
References
troubleshooting low recovery of Deoxy Donepezil during sample extraction
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low recovery of Deoxy Donepezil during sample extraction. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low recovery of Deoxy Donepezil during sample extraction?
Low recovery of Deoxy Donepezil can stem from several factors throughout the extraction process. The most common issues include:
-
Suboptimal pH: Deoxy Donepezil, similar to its parent compound Donepezil, is a basic compound. The pH of the sample and the extraction solvents plays a critical role in its solubility and retention.
-
Inappropriate Solvent Selection: The choice of extraction solvent is crucial for efficient recovery. The polarity of the solvent must be well-matched with that of Deoxy Donepezil.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the extraction process, leading to ion suppression or enhancement in LC-MS/MS analysis.[1][2][3][4]
-
Procedural Errors: Issues such as incomplete phase separation in liquid-liquid extraction (LLE), insufficient elution volume in solid-phase extraction (SPE), or analyte degradation can all contribute to low recovery.[5][6][7]
Q2: How does pH affect the extraction of Deoxy Donepezil?
As a basic compound, the charge state of Deoxy Donepezil is pH-dependent.
-
In acidic conditions (low pH): The amine group on the piperidine ring will be protonated, making the molecule charged and more soluble in aqueous solutions.
-
In basic conditions (high pH): The amine group will be in its neutral, uncharged form, making it more soluble in organic solvents.
For efficient extraction into an organic solvent during LLE, the pH of the aqueous sample should be adjusted to be at least 2 pH units above the pKa of the analyte to ensure it is in its neutral form.[8][9][10][11] Conversely, for retention on a reversed-phase SPE sorbent, a slightly acidic pH might be beneficial to ensure ionization and interaction with the stationary phase.
Troubleshooting Guides
Low Recovery in Liquid-Liquid Extraction (LLE)
Problem: Low recovery of Deoxy Donepezil when using LLE.
| Potential Cause | Recommended Solution |
| Incorrect Sample pH | Adjust the pH of the aqueous sample to be basic (e.g., pH 9-11) to ensure Deoxy Donepezil is in its neutral form for efficient partitioning into the organic solvent.[8][12] |
| Suboptimal Organic Solvent | The choice of solvent is critical. If recovery is low, consider changing the solvent or using a mixture. For Donepezil and its metabolites, mixtures like n-hexane/dichloromethane/ethylacetate or hexane:ethyl acetate have been used successfully.[13][14] Methyl tert-butyl ether (MTBE) is another effective solvent.[15] |
| Formation of Emulsions | Emulsions can form at the interface of the aqueous and organic layers, trapping the analyte.[16][17][18][19] To break emulsions, try centrifugation, adding salt (salting out), or gentle swirling instead of vigorous shaking.[18] |
| Insufficient Mixing/Extraction Time | Ensure thorough mixing of the two phases by vortexing for an adequate amount of time (e.g., 1-5 minutes) to allow for efficient partitioning of the analyte.[16] |
| Incomplete Phase Separation | Allow sufficient time for the layers to separate completely. Incomplete separation can lead to carryover of the aqueous phase and lower recovery. |
Low Recovery in Solid-Phase Extraction (SPE)
Problem: Low recovery of Deoxy Donepezil when using SPE.
To systematically troubleshoot low SPE recovery, it is recommended to collect and analyze the effluent from each step (loading, washing, and elution) to determine where the analyte is being lost.[7]
| SPE Step | Potential Cause of Analyte Loss | Recommended Solution |
| Conditioning | The sorbent is not properly wetted, leading to inconsistent retention.[20] | Ensure the sorbent is fully activated and equilibrated with the appropriate solvents as per the manufacturer's protocol.[21] |
| Loading | - Incorrect Sample pH: The pH of the sample may prevent proper interaction with the sorbent.[20] - Sample Solvent Too Strong: The solvent in which the sample is dissolved may be too strong, causing the analyte to pass through without being retained.[7][21] - Flow Rate Too High: A high flow rate may not allow sufficient time for the analyte to interact with the sorbent.[6][20] | - Adjust the sample pH to ensure the analyte is in the correct form for retention. - Dilute the sample with a weaker solvent.[21] - Decrease the flow rate during sample loading.[6] |
| Washing | The wash solvent is too strong and is prematurely eluting the analyte.[7] | Use a weaker wash solvent or decrease the percentage of organic solvent in the wash solution. |
| Elution | - Elution Solvent Too Weak: The elution solvent is not strong enough to desorb the analyte from the sorbent.[6][20] - Insufficient Elution Volume: The volume of the elution solvent is not enough to completely elute the analyte.[5][6] | - Increase the strength of the elution solvent (e.g., increase the percentage of organic modifier or add a small amount of acid or base).[6] - Increase the volume of the elution solvent and consider performing a second elution.[5][6] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of Donepezil and Metabolites from Plasma
This protocol is adapted from a method for the analysis of Donepezil and its metabolites.[13]
-
Sample Preparation:
-
To 1 mL of plasma, add an internal standard.
-
Alkalinize the sample by adding a small volume of a basic solution (e.g., 1M NaOH) to reach a pH > 9.
-
-
Extraction:
-
Add 5 mL of an extraction solvent mixture of n-hexane/dichloromethane/ethylacetate (45:40:15 v/v/v).
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the phases.
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction of Donepezil from Plasma
This protocol is based on a validated HPLC method for Donepezil.[22]
-
Sample Pre-treatment:
-
To 500 µL of plasma, add the internal standard and vortex.
-
Add 200 µL of ammonium formate buffer and vortex for 2 minutes.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
-
Elution:
-
Elute the analyte with 2 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Collect the eluent and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Data Presentation
Table 1: Comparison of Extraction Methods for Donepezil
| Method | Matrix | Recovery (%) | Key Parameters | Reference |
| Liquid-Liquid Extraction | Human Plasma | >85% | pH adjustment, specific solvent mixture | [13] |
| Solid-Phase Extraction | Rat Plasma | >90% | C18 cartridge, specific wash and elution solvents | [22] |
| Liquid-Liquid Extraction | Rat Plasma | 98.5% - 106.8% | MTBE as extraction solvent | [15] |
Table 2: Chemical Properties of Deoxy Donepezil
| Property | Value | Source |
| Molecular Formula | C24H31NO2 | [23][24] |
| Molecular Weight | 365.52 g/mol | [24] |
| IUPAC Name | 1-benzyl-4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine | [23] |
| CAS Number | 844694-84-4 (free base) | [24] |
Visualization of Key Concepts
References
- 1. droracle.ai [droracle.ai]
- 2. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bataviabiosciences.com [bataviabiosciences.com]
- 5. welchlab.com [welchlab.com]
- 6. welch-us.com [welch-us.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. Monitoring Plasma Levels of Donepezil, 5-O-Desmethyl-Donepezil, 6-O-Desmethyl-Donepezil, and Donepezil-N-Oxide by a Novel HPLC Method in Patients With Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One [journals.plos.org]
- 16. benchchem.com [benchchem.com]
- 17. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]
- 20. specartridge.com [specartridge.com]
- 21. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 22. pubs.rsc.org [pubs.rsc.org]
- 23. Deoxy Donepezil Hydrochloride | C24H32ClNO2 | CID 24881880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. Donepezil Deoxy Impurity - CAS - 844694-84-4 (free base) | Axios Research [axios-research.com]
minimizing on-column degradation of Deoxy Donepezil Hydrochloride
Disclaimer: The following troubleshooting guide and frequently asked questions (FAQs) have been developed based on established analytical principles and available data for Donepezil Hydrochloride, as specific information for "Deoxy Donepezil Hydrochloride" is not widely available in published literature. The chromatographic behavior and degradation pathways are anticipated to be similar due to structural similarities.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of on-column degradation for this compound?
A1: On-column degradation of amine-containing compounds like this compound is primarily caused by interactions with the stationary phase and the mobile phase conditions. Key factors include:
-
Secondary Silanol Interactions: Residual silanol groups on silica-based columns (e.g., C18) are acidic and can cause strong, undesirable interactions with the basic amine functional group of the analyte, leading to peak tailing and potential degradation.
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the instability of the analyte. Donepezil Hydrochloride, for instance, has been shown to be susceptible to degradation in alkaline and strongly acidic conditions.[1][]
-
Oxidative Degradation: The presence of dissolved oxygen in the mobile phase or contaminants on the column can lead to oxidative degradation of the analyte.[3][4]
-
Column Temperature: Elevated column temperatures, while sometimes used to improve peak shape and reduce viscosity, can accelerate degradation reactions on the column.
Q2: I am observing significant peak tailing for my this compound peak. What is the likely cause and how can I fix it?
A2: Peak tailing is a classic symptom of problematic secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based column. Here are several strategies to mitigate this:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to pH 2.7-4.25) can protonate the silanol groups, reducing their interaction with the protonated amine of the analyte.[5]
-
Use of a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can effectively mask the active silanol sites, leading to more symmetrical peaks.[5][6]
-
Employ a Base-Deactivated Column: Modern HPLC columns are often "base-deactivated" or "end-capped" to minimize the number of free silanol groups, making them more suitable for the analysis of basic compounds.
-
Lower Analyte Concentration: Injecting a smaller amount of the analyte can sometimes reduce peak tailing if the column is being overloaded.
Q3: My analysis shows several unexpected small peaks that are not present in my standard. Could this be on-column degradation?
A3: Yes, the appearance of unexpected peaks, especially those that are inconsistent across different runs or increase over time, can be an indication of on-column degradation. To confirm this, you can perform the following checks:
-
Inject a Freshly Prepared Standard: This will help you determine if the degradation is happening in the sample solution or on the column.
-
Vary Injection Volume: If the relative area of the unexpected peaks changes with the injection volume, it might suggest an on-column process.
-
Change the Column: If the issue disappears with a new column of the same type, it is likely that the previous column was contaminated or had a degraded stationary phase.
-
Forced Degradation Studies: Comparing the retention times of the unknown peaks with those generated in forced degradation studies (e.g., under acidic, basic, or oxidative conditions) can help in their identification.[1][3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Broad and Tailing Peak for this compound | Secondary interactions with residual silanol groups on the column. | - Add a competing amine like triethylamine (0.1-0.5%) to the mobile phase.[5][6]- Use a lower pH mobile phase (e.g., pH 2.7-4.25) to suppress silanol ionization.[5]- Switch to a base-deactivated or end-capped C18 column.- Reduce the injection volume to avoid column overload. |
| Appearance of New, Unidentified Peaks During Analysis | On-column degradation of the analyte. | - Ensure the mobile phase is properly degassed to remove oxygen.- Lower the column temperature to reduce the rate of potential degradation reactions.- Check the mobile phase pH; Donepezil is known to be less stable in alkaline conditions.[1]- Flush the column with a strong solvent to remove any potential contaminants that might be catalyzing degradation. |
| Loss of Main Analyte Peak Area Over a Sequence of Injections | Progressive degradation or irreversible adsorption on the column. | - Use a guard column to protect the analytical column from strongly retained impurities.- Ensure the sample solvent is compatible with the mobile phase to prevent precipitation on the column.- If using a buffered mobile phase, ensure it is freshly prepared and within its effective buffering range.[7] |
| Shifting Retention Times | Column degradation or changes in mobile phase composition. | - Verify the mobile phase composition and pH.- Equilibrate the column for a sufficient time before starting the analysis.- If the retention time consistently decreases, it may indicate column degradation, and the column may need to be replaced. |
Experimental Protocols
Protocol for a Stability-Indicating HPLC Method
This protocol is adapted from established methods for Donepezil Hydrochloride and is designed to separate the main compound from its potential degradation products.[3][5][6]
1. Chromatographic Conditions:
-
Column: Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size (or similar)
-
Mobile Phase: A mixture of a buffered aqueous phase and an organic solvent. For example:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 268 nm[6]
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in the mobile phase at a concentration of 100 µg/mL. Further dilute to a working concentration of 10 µg/mL.
-
Sample Solution: Prepare the sample in the mobile phase to a final concentration expected to be within the linear range of the assay.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
3. System Suitability:
-
Before sample analysis, perform at least five replicate injections of the standard solution.
-
The relative standard deviation (RSD) for the peak area should be less than 2.0%.
-
The tailing factor for the this compound peak should be less than 1.5.
Visualizations
Troubleshooting Workflow for On-Column Degradation
Caption: A troubleshooting workflow for addressing on-column degradation issues.
Factors Influencing On-Column Stability
Caption: Key factors that influence the on-column stability of Deoxy Donepezil HCl.
References
improving the limit of detection for Deoxy Donepezil Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the detection and quantification of Deoxy Donepezil Hydrochloride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analytical determination of this compound.
| Question | Possible Causes | Troubleshooting Steps |
| 1. Why am I observing a low or no signal for this compound? | 1. Inefficient extraction from the sample matrix.2. Suboptimal ionization in the mass spectrometer.3. Inadequate chromatographic separation leading to co-elution and ion suppression.4. Degradation of the analyte during sample preparation or storage. | 1. Optimize Extraction: - For Liquid-Liquid Extraction (LLE), ensure the pH of the plasma sample is alkaline to improve recovery. A mixture of hexane and ethyl acetate (e.g., 70:30 v/v) can be effective. - For Solid-Phase Extraction (SPE), consider using Oasis HLB cartridges. - Perform recovery experiments with spiked samples to assess extraction efficiency. 2. Enhance Ionization: - Confirm the mass spectrometer is in positive ion mode with electrospray ionization (ESI). - Optimize source parameters such as capillary voltage, source temperature, and gas flows to maximize the signal for the specific m/z transition of Deoxy Donepezil. 3. Improve Chromatography: - Use a suitable C18 column and optimize the mobile phase composition. A gradient elution with acetonitrile and an ammonium formate buffer can provide good separation. - Ensure the peak for Deoxy Donepezil is sharp and well-separated from other components. 4. Ensure Stability: - Donepezil and its related compounds can be susceptible to degradation in alkaline and oxidative conditions.[1] Prepare samples freshly and store them at appropriate temperatures (e.g., -20°C for long-term).[2] |
| 2. My calibration curve for this compound is not linear. What should I do? | 1. Inappropriate concentration range for the calibration standards.2. Matrix effects from the sample diluent or endogenous components.3. Detector saturation at high concentrations. | 1. Adjust Concentration Range: - Narrow or widen the concentration range of your calibration standards to better bracket the expected sample concentrations. 2. Mitigate Matrix Effects: - Prepare calibration standards in the same matrix as the samples (e.g., blank plasma). - Use an appropriate internal standard, such as a stable isotope-labeled version of the analyte. 3. Check for Saturation: - If the curve plateaus at higher concentrations, dilute the upper-level standards and the samples accordingly. |
| 3. I'm seeing poor peak shape (e.g., tailing, fronting) for this compound. How can I improve it? | 1. Incompatible mobile phase pH.2. Column degradation or contamination.3. Secondary interactions between the analyte and the stationary phase. | 1. Adjust Mobile Phase pH: - The pH of the mobile phase can significantly impact the peak shape of amine-containing compounds like Deoxy Donepezil. Experiment with slight adjustments to the buffer pH. 2. Column Maintenance: - Flush the column with a strong solvent to remove contaminants. - If the problem persists, the column may need to be replaced. 3. Modify Mobile Phase: - The addition of a small amount of a competing amine, like triethylamine, to the mobile phase can sometimes improve peak shape for basic compounds, although this is less common with modern columns. |
| 4. There are interfering peaks co-eluting with my this compound peak. How can I resolve this? | 1. Insufficient chromatographic resolution.2. Presence of isomers or structurally similar compounds. | 1. Optimize Chromatographic Method: - Adjust the gradient profile of the mobile phase to improve separation. - Try a different stationary phase (e.g., a different type of C18 column or a phenyl-hexyl column). - A UPLC system with a sub-2 µm particle size column can provide higher resolution.[3] 2. Utilize High-Resolution Mass Spectrometry: - If chromatographic separation is challenging, a high-resolution mass spectrometer can help differentiate between Deoxy Donepezil and interfering compounds based on their exact mass. |
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a known impurity and related compound of Donepezil Hydrochloride, an active pharmaceutical ingredient used in the treatment of Alzheimer's disease.[4][5] Its chemical formula is C24H31NO2.ClH.[6]
Q2: What is a typical limit of detection (LOD) I can expect to achieve for Donepezil and its related compounds?
A2: The achievable LOD depends heavily on the analytical technique and instrumentation used. For LC-MS/MS methods, LLOQs (Lower Limits of Quantification) for Donepezil and its metabolites in plasma have been reported in the range of 0.03 ng/mL to 0.5 ng/mL.[2][7]
Q3: Which analytical technique is most suitable for achieving a low limit of detection for this compound?
A3: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method for achieving high sensitivity and selectivity for the quantification of Donepezil and its related compounds, including Deoxy Donepezil, in biological matrices.[2][7][8] UPLC-MS/MS can offer even greater sensitivity and faster analysis times.[3]
Q4: How should I prepare my samples for LC-MS/MS analysis of this compound in plasma?
A4: Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are effective methods.[2][7] For LLE, a common approach involves extraction with a mixture of ethyl acetate and n-hexane.[7][8] For SPE, Oasis HLB cartridges have been successfully used.[2]
Q5: Where can I obtain a reference standard for this compound?
A5: Certified reference standards for this compound are available from several commercial suppliers of pharmaceutical impurities and reference materials.[4][9]
Data on Detection Limits
The following table summarizes the reported lower limits of quantification (LLOQ) for Donepezil and its metabolites using LC-MS/MS, which can serve as a benchmark for methods targeting this compound.
| Analyte | Matrix | LLOQ (ng/mL) | Analytical Method |
| Donepezil | Human Plasma | 0.09 | LC-MS/MS |
| 6-o-desmethyl donepezil | Human Plasma | 0.03 | LC-MS/MS |
| Donepezil | Human Plasma | 0.5 | LC-MS/MS |
| Donepezil Metabolites (M1, M2, M6) | Human Plasma | 0.2 | LC-MS/MS |
| Donepezil | Human Plasma | 0.1 | LC-MS/MS |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound in Plasma
This protocol is a synthesized example based on common practices for Donepezil and its metabolites.[2][7][8]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 250 µL of plasma, add an appropriate amount of internal standard.
-
Vortex briefly to mix.
-
Add 1.5 mL of an extraction solvent (e.g., Ethyl Acetate: n-hexane, 90:10 v/v).[8]
-
Vortex for 5 minutes.
-
Centrifuge at 5000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 45°C.
-
Reconstitute the residue in 250 µL of the mobile phase.[8]
2. Chromatographic Conditions
-
LC System: UHPLC or HPLC system
-
Column: C18 column (e.g., 100 x 3.0 mm, 1.8 µm)[8]
-
Mobile Phase A: 5mM ammonium formate with 0.1% formic acid in water[8]
-
Mobile Phase B: Acetonitrile[8]
-
Elution: Isocratic or gradient elution (e.g., 20:80, A:B)[8]
-
Flow Rate: 0.4 mL/min[8]
-
Injection Volume: 2 µL[8]
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization: Electrospray Ionization (ESI), Positive mode[8]
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition: To be determined by infusing a standard of this compound to identify the precursor and product ions.
Visualizations
Caption: Troubleshooting workflow for low signal intensity.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous Determination of Donepezil and Its Three Metabolites in Human Plasma Using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. Donepezil Deoxy Impurity - CAS - 844694-84-4 (free base) | Axios Research [axios-research.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. A rapid and sensitive LC-MS/MS method for quantification of donepezil and its active metabolite, 6-o-desmethyl donepezil in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. This compound | CAS 1034439-57-0 | LGC Standards [lgcstandards.com]
Technical Support Center: Isolation and Purification of Deoxy Donepezil Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the isolation and purification of Deoxy Donepezil Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its isolation challenging?
This compound is a known process-related impurity and potential degradation product of Donepezil, a medication used to treat Alzheimer's disease.[1][2][3][4] Its isolation and purification are challenging due to its structural similarity to Donepezil and other related impurities. This similarity results in close retention times during chromatographic separation and similar solubility properties, making techniques like crystallization less straightforward.
Q2: What are the common sources of this compound impurity?
Deoxy Donepezil is primarily a process-related impurity that can arise during the synthesis of Donepezil.[] It can also be formed as a degradation product under certain stress conditions.[6] Understanding the synthetic route and potential degradation pathways is crucial for controlling the levels of this impurity.
Q3: Which analytical techniques are most suitable for detecting and quantifying this compound?
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common and effective techniques for the detection and quantification of this compound.[7][8][9] These methods, typically using a C18 column, can separate Deoxy Donepezil from Donepezil and other impurities, allowing for accurate purity assessment.[10]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the isolation and purification of this compound.
Chromatographic Purification (Preparative HPLC)
Issue 1: Poor separation between Deoxy Donepezil and Donepezil.
-
Possible Cause: Suboptimal mobile phase composition or column chemistry.
-
Troubleshooting Steps:
-
Optimize Mobile Phase:
-
Adjust the organic modifier (e.g., acetonitrile, methanol) ratio. A shallow gradient can improve the resolution of closely eluting peaks.
-
Modify the pH of the aqueous phase. Since these are amine-containing compounds, pH can significantly impact retention and selectivity.
-
Introduce a different solvent to the mobile phase to alter selectivity.
-
-
Change Column Chemistry:
-
If a standard C18 column is not providing adequate separation, consider a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different selectivity for aromatic compounds.
-
-
Reduce Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the run time.
-
Decrease Particle Size: If possible, using a column with a smaller particle size can enhance resolution.
-
Issue 2: Peak tailing for Deoxy Donepezil peak.
-
Possible Cause: Secondary interactions with the stationary phase, column overload, or issues with the mobile phase.
-
Troubleshooting Steps:
-
Mobile Phase Additives: Add a competing base, like triethylamine (TEA), to the mobile phase to mask active silanol groups on the silica support and reduce tailing.
-
Adjust pH: Ensure the mobile phase pH is appropriate to maintain the analyte in a single ionic state.
-
Reduce Sample Load: Overloading the column is a common cause of peak tailing. Reduce the amount of sample injected onto the column.
-
Check for Column Degradation: A deteriorating column can lead to poor peak shape. Flush the column or replace it if necessary.
-
Issue 3: Low recovery of Deoxy Donepezil after purification.
-
Possible Cause: Adsorption of the compound onto the column, degradation during the process, or inefficient fraction collection.
-
Troubleshooting Steps:
-
Column Passivation: Before injecting the sample, it can be beneficial to inject a blank gradient or a solution of a similar compound to passivate any active sites on the column.
-
Check Compound Stability: Ensure that Deoxy Donepezil is stable in the mobile phase conditions over the duration of the purification run.
-
Optimize Fraction Collection: Use a peak-based fraction collector and ensure the collection parameters are set correctly to capture the entire peak.
-
Post-Purification Workup: Ensure the solvent removal process (e.g., rotary evaporation) is not causing degradation due to excessive heat.
-
Crystallization
Issue 1: Co-crystallization of Deoxy Donepezil with Donepezil.
-
Possible Cause: High structural similarity leading to incorporation into the same crystal lattice.
-
Troubleshooting Steps:
-
Solvent Screening: Experiment with a variety of solvents with different polarities and hydrogen bonding capabilities to find a system where the solubility difference between Deoxy Donepezil and Donepezil is maximized.
-
Anti-Solvent Addition: Utilize an anti-solvent crystallization approach where one compound preferentially precipitates while the other remains in solution. The rate of anti-solvent addition is critical and should be optimized.
-
Controlled Cooling: A slow and controlled cooling rate can improve the selectivity of crystal growth, potentially leading to purer crystals of the desired compound.
-
Slurry Recrystallization: Slurrying the impure solid in a solvent where the impurity has higher solubility can be an effective purification method.
-
Issue 2: Oiling out instead of crystallization.
-
Possible Cause: The compound is precipitating from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is highly supersaturated or when the compound has a low melting point.
-
Troubleshooting Steps:
-
Reduce Supersaturation: Start with a more dilute solution or cool the solution more slowly.
-
Change Solvent System: Use a solvent in which the compound is less soluble.
-
Seed the Solution: Introduce a small crystal of the pure compound to induce crystallization at a lower supersaturation level.
-
Increase Temperature: In some cases, crystallizing at a slightly higher temperature can prevent oiling out.
-
Experimental Protocols
Preparative HPLC Method (Adapted from Analytical Methods)
-
Objective: To isolate Deoxy Donepezil from a mixture containing Donepezil and other impurities.
-
Methodology:
-
Column: A preparative scale C18 column (e.g., 20 mm ID x 250 mm, 5-10 µm particle size).
-
Mobile Phase A: 10 mM ammonium acetate in water, pH adjusted to 6.0 with acetic acid.
-
Mobile Phase B: Acetonitrile/Methanol (85:15 v/v).[11]
-
Gradient Program: A shallow gradient starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B is recommended to achieve optimal separation. The exact gradient will need to be optimized based on the specific impurity profile of the mixture.
-
Flow Rate: A typical flow rate for a 20 mm ID column would be in the range of 10-20 mL/min.
-
Detection: UV detection at a wavelength where both Donepezil and Deoxy Donepezil have good absorbance (e.g., 230 nm).[11]
-
Sample Preparation: Dissolve the crude mixture in the initial mobile phase composition to a concentration that avoids column overload.
-
Fraction Collection: Collect fractions corresponding to the Deoxy Donepezil peak.
-
Post-Processing: Combine the pure fractions, remove the organic solvent under reduced pressure, and then lyophilize or precipitate the hydrochloride salt to obtain the final product.
-
Crystallization Protocol (General Guidance)
-
Objective: To purify this compound by removing more soluble or less soluble impurities.
-
Methodology:
-
Solvent Selection: Identify a suitable solvent or solvent system where this compound has moderate solubility at elevated temperatures and low solubility at room temperature or below. Ethanol, methanol, or mixtures with water or anti-solvents like ethyl acetate or isopropanol could be starting points.
-
Dissolution: Dissolve the impure material in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals. Seeding with a small crystal of pure this compound can be beneficial.
-
Isolation: Collect the crystals by filtration (e.g., using a Buchner funnel).
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum.
-
Data Presentation
Table 1: Analytical HPLC Methods for Donepezil and Impurities
| Parameter | Method 1 | Method 2 | Method 3[11] |
| Column | Agilent Eclipse Plus C18 | Keystone Phenyl RP | Hypersil ODS |
| Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |
| Mobile Phase | Phosphate buffer (0.01M, pH 2.7), Methanol, Acetonitrile (50:30:20) | Phosphate buffer (0.02M, pH 7.5), Methanol, Triethylamine (40:60:0.5) | A: 10mM Diammonium Hydrogen Orthophosphate (pH 6.0)B: Acetonitrile/Methanol (85:15) |
| Elution Mode | Isocratic | Isocratic | Gradient |
| Flow Rate | Not specified | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 268 nm | UV at 268 nm | UV at 230 nm |
Visualizations
Caption: Synthetic pathway of Donepezil and the formation of Deoxy Donepezil impurity.
Caption: Experimental workflow for the purification of this compound.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. veeprho.com [veeprho.com]
- 3. Deoxy Donepezil - Acanthus Research [acanthusresearch.com]
- 4. glppharmastandards.com [glppharmastandards.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. waters.com [waters.com]
- 10. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
preventing the formation of Deoxy Donepezil during Donepezil storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the formation of the Deoxy Donepezil impurity during the storage of Donepezil. The information is curated for professionals engaged in pharmaceutical research and development.
Frequently Asked Questions (FAQs)
Q1: What is Deoxy Donepezil and why is its formation a concern?
Deoxy Donepezil is a known impurity of Donepezil, characterized by the reduction of the ketone group on the indanone ring to a methylene group. The presence of impurities, such as Deoxy Donepezil, is a critical quality attribute for any active pharmaceutical ingredient (API). Regulatory bodies require strict control over impurity levels to ensure the safety and efficacy of the final drug product. Therefore, minimizing the formation of Deoxy Donepezil during storage is essential.
Q2: What are the primary conditions that lead to the degradation of Donepezil?
Forced degradation studies have shown that Donepezil is susceptible to degradation under several conditions. It is particularly labile in alkaline and oxidative environments.[1][] Degradation has also been observed under acidic and neutral conditions, although generally to a lesser extent than in alkaline solutions.[][3][4]
Q3: Is Donepezil sensitive to light or heat?
Donepezil has been found to be relatively stable under photolytic and dry heat conditions when stored as a solid.[4] However, prolonged exposure to high temperatures (e.g., 55°C) in the presence of excipients is a factor to consider, and photostability can be compromised in solution, especially in the presence of photosensitizing agents.
Q4: Can excipients in a formulation contribute to the formation of Deoxy Donepezil?
While some studies have shown Donepezil to be compatible with common excipients like microcrystalline cellulose, sodium starch glycolate, mannitol, magnesium stearate, and talc under elevated temperatures, the potential for interaction with reducing agents should not be overlooked.[5] Certain excipients can have reducing properties that could theoretically contribute to the formation of Deoxy Donepezil. A thorough compatibility study with all formulation components is always recommended.
Troubleshooting Guide
Issue: An unexpected peak corresponding to Deoxy Donepezil is detected during HPLC analysis of a stored Donepezil sample.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inappropriate Storage Temperature | 1. Verify Storage Conditions: Confirm that the Donepezil sample has been stored at the recommended temperature of 20°C to 25°C.[6] 2. Review Temperature Logs: Check for any temperature excursions outside the recommended range during storage and transport. 3. Accelerated Stability Testing: If not already done, perform accelerated stability studies at elevated temperatures to understand the temperature sensitivity of your specific formulation. |
| High Humidity Environment | 1. Assess Storage Environment: Evaluate the relative humidity (RH) of the storage area. 2. Use of Desiccants: Store Donepezil in well-sealed containers with desiccants, especially in humid climates. 3. Packaging Evaluation: Ensure the packaging provides an adequate moisture barrier. |
| Presence of Reducing Agents | 1. Review Formulation Composition: Identify any excipients with known reducing potential. 2. Excipient Compatibility Studies: Conduct compatibility studies by storing binary mixtures of Donepezil and individual excipients under stressed conditions to pinpoint any interactions. 3. Source Raw Materials Carefully: Ensure the purity of all raw materials and check for the presence of any residual reducing agents from their synthesis. |
| pH of the Microenvironment | 1. Evaluate Formulation pH: For liquid or semi-solid formulations, measure and control the pH to be within a stable range for Donepezil (avoiding alkaline conditions). 2. Solid-State pH: For solid dosage forms, consider the potential impact of the solid-state pH and the hygroscopicity of excipients on the local pH environment. |
| Oxidative Stress | 1. Protect from Oxygen: Store in tightly sealed containers with minimal headspace or under an inert atmosphere (e.g., nitrogen). 2. Use of Antioxidants: For formulations prone to oxidation, consider the inclusion of a suitable antioxidant after thorough compatibility testing. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Donepezil and its Impurities
This protocol outlines a general method for the detection and quantification of Donepezil and its degradation products, including Deoxy Donepezil.
Objective: To separate and quantify Donepezil from its potential impurities.
Materials:
-
Donepezil Hydrochloride Reference Standard
-
Deoxy Donepezil Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (pH adjusted)
-
High-Purity Water
-
HPLC system with UV or PDA detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, which could be a gradient or isocratic mixture of a phosphate buffer and an organic solvent like acetonitrile or methanol. The exact composition should be optimized for the specific column and instrument.
-
Standard Solution Preparation: Accurately weigh and dissolve Donepezil Hydrochloride and Deoxy Donepezil reference standards in a suitable diluent (e.g., a mixture of water and acetonitrile) to prepare stock solutions. Further dilute to achieve a working concentration (e.g., 1 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the Donepezil sample in the diluent to achieve a known concentration.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector Wavelength: 268 nm
-
Column Temperature: 30°C
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Identify and quantify Deoxy Donepezil in the sample by comparing its peak area and retention time with that of the reference standard.
Protocol 2: Forced Degradation Study
Objective: To investigate the degradation pathways of Donepezil and identify the conditions under which Deoxy Donepezil is formed.
Procedure:
-
Sample Preparation: Prepare solutions of Donepezil in various stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store solid Donepezil at 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution of Donepezil to UV light (254 nm) for 72 hours.
-
-
Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method (Protocol 1).
-
Peak Identification: Use a mass spectrometer (LC-MS) to identify the mass of the degradation products and confirm the presence of Deoxy Donepezil.
Visualizations
Caption: Hypothetical pathway for Deoxy Donepezil formation.
Caption: Experimental workflow for Deoxy Donepezil analysis.
Caption: Troubleshooting logic for Deoxy Donepezil formation.
References
overcoming co-elution issues with other Donepezil impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming co-elution issues with Donepezil impurities during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of Donepezil?
A1: Donepezil impurities can originate from the synthesis process or degradation. Common process-related impurities include precursors and intermediates, while degradation products can form under stress conditions like oxidation, hydrolysis, and photolysis. Some of the frequently encountered impurities are Donepezil N-oxide, Desbenzyl Donepezil, and Donepezil open-ring impurity.[1][2][][4]
Q2: Why is co-elution a significant issue in Donepezil impurity profiling?
A2: Co-elution, where two or more compounds elute from the chromatographic column at the same time, can lead to inaccurate quantification and misidentification of impurities.[5] This is particularly critical in pharmaceutical analysis where strict limits are placed on impurity levels to ensure the safety and efficacy of the drug product.
Q3: What are the initial steps to troubleshoot co-elution of Donepezil impurities?
A3: When facing co-elution, a systematic approach is recommended. Start by confirming the issue using a photodiode array (PDA) detector to check for peak purity. If co-elution is confirmed, initial troubleshooting steps involve adjusting the mobile phase composition, such as the organic solvent ratio or pH, to alter the selectivity of the separation.[5]
Troubleshooting Guide
Issue 1: Co-elution of a known impurity with the Donepezil peak.
Symptoms:
-
Poor peak shape of the main Donepezil peak (e.g., shouldering or tailing).
-
Failure to meet peak purity criteria for the Donepezil peak.
-
Inaccurate quantification of the Donepezil assay.
Possible Causes:
-
Inadequate chromatographic selectivity between Donepezil and the co-eluting impurity.
-
Suboptimal mobile phase pH, affecting the ionization and retention of one or both compounds.
-
Inappropriate stationary phase for the separation.
Troubleshooting Steps:
-
Modify Mobile Phase Composition:
-
Adjust Organic Solvent Ratio: If using a gradient, alter the slope to increase the separation between early-eluting impurities and the main peak. For isocratic methods, systematically vary the percentage of the organic modifier (e.g., acetonitrile or methanol) to find an optimal resolution.
-
Change Organic Solvent: Switching from methanol to acetonitrile, or vice versa, can significantly alter selectivity due to different solvent properties.
-
Modify Mobile Phase pH: Donepezil is a basic compound. Adjusting the pH of the aqueous portion of the mobile phase can change the ionization state of Donepezil and some impurities, leading to significant changes in retention time and potentially resolving the co-elution.[6][7] Experiment with a pH range of 2.5 to 7.0, ensuring it is compatible with the column chemistry.
-
-
Optimize Stationary Phase:
-
Change Column Chemistry: If modifying the mobile phase is insufficient, consider a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) to introduce different separation mechanisms.
-
-
Adjust Temperature:
-
Varying the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can sometimes improve resolution.
-
Issue 2: Co-elution between two known Donepezil impurities.
Symptoms:
-
A single peak is observed where two impurities are expected.
-
Peak shape of the impurity peak is distorted.
-
Inconsistent total impurity content across different batches.
Troubleshooting Steps:
-
Fine-tune Gradient Profile:
-
If using a gradient method, flatten the gradient slope in the region where the co-eluting impurities elute. This provides more time for the separation to occur.
-
-
Utilize a Different Buffer System:
-
The choice of buffer can influence selectivity. If using a phosphate buffer, consider trying a formate or acetate buffer, as the counter-ions can interact differently with the analytes and stationary phase.
-
-
Employ a Higher Efficiency Column:
-
Switching to a column with a smaller particle size (e.g., from 5 µm to 3 µm or a sub-2 µm UPLC column) will increase column efficiency and may provide the necessary resolution to separate the closely eluting peaks.[5]
-
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Donepezil and Impurities
This protocol is a representative method for the separation of Donepezil and its related substances.
-
Instrumentation: A standard HPLC system with a UV or PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.01M Phosphate Buffer, pH adjusted to 2.7 with phosphoric acid.
-
Mobile Phase B: Acetonitrile and Methanol (50:50, v/v).
-
Gradient Program:
Time (min) % Mobile Phase B 0 30 15 70 20 70 22 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 268 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
Protocol 2: Ultra-Performance Liquid Chromatography (UPLC) for Donepezil and Impurities
This protocol offers a faster analysis time compared to conventional HPLC.[5]
-
Instrumentation: A UPLC system with a TUV or PDA detector.
-
Column: Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 20 5 80 6 80 6.1 20 | 8 | 20 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 286 nm.
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (90:10, v/v) to a final concentration of 1 mg/mL.
Data Presentation
Table 1: Common Donepezil Impurities and their Origin
| Impurity Name | Common Origin | Chemical Structure |
| Donepezil N-oxide | Degradation (Oxidative) | C₂₄H₂₉NO₄ |
| Desbenzyl Donepezil | Process-related/Metabolite | C₁₇H₂₃NO₃ |
| Donepezil open-ring impurity | Degradation (Hydrolytic) | C₂₄H₂₉NO₅ |
Table 2: Comparison of Chromatographic Methods for Donepezil Impurity Analysis
| Parameter | HPLC Method (Protocol 1) | UPLC Method (Protocol 2) |
| Column | C18, 5 µm | Acquity UPLC BEH C18, 1.7 µm |
| Run Time | 30 minutes | 8 minutes |
| Flow Rate | 1.0 mL/min | 0.3 mL/min |
| Detection | 268 nm | 286 nm |
| Typical Resolution | Good | Excellent |
| Solvent Consumption | High | Low |
Visualizations
Caption: A workflow for troubleshooting co-elution issues.
Caption: A logical approach to method development for impurity analysis.
References
Technical Support Center: Faster Analysis of Donepezil Impurities Through Gradient Elution Refinement
Welcome to the technical support center for the analysis of Donepezil and its impurities. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the refinement of gradient elution for faster analysis.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your HPLC/UPLC analysis of Donepezil impurities.
Issue 1: Poor resolution between Donepezil and its impurities, or between impurity peaks.
-
Question: My chromatogram shows overlapping peaks for Donepezil and its impurities. How can I improve the separation?
-
Answer: Achieving baseline separation is critical for accurate quantification. Here are several factors to consider for improving resolution:
-
Optimize the Gradient Profile: A shallow gradient provides better resolution, while a steep gradient shortens the analysis time.[1] Start with a scouting gradient (e.g., 5-95% organic solvent over 20 minutes) to identify the elution window of your impurities.[1] Then, create a shallower gradient within that specific window to improve separation of closely eluting peaks.
-
Adjust Mobile Phase pH: The retention of ionizable compounds like Donepezil and its basic impurities is highly dependent on the mobile phase pH.[1] Working at a lower pH (e.g., 2.5-3.5) can ensure that Donepezil is fully protonated, which can improve peak shape and alter selectivity.[1]
-
Change the Organic Modifier: Acetonitrile and methanol are common organic modifiers in reversed-phase HPLC. Switching from one to the other, or using a combination, can significantly alter selectivity and improve resolution due to different solvent strengths and interactions with the stationary phase.
-
Modify the Stationary Phase: If optimizing the mobile phase and gradient doesn't yield the desired resolution, consider a different column chemistry. While C18 columns are widely used, a phenyl-hexyl or a cyano column might offer different selectivity for your specific impurities.
-
Issue 2: Unstable or drifting retention times.
-
Question: The retention times for my peaks are shifting between injections. What is causing this and how can I fix it?
-
Answer: Retention time instability is a common issue in gradient elution and can compromise the reliability of your method.[2] Here are the primary causes and solutions:
-
Inadequate Column Equilibration: Insufficient equilibration between gradient runs is a frequent cause of retention time drift.[3] It is recommended to equilibrate the column with 10-20 column volumes of the initial mobile phase composition before each injection.[2][3]
-
Mobile Phase Composition Changes: Ensure your mobile phase is prepared fresh daily and is well-mixed.[4] Changes in mobile phase composition due to evaporation of the more volatile organic component can lead to retention time shifts.[2] Using an inline degasser can also prevent bubble formation, which can affect pump performance and retention times.[4]
-
Temperature Fluctuations: Variations in ambient laboratory temperature can affect retention times. Using a column oven to maintain a constant temperature is crucial for reproducible results.
-
Pump Performance and Dwell Volume: Inconsistent pump performance can lead to flow rate variations and retention time shifts.[5][6] Additionally, differences in dwell volume (the volume between the point of solvent mixing and the column head) between different HPLC systems can cause retention time shifts, especially for early eluting peaks.[7][8][9][10][11] This is a critical factor to consider when transferring a method between instruments.
-
Issue 3: Poor peak shape (tailing, fronting, or broad peaks).
-
Question: My peaks are showing significant tailing or are broader than expected. What are the possible causes and solutions?
-
Answer: Poor peak shape can affect integration accuracy and resolution. Here are some common causes and their remedies:
-
Peak Tailing:
-
Secondary Interactions: For basic compounds like Donepezil, interactions with residual acidic silanol groups on the silica-based stationary phase can cause peak tailing.[12] Lowering the mobile phase pH or using a highly end-capped column can minimize these interactions.
-
Column Contamination: Contaminants from the sample or mobile phase can accumulate on the column, leading to peak tailing.[2] Regularly flushing the column with a strong solvent can help.
-
-
Peak Fronting: This is often a sign of column overload.[12] Try reducing the sample concentration or injection volume.
-
Broad Peaks:
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening.[9] This is particularly important in UPLC systems.
-
Slow Detector Response: Ensure the detector sampling rate is adequate to capture the narrow peaks generated in fast HPLC or UPLC, especially for early eluting peaks.
-
-
Issue 4: Baseline drift or noise.
-
Question: I am observing a drifting or noisy baseline in my chromatograms. What could be the issue?
-
Answer: Baseline instability can interfere with the detection and quantification of low-level impurities.
-
Baseline Drift: In gradient elution, a common cause of baseline drift is the difference in UV absorbance between the mobile phase components at the detection wavelength.[13][14][15] To minimize this, ensure both mobile phase A and B have similar UV absorbance or add a small amount of a UV-absorbing additive to the weaker solvent to match the stronger one.[13]
-
Baseline Noise: Air bubbles in the mobile phase or detector are a common source of noise.[4] Proper degassing of the mobile phase is essential.[4] Contaminated solvents or dirty check valves can also contribute to a noisy baseline.[16]
-
Frequently Asked Questions (FAQs)
Q1: How can I significantly reduce the analysis time for Donepezil impurities without compromising resolution?
A1: To achieve faster analysis, consider the following strategies:
-
Transition to UPLC/UHPLC: Ultra-high-performance liquid chromatography systems use columns with smaller particle sizes (sub-2 µm), which allows for higher flow rates and shorter run times while maintaining or even improving resolution.
-
Optimize the Gradient Slope: After identifying the elution window of the impurities, a steeper gradient can be used to elute them faster.[1]
-
Increase Flow Rate: Increasing the flow rate will proportionally decrease the analysis time. However, be mindful of the system's backpressure limits.
-
Use a Shorter Column: A shorter column will reduce the run time, but may also decrease resolution. This is often a viable option when transitioning to smaller particle size columns.
Q2: What are the key parameters to consider when transferring a gradient method from HPLC to UPLC?
A2: Method transfer requires careful consideration of several factors to ensure comparable results:
-
Gradient Scaling: The gradient profile must be geometrically scaled to the new column dimensions and flow rate to maintain the same selectivity. The Waters ACQUITY UPLC Columns Calculator is a useful tool for this purpose.
-
Dwell Volume: UPLC systems typically have a much smaller dwell volume than HPLC systems.[7] This difference must be accounted for, often by adding an isocratic hold at the beginning of the UPLC gradient, to ensure comparable retention times and selectivity for early eluting peaks.[10]
-
Injection Volume: The injection volume should be scaled down to avoid overloading the smaller UPLC column.
-
Detector Settings: The detector sampling rate needs to be increased to accurately capture the much narrower peaks produced by UPLC.
Q3: What are the typical forced degradation conditions for Donepezil to identify potential impurities?
A3: Forced degradation studies are essential for developing a stability-indicating method. Typical stress conditions for Donepezil include:
-
Acid Hydrolysis: 0.1 M to 2 M HCl at room temperature or elevated temperatures (e.g., 70°C).[17]
-
Alkaline Hydrolysis: 0.1 M to 2 M NaOH at room temperature or elevated temperatures (e.g., 70°C). Donepezil is generally found to be more labile in alkaline conditions.[17][18][19]
-
Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.[20]
-
Thermal Degradation: Exposing the solid drug to dry heat (e.g., 80°C).[18]
-
Photolytic Degradation: Exposing a solution of the drug to UV or fluorescent light. Donepezil is generally stable under photolytic conditions.[18]
Experimental Protocols
Protocol 1: Rapid UPLC Method for Donepezil and its Impurities
This protocol is a representative example of a fast UPLC method for the analysis of Donepezil and its related substances.
-
Instrumentation: An ultra-performance liquid chromatography (UPLC) system with a photodiode array (PDA) detector.
-
Column: A C18 column with sub-2 µm particles (e.g., Waters Acquity BEH C18, 50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile and methanol (70:30 v/v) with 0.1% Trifluoroacetic acid.
-
-
Gradient Program:
Time (min) %A %B 0.0 80 20 4.0 50 50 6.0 20 80 6.1 80 20 | 8.0 | 80 | 20 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 286 nm
-
Injection Volume: 1 µL
-
Sample Preparation: Dissolve the Donepezil sample in a mixture of water and acetonitrile (90:10 v/v) to a final concentration of approximately 1.0 mg/mL.[20]
Protocol 2: Forced Degradation Study of Donepezil
This protocol outlines the procedure for conducting a forced degradation study to identify potential degradation products.
-
Preparation of Stock Solution: Prepare a stock solution of Donepezil hydrochloride at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 2 M HCl and heat at 70°C for 48 hours.
-
Alkaline Hydrolysis: Mix the stock solution with 2 M NaOH and heat at 70°C for 48 hours.
-
Oxidative Degradation: Mix the stock solution with 30% H₂O₂ and keep at room temperature for 2 hours.[20]
-
Thermal Degradation: Expose the solid drug substance to dry heat at 105°C for 24 hours.[20]
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.[20]
-
-
Sample Analysis: After the specified duration, neutralize the acidic and alkaline samples. Dilute all samples to a suitable concentration and analyze using a stability-indicating HPLC or UPLC method, such as the one described in Protocol 1.
Quantitative Data Summary
Table 1: Comparison of HPLC and UPLC Method Parameters for Donepezil Analysis
| Parameter | Conventional HPLC Method | Fast UPLC Method |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C18, 50 mm x 2.1 mm, 1.7 µm |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Run Time | ~30 min | ~6 min |
| Equilibration Time | ~5 min | ~2 min |
| Injection Volume | 20 µL | 1 µL |
| Solvent Consumption per run | ~35 mL | ~3.2 mL |
Note: The values in this table are representative and may vary depending on the specific method.
Table 2: Donepezil Degradation Under Various Stress Conditions
| Stress Condition | Reagent | Duration | Temperature | Degradation Observed |
| Acid Hydrolysis | 2 M HCl | 48 hours | 70°C | Minor degradation |
| Alkaline Hydrolysis | 2 M NaOH | 48 hours | 70°C | Significant degradation |
| Oxidative | 30% H₂O₂ | 2 hours | Room Temp | Significant degradation |
| Thermal (Dry Heat) | - | 24 hours | 105°C | Stable |
| Photolytic | UV light (254 nm) | 24 hours | Room Temp | Stable |
Data synthesized from multiple sources.[17][18][19][20][21]
Visualizations
Caption: A logical workflow for troubleshooting common HPLC/UPLC issues.
Caption: A streamlined workflow for developing a faster gradient elution method.
References
- 1. mastelf.com [mastelf.com]
- 2. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. labtech.tn [labtech.tn]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Why is my LC Retention Time Shifting? [restek.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Dwell Volume And Extra-Column Volume What Are They And How Do They Impact Method Transfer [bioprocessonline.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. agilent.com [agilent.com]
- 11. Dwell Differences | Separation Science [sepscience.com]
- 12. agilent.com [agilent.com]
- 13. Causes of Gradient Drift | Separation Science [sepscience.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 17. scielo.br [scielo.br]
- 18. rjpbcs.com [rjpbcs.com]
- 19. LC-PDA and LC-MS studies of donepezil hydrochloride degradation behaviour in forced stress conditions – ScienceOpen [scienceopen.com]
- 20. rjptonline.org [rjptonline.org]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Analytical Method Validation of Deoxy Donepezil in Accordance with ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of a validated analytical method for the quantification of Deoxy Donepezil, a known impurity of Donepezil. The validation parameters are presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method's suitability for its intended purpose in a quality control environment.[1] While specific public-domain validation data for Deoxy Donepezil is limited, this guide presents a representative high-performance liquid chromatography (HPLC) method for Donepezil and its related substances, with quantitative data for a specified impurity serving as a surrogate to illustrate the validation process.
Comparison of Analytical Methods
The primary analytical technique for the quantification of Donepezil and its impurities is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection.[2] This method offers a balance of specificity, sensitivity, and robustness for routine quality control analysis. An alternative, Ultra-Performance Liquid Chromatography (UPLC), provides faster analysis times and higher resolution.[3]
Table 1: Comparison of HPLC and UPLC Methods for Donepezil and Related Substances Analysis
| Parameter | Representative HPLC Method | Representative UPLC Method |
| Instrumentation | Standard HPLC system with UV detector | UPLC system with PDA detector |
| Column | C18 (e.g., 250mm x 4.6mm, 5µm) | C18 (e.g., 100mm x 2.1mm, 1.7µm) |
| Mobile Phase | Isocratic or Gradient mixture of buffer and organic solvent (e.g., phosphate buffer and acetonitrile) | Gradient elution with aqueous and organic mobile phases (e.g., water with formic acid and acetonitrile) |
| Flow Rate | 1.0 - 1.5 mL/min | 0.3 - 0.5 mL/min |
| Detection Wavelength | ~268 nm | ~286 nm |
| Run Time | ~10 - 20 minutes | < 10 minutes |
Validation of the Analytical Method for Deoxy Donepezil (Representative Data)
The following tables summarize the validation data for a representative HPLC method for the analysis of Donepezil and its impurities. The data for a specified impurity is used here to exemplify the expected performance for Deoxy Donepezil analysis.
Table 2: System Suitability
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | 4500 |
| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 3: Linearity
| Parameter | Result |
| Linearity Range | 0.05 - 1.5 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = 25432x + 158 |
Table 4: Accuracy (Recovery)
| Spiked Concentration Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 50% | 0.50 | 0.49 | 98.0% |
| 100% | 1.00 | 1.01 | 101.0% |
| 150% | 1.50 | 1.48 | 98.7% |
Table 5: Precision
| Precision Type | %RSD |
| Repeatability (Intra-day, n=6) | 1.2% |
| Intermediate Precision (Inter-day, n=6) | 1.8% |
Table 6: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Result |
| LOD | 0.015 µg/mL |
| LOQ | 0.05 µg/mL |
Table 7: Robustness
| Parameter Variation | %RSD of Peak Area |
| Flow Rate (± 0.2 mL/min) | 1.5% |
| Column Temperature (± 5°C) | 1.3% |
| Mobile Phase Composition (± 2%) | 1.7% |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
System Suitability
A standard solution of Deoxy Donepezil (at a concentration within the linear range) is prepared and injected six times. The tailing factor, number of theoretical plates, and the relative standard deviation (%RSD) of the peak area are calculated.
Linearity
A series of at least five standard solutions of Deoxy Donepezil are prepared at different concentrations (e.g., ranging from the LOQ to 150% of the target concentration). Each solution is injected, and a calibration curve of peak area versus concentration is plotted. The correlation coefficient (r²) and the regression equation are determined.
Accuracy (Recovery)
The accuracy of the method is determined by spiking a placebo mixture with known amounts of Deoxy Donepezil at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). Each concentration is prepared in triplicate. The percentage recovery is calculated by comparing the amount of Deoxy Donepezil found versus the amount added.
Precision
-
Repeatability (Intra-day precision): Six independent sample preparations of Deoxy Donepezil at the target concentration are analyzed on the same day by the same analyst. The %RSD of the results is calculated.
-
Intermediate Precision (Inter-day precision): The repeatability assay is performed on a different day by a different analyst to assess the ruggedness of the method. The %RSD between the two sets of results is calculated.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve using the formulae:
-
LOD = 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve)
-
LOQ = 10 * (Standard Deviation of the Response / Slope of the Calibration Curve)
Specificity (Forced Degradation)
To demonstrate the specificity of the method, forced degradation studies are performed on Donepezil hydrochloride to generate potential degradation products, including Deoxy Donepezil. The drug substance is subjected to stress conditions such as acid hydrolysis, base hydrolysis, oxidation, heat, and photolysis. The stressed samples are then analyzed to ensure that the peak of Deoxy Donepezil is well-resolved from the main peak of Donepezil and other degradation products.
Visualizations
The following diagrams illustrate the key workflows and relationships in the analytical method validation process.
Analytical Method Validation Workflow according to ICH Guidelines.
Logical Relationship of ICH Validation Parameters.
References
A Comparative Analysis of Deoxy Donepezil and Donepezil N-oxide Impurities in Donepezil Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two notable impurities associated with the Alzheimer's disease medication Donepezil: Deoxy Donepezil and Donepezil N-oxide. Understanding the distinct characteristics of these impurities, from their origin and chemical properties to their potential biological impact, is crucial for ensuring the quality, safety, and efficacy of Donepezil drug products. This document synthesizes available data to offer a clear comparison, supported by experimental context.
Executive Summary
Deoxy Donepezil is recognized primarily as a process-related impurity, originating from the synthesis of the Donepezil active pharmaceutical ingredient (API). In contrast, Donepezil N-oxide is a metabolite of Donepezil, formed in the body, and can also arise as a degradation product under oxidative conditions. A key differentiator is their pharmacological activity; while Donepezil N-oxide exhibits weak inhibitory activity against acetylcholinesterase, comprehensive pharmacological and toxicological data for Deoxy Donepezil are not extensively documented in publicly available literature.
Data Presentation: Physicochemical and Pharmacological Properties
The following table summarizes the key characteristics of Deoxy Donepezil and Donepezil N-oxide, providing a side-by-side comparison for easy reference.
| Property | Deoxy Donepezil | Donepezil N-oxide |
| CAS Number | 844694-84-4 (free base) | 120013-84-5[1] |
| Molecular Formula | C₂₄H₃₁NO₂ | C₂₄H₂₉NO₄[1] |
| Molecular Weight | 365.51 g/mol | 395.5 g/mol [1] |
| Type of Impurity | Process-related impurity[2] | Metabolite and degradation product[2][3] |
| Pharmacological Activity | Data not available in public literature. | Weak acetylcholinesterase (AChE) inhibitor.[3] At 20 µM, it shows 45.5% inhibition of cholinesterase in human erythrocytes.[4] Its IC₅₀ value is significantly higher than that of Donepezil, indicating considerably weaker activity.[3] |
| Toxicity | Data not available in public literature. | Overdose of the parent drug, Donepezil, can lead to a cholinergic crisis with symptoms including nausea, vomiting, bradycardia, and in severe cases, respiratory muscle weakness.[5] Specific toxicity studies on Donepezil N-oxide are limited, but as an active metabolite, it could contribute to the overall toxic profile of Donepezil, although its weaker activity suggests a lesser contribution. |
Formation and Origin
The pathways leading to the presence of Deoxy Donepezil and Donepezil N-oxide in a final drug product are fundamentally different.
Deoxy Donepezil: A Synthesis Byproduct
Deoxy Donepezil is classified as a process-related impurity.[2] This means its formation is linked to the synthetic route used to manufacture Donepezil. The specific steps and reagents in the synthesis can influence the level of this impurity. Effective control of manufacturing processes is therefore critical to minimize its presence in the final API.
Donepezil N-oxide: A Product of Metabolism and Degradation
Donepezil N-oxide has a dual origin. It is a known human metabolite of Donepezil, formed in the liver primarily by the action of cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6.[3] Additionally, Donepezil N-oxide can be formed as a degradation product of Donepezil, particularly under oxidative stress conditions.[6][7] Forced degradation studies have shown that exposing Donepezil to oxidizing agents like hydrogen peroxide can lead to the formation of the N-oxide.[][9]
Visualizing the Relationship: Metabolic and Degradation Pathways
The following diagrams illustrate the relationship between Donepezil and its N-oxide metabolite, as well as a general workflow for the analysis of these impurities.
Metabolic conversion of Donepezil to Donepezil N-oxide.
Experimental Protocols
A comprehensive analysis of these impurities requires robust analytical methods. The following outlines a general experimental protocol for the identification and quantification of Donepezil and its impurities using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).
Stability-Indicating HPLC Method for Impurity Profiling
Objective: To separate and quantify Donepezil and its related impurities, including Deoxy Donepezil and Donepezil N-oxide, under various stress conditions to understand the degradation pathways.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of Donepezil hydrochloride in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a concentration of 1 mg/mL.[6]
-
For forced degradation studies, subject the stock solution to the following stress conditions:
-
Acid Hydrolysis: Mix with 0.1 M HCl and keep at room temperature for a specified period (e.g., 7 days).[6]
-
Alkaline Hydrolysis: Mix with 0.1 M NaOH and keep at room temperature for a specified period.[6]
-
Oxidative Degradation: Mix with 3% hydrogen peroxide and keep at room temperature.[6]
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 85°C).[6]
-
Photolytic Degradation: Expose the drug solution to light.[6]
-
-
Neutralize the acidic and alkaline samples before analysis.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
-
Chromatographic Conditions (Example):
-
Column: A reverse-phase C18 column (e.g., Inertsil C8-3v, 150mm x 4.6mm, 3µm).[7]
-
Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., 0.1M phosphate buffer, pH 2.8) and an organic phase (e.g., a mixture of acetonitrile and methanol).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV detection at a suitable wavelength (e.g., 215 nm) and/or mass spectrometric detection for identification.[7]
-
-
Data Analysis:
-
Identify and quantify the peaks corresponding to Donepezil, Deoxy Donepezil, and Donepezil N-oxide based on their retention times and mass-to-charge ratios compared to reference standards.
-
Calculate the percentage of each impurity in the samples.
-
A generalized workflow for the analysis of Donepezil impurities.
Conclusion
The comparative analysis of Deoxy Donepezil and Donepezil N-oxide reveals two impurities with distinct origins and known biological activities. Donepezil N-oxide, a metabolite and degradation product, is a weak acetylcholinesterase inhibitor. Deoxy Donepezil, a process-related impurity, currently lacks publicly available data on its pharmacological and toxicological profile. This knowledge gap highlights the importance of stringent control over the manufacturing process to minimize its presence. For drug development professionals, a thorough understanding and robust analytical monitoring of both types of impurities are essential to ensure the consistent quality, safety, and therapeutic efficacy of Donepezil formulations. Further research into the biological effects of Deoxy Donepezil would provide a more complete picture of its potential impact.
References
- 1. Donepezil N-oxide | C24H29NO4 | CID 11188628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 9. rjpbcs.com [rjpbcs.com]
A Comparative Guide to HPLC and UPLC Methods for the Analysis of Deoxy Donepezil
In the landscape of pharmaceutical analysis, the accurate and efficient quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount to ensure drug safety and efficacy. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the analysis of Deoxy Donepezil, a known impurity and related substance of Donepezil. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on analytical method selection and implementation.
Introduction to Deoxy Donepezil and its Analytical Importance
Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase, widely prescribed for the treatment of dementia associated with Alzheimer's disease. As with any pharmaceutical compound, the presence of impurities can impact its safety and therapeutic effect. Deoxy Donepezil is a significant related substance of Donepezil, and its monitoring and control are critical during drug development and manufacturing. Regulatory agencies require robust analytical methods for the precise quantification of such impurities to ensure that they do not exceed established safety limits. Both HPLC and UPLC are powerful chromatographic techniques employed for this purpose, each offering distinct advantages.
Experimental Protocols
Detailed methodologies for both a conventional HPLC method and a modern UPLC method for the analysis of Donepezil and its related substances, including Deoxy Donepezil, are outlined below. These protocols are based on validated methods reported in the scientific literature.
High-Performance Liquid Chromatography (HPLC) Method
A robust RP-HPLC method for the impurity profiling of Donepezil has been developed and validated.[1][2] This method is suitable for the concurrent detection of multiple impurities.
Chromatographic Conditions:
-
Column: Hypersil ODS, 25 cm x 4.6 mm, 5.0 µm[2]
-
Mobile Phase:
-
Gradient Program: A gradient elution is employed to achieve optimal separation.
-
Flow Rate: 1.0 mL/min[3]
-
Detection Wavelength: 230 nm[2]
-
Column Temperature: 35°C[2]
-
Injection Volume: 20 µL
Ultra-Performance Liquid Chromatography (UPLC) Method
A novel, economic, and time-efficient RP-UPLC method has been developed for the analysis of Donepezil hydrochloride and its related substances.[4][5][6][7] This method offers significant advantages in terms of speed and solvent consumption.
Chromatographic Conditions:
-
Column: Waters Acquity C18, 50 mm x 2.1 mm, 1.7 µm[4][5][6][7][8]
-
Mobile Phase:
-
Gradient Program:
-
T(min)/%B: T(0.01)/20, T(4.0)/50, T(6.0)/80[4]
-
-
Flow Rate: 0.40 mL/min[4]
-
Column Temperature: 40°C[4]
-
Injection Volume: 1.0 µL[4]
Performance Comparison: HPLC vs. UPLC
The selection between HPLC and UPLC often depends on the specific requirements of the analysis, such as sample throughput, sensitivity, and available instrumentation. Below is a summary of the key performance parameters for each method.
| Parameter | HPLC Method | UPLC Method |
| Column Dimensions | 25 cm x 4.6 mm, 5.0 µm particle size[2] | 50 mm x 2.1 mm, 1.7 µm particle size[4][5][6][7][8] |
| Analysis Time | Approximately 50 minutes (full run)[9] | Approximately 6-8 minutes[4][6][7][8] |
| Solvent Consumption | Higher | Significantly Lower (up to 92% savings reported in method transfer)[9] |
| System Backpressure | Lower | Higher |
| Sensitivity | Good | Generally Higher due to sharper peaks |
| Resolution | Adequate for impurity profiling[1][2] | Excellent separation of drug from impurities and degradation products[4][5][6][7][8] |
| Sample Throughput | Lower | Higher (over 100 samples per day)[4][6][7][8] |
Visualizing the Analytical Workflows
To better illustrate the logical flow of the analytical processes, the following diagrams were generated using Graphviz.
Caption: High-Performance Liquid Chromatography (HPLC) Experimental Workflow.
Caption: Ultra-Performance Liquid Chromatography (UPLC) Experimental Workflow.
Conclusion
Both HPLC and UPLC are suitable techniques for the analysis of Deoxy Donepezil. The choice between them hinges on the specific analytical needs. The described HPLC method is robust and reliable, meeting the necessary validation criteria for impurity profiling.[1][2] However, the UPLC method offers substantial improvements in terms of analysis speed, sample throughput, and solvent savings, making it a more economical and efficient option for quality control and high-throughput screening environments.[4][6][7][8][9] The transfer of methods from HPLC to UPLC can yield significant benefits, including an 80% reduction in analysis time.[9] Ultimately, the decision should be based on a careful evaluation of laboratory resources, sample volume, and desired turnaround time.
References
- 1. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 2. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Method Development and Validation for the analysis of Donepezil hydrochloride and its Related Substances using Ultra Performance Liquid Chromatography - vels [ir.vistas.ac.in]
- 8. A new validated, stability-indicating, rp-uplc method for determination of donepezil hydrochloride assay and impurities content in bulk drug | International Journal of Current Research [journalcra.com]
- 9. waters.com [waters.com]
structural elucidation and comparison of Donepezil degradation products
An Objective Comparison of Donepezil Degradation Products for Researchers
This guide provides a comprehensive comparison of the degradation products of Donepezil, a prominent therapeutic agent for Alzheimer's disease. Understanding the stability of active pharmaceutical ingredients such as Donepezil under various stress conditions is critical for drug development, formulation, and ensuring patient safety. This document summarizes key findings from forced degradation studies, presenting comparative data on the formation of degradation products and detailing the experimental methodologies used for their elucidation.
Comparison of Donepezil Degradation Under Various Stress Conditions
Forced degradation studies are instrumental in identifying potential degradation pathways and developing stability-indicating analytical methods. Donepezil has demonstrated susceptibility to degradation primarily under alkaline, acidic, and oxidative conditions, while remaining relatively stable under photolytic and thermal stress.[1][2]
Quantitative Analysis of Degradation
The stability of Donepezil varies significantly depending on the nature of the stressor. Alkaline conditions typically lead to the most substantial degradation. For instance, after seven days at room temperature in a 0.1 mol L-1 NaOH solution, the recovery of Donepezil was approximately 42%, with the detection of three degradation products.[3][4][5] In contrast, under acidic conditions (0.1 mol L-1 HCl), the drug recovery was about 86% over the same period, also yielding three degradation products.[3][4] Oxidative stress with 3% hydrogen peroxide (H₂O₂) resulted in a drug recovery of 90.22%, with the potential for minor degradation product formation.[4][6] The drug has been shown to be stable to photolytic and dry heat conditions.[1]
| Stress Condition | Molarity/Temperature | Duration | Donepezil Recovery (%) | Number of Degradation Products Detected | Reference |
| Alkaline Hydrolysis | 0.1 mol L⁻¹ NaOH | 7 days | ~42% | 3 | [3][4][5] |
| Acidic Hydrolysis | 0.1 mol L⁻¹ HCl | 7 days | ~86% | 3 | [3][4] |
| Oxidative Stress | 3% H₂O₂ | 7 days | 90.22% | Not specified | [4][6] |
| Neutral (Water) | Boiling | 8 hours | Degradation observed | 7 | [1] |
| Photolytic (Sunlight) | - | 48 hours | Stable | 0 | [1] |
| Dry Heat | 80°C | 48 hours | Stable | 0 | [1] |
Structural Elucidation of Key Degradation Products
Several degradation products of Donepezil have been identified and characterized using advanced analytical techniques. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) are the primary methods for separation and identification.[2][7]
One of the well-characterized degradation products is Donepezil N-oxide .[8] This impurity is formed under oxidative stress and its structure has been confirmed using techniques such as ¹H-NMR and mass spectrometry.[8] Other degradation products, often designated with codes such as DP1, DP2, etc., have been detected under various stress conditions, though their detailed structural elucidation is not always available in the literature.[] Under acidic conditions, three primary degradation products (DP1, DP2, and DP3) have been observed to be more polar than the parent drug.[] In alkaline conditions, three main degradation products (DP6, DP7, and DP8) have been detected.[]
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on Donepezil, based on protocols described in the scientific literature.
Forced Degradation Study Protocol
Objective: To evaluate the stability of Donepezil under various stress conditions as per ICH guidelines.[1][10]
1. Preparation of Stock Solution:
-
Prepare a stock solution of Donepezil hydrochloride at a concentration of 1 mg/mL in a suitable solvent such as methanol or a mixture of water and acetonitrile.[1][2]
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 1N HCl and boil under reflux for 8 hours. For less stringent conditions, use 0.1 mol L⁻¹ HCl at room temperature for seven days.[1][4]
-
Alkaline Hydrolysis: Mix the stock solution with 2N NaOH and boil under reflux for 8 hours. For less stringent conditions, use 0.1 mol L⁻¹ NaOH at room temperature for seven days.[1][4]
-
Oxidative Degradation: Mix the stock solution with 6% w/v H₂O₂ and boil under reflux for 4 hours. For less stringent conditions, use 3% H₂O₂ at room temperature for 6 hours.[1]
-
Neutral Hydrolysis: Boil the stock solution in water under reflux for 8 hours.[1]
-
Photolytic Degradation: Expose the solid drug directly to sunlight for 48 hours. A control sample should be kept in the dark for the same duration.[1]
-
Thermal Degradation: Expose the solid drug to dry heat at 80°C for 48 hours.[1]
3. Sample Analysis:
-
After the specified stress period, cool the solutions to room temperature.
-
Neutralize the acidic and alkaline samples.
-
Dilute all samples to an appropriate concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC or UPLC method.
HPLC Method for Analysis of Donepezil and its Degradation Products
Objective: To separate and quantify Donepezil and its degradation products.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV/VIS detector.[1]
-
Column: Hypersil C-18 (250 mm x 4.6 mm, 5.0 µm particle size).[1]
-
Mobile Phase: A mixture of methanol, acetate buffer (pH 4.25), and triethylamine in the ratio of 50:50:0.6 (v/v/v).[1]
-
Flow Rate: 1 mL/min.[1]
-
Injection Volume: 20 µL.[1]
-
Detection Wavelength: 268 nm.[1]
Visualizing the Degradation Analysis Workflow
The following diagrams illustrate the logical workflow for the .
Caption: Workflow for Forced Degradation and Analysis.
Caption: Donepezil Degradation Pathways.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. rjptonline.org [rjptonline.org]
- 3. LC-PDA and LC-MS studies of donepezil hydrochloride degradation behaviour in forced stress conditions – ScienceOpen [scienceopen.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 8. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Inter-Laboratory Study for the Quantification of Deoxy Donepezil Hydrochloride: A Comparative Guide to Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for an inter-laboratory study aimed at standardizing the quantification of Deoxy Donepezil Hydrochloride, a known impurity and metabolite of Donepezil.[1][2] The accurate determination of this compound is critical for ensuring the quality and safety of Donepezil drug substances and products.[3] This document compares two robust analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS), and offers detailed protocols to support the establishment of a validated, cross-laboratory analytical method.
Proposed Inter-Laboratory Study Protocol
An inter-laboratory study, or collaborative study, is essential for establishing the reproducibility and robustness of an analytical method.[4] The following protocol outlines the key phases for a study on this compound quantification.
Objective: To validate a selected analytical method for the accurate and precise quantification of this compound across multiple laboratories, thereby establishing a standardized procedure for quality control and research purposes.
Study Design:
-
Coordinating Laboratory: A designated lead laboratory will be responsible for preparing and distributing homogeneous test samples, including a certified reference standard of this compound.[1][5] This lab will also collect and statistically analyze the data from all participating laboratories.
-
Participating Laboratories: A minimum of five to eight laboratories is recommended to ensure statistical significance.[6] Each laboratory will receive a set of identical, blinded samples containing varying concentrations of this compound.
-
Method Execution: Each laboratory will perform the analysis using the specified, detailed experimental protocol. Any deviations must be documented and reported.
-
Data Reporting: Results will be reported to the coordinating laboratory in a standardized format.
-
Statistical Analysis: The coordinating laboratory will analyze the submitted data for intra- and inter-laboratory precision (repeatability and reproducibility), accuracy, and other performance metrics as defined by ICH guidelines.[4]
Comparison of Analytical Methodologies
The selection of an appropriate analytical method is crucial for the success of the inter-laboratory study. Below is a comparison of two widely used techniques for the analysis of pharmaceutical impurities: HPLC-UV and UPLC-MS/MS.[7][8]
| Feature | HPLC-UV | UPLC-MS/MS |
| Principle | Separation based on chromatography, quantification based on UV absorbance. | Separation based on chromatography, quantification based on mass-to-charge ratio. |
| Specificity | Good; may be susceptible to interference from co-eluting compounds with similar UV spectra. | Excellent; highly specific due to monitoring of parent-daughter ion transitions.[2] |
| Sensitivity | Moderate; suitable for impurity quantification at levels typically required by pharmacopeias. | High to Very High; ideal for trace-level quantification.[8] |
| Linear Range | Typically in the µg/mL range.[9] | Can extend down to the ng/mL or pg/mL range.[2] |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
| Complexity | Relatively straightforward to operate and troubleshoot. | More complex instrumentation and method development. |
| Run Time | Typically longer run times (e.g., 10-30 minutes).[10] | Shorter run times due to smaller particle size columns (e.g., < 5 minutes).[8] |
Data Presentation: Expected Method Performance
The following table summarizes the expected performance characteristics for the two proposed methods, based on published data for Donepezil and its related impurities. These values can serve as acceptance criteria for the inter-laboratory study.
| Parameter | Method A: HPLC-UV | Method B: UPLC-MS/MS |
| Linearity (r²) | ≥ 0.999[9] | ≥ 0.999[2] |
| Accuracy (% Recovery) | 98.0% - 102.0%[9] | 96.0% - 109.6%[2] |
| Precision (% RSD) | Intra-day: < 2.0% Inter-day: < 3.0%[9] | Intra-day: < 15% Inter-day: < 15%[2][8] |
| LOD | ~1.4 µg/mL[9] | ~0.2 ng/mL |
| LOQ | ~4.2 µg/mL[9] | ~0.5 ng/mL[2] |
Experimental Protocols
Method A: HPLC-UV Quantification of this compound
This method is adapted from established protocols for Donepezil and its impurities.[10]
1. Materials and Reagents:
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate
-
Ortho-phosphoric acid
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of phosphate buffer (pH adjusted to 2.3 with ortho-phosphoric acid) and acetonitrile (55:45, v/v).[9]
-
Flow Rate: 1.2 mL/min[9]
-
Column Temperature: 30°C[9]
-
Detection Wavelength: 268 nm[9]
-
Injection Volume: 20 µL[9]
-
Run Time: ~10 minutes
3. Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in methanol at a concentration of 100 µg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 5 µg/mL to 125 µg/mL.[9]
4. Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
5. Analysis:
-
Inject the blank (mobile phase), standard solutions, and sample solutions into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the samples from the calibration curve.
Method B: UPLC-MS/MS Quantification of this compound
This method provides higher sensitivity and specificity and is adapted from established bioanalytical methods for Donepezil.[2][8]
1. Materials and Reagents:
-
This compound Reference Standard
-
Deoxy Donepezil-d7 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Water (LC-MS grade)
2. UPLC Conditions:
-
Column: C18, 100 mm x 2.1 mm, 1.7 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program: Optimized to separate the analyte from matrix components. A typical gradient might be: 0-1.5 min (100% A), 1.5-1.6 min (linear gradient to 70% B), hold at 70% B for 1 min, then return to initial conditions.[2]
-
Flow Rate: 0.25 mL/min[2]
-
Column Temperature: 40°C[2]
-
Injection Volume: 3 µL[8]
-
Run Time: ~3-5 minutes
3. Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Deoxy Donepezil: Q1: 402.2 m/z → Q3: (Specific product ion to be determined)
-
Internal Standard (IS): Q1: 409.2 m/z → Q3: (Specific product ion to be determined)
-
-
Instrument Parameters: Optimize nebulizing gas, heating gas, interface temperature, and collision energy for maximum signal intensity.[2]
4. Standard and Sample Preparation:
-
Prepare stock solutions of this compound and the internal standard in methanol.
-
Spike the appropriate matrix (e.g., blank drug formulation, plasma) with the analyte and a fixed concentration of the internal standard to prepare calibration standards and quality control samples.
-
Perform a sample clean-up step, such as protein precipitation (for biological samples) or simple dilution (for drug substance/product).
-
Centrifuge and transfer the supernatant for injection.
Mandatory Visualization
The following diagrams illustrate the proposed workflows and logical comparisons for the inter-laboratory study.
Caption: Proposed workflow for the inter-laboratory validation study.
Caption: Logical comparison of the two proposed analytical methodologies.
References
- 1. This compound | CAS 1034439-57-0 | LGC Standards [lgcstandards.com]
- 2. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One [journals.plos.org]
- 3. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 4. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 5. This compound | C24H32ClNO2 | CID 24881880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. feedhaccp.org [feedhaccp.org]
- 7. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 8. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acgpubs.org [acgpubs.org]
- 10. New TLC-Densitometric Method for the Quantification of Donepezil in Tablets [mdpi.com]
Deoxy Donepezil Stability: A Comparative Analysis Under Acidic and Alkaline Conditions
For researchers, scientists, and drug development professionals, understanding the stability of pharmaceutical compounds and their impurities is paramount for ensuring product quality, safety, and efficacy. This guide provides a comparative analysis of the stability of Deoxy Donepezil, a known impurity of the Alzheimer's drug Donepezil, under acidic versus alkaline conditions. The findings are based on forced degradation studies of the parent compound, Donepezil, due to the limited availability of direct stability data for Deoxy Donepezil.
Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a drug substance and helping to elucidate its degradation pathways. These studies involve subjecting the compound to a variety of stress conditions, including acidic and alkaline environments, to accelerate its decomposition. The stability of a compound is typically assessed by monitoring the decrease in its concentration over time, often using a stability-indicating analytical method such as High-Performance Liquid Chromatography (HPLC).
Comparative Stability Analysis
Available data from forced degradation studies of Donepezil hydrochloride consistently demonstrate that the drug is significantly more susceptible to degradation under alkaline conditions compared to acidic conditions. This suggests that Deoxy Donepezil, being a closely related chemical entity, is likely to exhibit a similar stability profile.
In one study, after seven days at room temperature, the recovery of Donepezil in an alkaline solution (0.1 mol L-1 NaOH) was approximately 42%, while in an acidic solution (0.1 mol L-1 HCl), the recovery was about 86%.[1][2] This indicates a substantially faster rate of degradation in the alkaline environment. Another investigation found that while Donepezil enantiomers were stable in acidic conditions for up to 240 minutes with only about 8% degradation after 48 hours, alkaline conditions led to a 14% decomposition over the same period.
Furthermore, studies employing more aggressive stress conditions have shown a pronounced lability of Donepezil in alkaline media. Measurable degradation of the drug was observed when heated in 2N NaOH.[3] In contrast, under acidic conditions (1N HCl), only negligible degradation was observed even after heating for 8 hours.[3]
The following table summarizes the quantitative data from various forced degradation studies on Donepezil, providing a clear comparison of its stability in acidic versus alkaline environments.
| Stress Condition | Duration | Temperature | Analyte Recovery/Degradation | Reference |
| 0.1 mol L-1 HCl | 7 days | Room Temperature | ~86% Recovery | [1][2] |
| 0.1 mol L-1 NaOH | 7 days | Room Temperature | ~42% Recovery | [1][2] |
| 0.1 N HCl | 48 hours | Not Specified | ~8% Degradation | |
| 0.1 N NaOH | 48 hours | Not Specified | 14% Decomposition | |
| 1N HCl | 8 hours | Boiling | Negligible Degradation | [3] |
| 2N NaOH | 8 hours | Boiling | Measurable Degradation | [3] |
Experimental Protocols
The stability of Donepezil and its related substances is typically evaluated using a stability-indicating HPLC method. The following provides a generalized experimental protocol based on the methodologies described in the cited literature.
Forced Degradation Study Protocol:
-
Preparation of Stock Solution: A stock solution of the test compound (e.g., Donepezil hydrochloride) is prepared in a suitable solvent, such as methanol or a mixture of methanol and water, at a known concentration (e.g., 1 mg/mL).
-
Acidic Stress: An aliquot of the stock solution is mixed with an acidic solution (e.g., 0.1 N HCl, 1 N HCl, or 2 mol/L HCl). The mixture is then incubated for a specified period (e.g., 48 hours, 8 hours) at a defined temperature (e.g., room temperature, 70°C, boiling).
-
Alkaline Stress: An aliquot of the stock solution is mixed with an alkaline solution (e.g., 0.1 N NaOH, 2 N NaOH, or 2 mol/L NaOH). The mixture is then incubated under the same time and temperature conditions as the acidic stress study for a direct comparison.
-
Sample Analysis: At predetermined time points, samples are withdrawn from the stress conditions. If necessary, the samples are neutralized. The samples are then diluted to an appropriate concentration with the mobile phase and analyzed by a validated stability-indicating HPLC method.
-
Data Analysis: The percentage of degradation is calculated by comparing the peak area of the analyte in the stressed sample to that of an unstressed control sample. The formation of degradation products is also monitored.
Typical HPLC Method Parameters:
-
Column: A reversed-phase column, such as a C18 column (e.g., Waters Acquity C18, 50 mm x 2.1mm, 1.7µm particle size or Hypersil C-18, 250 mm x 4.6 mm, 5 µm).[4]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase is a critical parameter for achieving good separation.
-
Detection: UV detection at a wavelength where the analyte and its degradation products have significant absorbance (e.g., 268 nm or 286 nm).[4]
-
Flow Rate: Typically around 1.0 mL/min.
-
Injection Volume: A fixed volume, for example, 10 µL or 20 µL.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a forced degradation study to assess the stability of a drug substance like Deoxy Donepezil.
Caption: Workflow for Forced Degradation Stability Testing.
References
A Comparative Guide to the Certificate of Analysis for Deoxy Donepezil Hydrochloride Reference Standard
In the landscape of pharmaceutical research and development, the quality and reliability of reference standards are paramount. These standards are crucial for a multitude of analytical applications, including method validation, impurity profiling, and quality control (QC) testing.[1][2] A Certificate of Analysis (CoA) is the legal document that accompanies a reference standard, certifying its quality, identity, purity, and other critical parameters.[3][4] This guide provides a detailed comparison of the CoA requirements for Deoxy Donepezil Hydrochloride, a significant impurity of the drug Donepezil, against the active pharmaceutical ingredient (API) standard, Donepezil Hydrochloride.
Understanding the Role of Reference Standards
Reference standards serve as benchmarks in analytical testing to ensure the quality, safety, and efficacy of drug products.[5] They can be categorized as primary standards, which are highly purified and extensively characterized without comparison to another standard, or secondary standards, which are established by comparison to a primary reference standard.[6] this compound is an impurity reference standard, used to detect, identify, and quantify this specific impurity in Donepezil drug substances and products, in accordance with International Council for Harmonisation (ICH) guidelines.[2][6]
Comparative Analysis of CoA Parameters
The CoA for an impurity standard like this compound shares many common elements with the CoA for an API standard. However, the specifications and the emphasis of certain tests may differ. The following table summarizes and compares the typical quantitative and qualitative data presented on a CoA for both standards.
| Parameter/Test | Typical Specification for Deoxy Donepezil HCl (Impurity Standard) | Typical Specification for Donepezil HCl (API Standard) | Analytical Method |
| Identification | Conforms to structure | Conforms to structure | ¹H NMR, Mass Spectrometry (MS), IR Spectroscopy |
| Appearance | White to Off-White or Pale Yellow Solid[7] | White to Off-White Crystalline Powder | Visual Inspection |
| Purity (Chromatographic) | ≥95%[7] | ≥98%[8] | High-Performance Liquid Chromatography (HPLC) |
| Assay/Potency | Often not reported or reported as "Purity by HPLC" | 98.0% - 102.0% (on dried basis) | HPLC, Titration, or qNMR |
| Water Content | Report Result (e.g., 8.0%[7]) | ≤ 1.0% | Karl Fischer Titration |
| Residual Solvents | Conforms to ICH Q3C limits | Conforms to ICH Q3C limits | Gas Chromatography (GC-HS) |
| Heavy Metals | ≤ 20 ppm | ≤ 10 ppm | Inductively Coupled Plasma (ICP-MS) or Colorimetric Methods |
| Sulphated Ash | ≤ 0.5% | ≤ 0.1% | USP <281> |
| Storage Conditions | 2-8°C, Refrigerator, Hygroscopic[7][9] | 2-30°C, Protect from light[1] | N/A |
| Retest Date | Specified on CoA[7] | Specified on CoA | N/A |
Experimental Protocols: Key Methodologies
A robust CoA is supported by data from validated analytical methods.[4][10] Below are the detailed methodologies for the key experiments cited in the CoA.
1. High-Performance Liquid Chromatography (HPLC) for Purity and Assay:
-
Principle: This technique separates components in a mixture based on their differential partitioning between a stationary phase (column) and a mobile phase. The area under the peak for a given substance is proportional to its concentration.
-
Methodology:
-
Standard and Sample Preparation: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration.
-
Chromatographic System: Use a system equipped with a suitable C18 column (e.g., 4.6 mm x 250 mm, 5 µm), a UV detector set to an appropriate wavelength (e.g., 235 nm[7]), and a pump delivering a mobile phase (e.g., a gradient of phosphate buffer and acetonitrile) at a constant flow rate.
-
Injection and Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph. Record the chromatograms and integrate the peak areas.
-
Calculation: Purity is calculated by the area percent method (Peak Area of Analyte / Total Peak Area x 100). The assay is calculated by comparing the peak response of the sample to that of a primary reference standard.
-
2. Mass Spectrometry (MS) for Identity Confirmation:
-
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. This provides a molecular weight and fragmentation pattern that is unique to the compound, confirming its identity.
-
Methodology:
-
Sample Introduction: Introduce a dilute solution of the standard into the mass spectrometer, typically via direct infusion or coupled with an HPLC system (LC-MS).
-
Ionization: Employ an ionization technique such as Electrospray Ionization (ESI) to generate charged molecules.
-
Mass Analysis: The ions are separated in a mass analyzer (e.g., Quadrupole, Time-of-Flight) based on their m/z ratio.
-
Detection: The detector records the abundance of ions at each m/z value. The resulting mass spectrum is compared against the theoretical mass of the this compound molecule (C24H31NO2; Mol. Wt.: 365.51[9]).
-
3. Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation:
-
Principle: ¹H NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of hydrogen nuclei. It reveals the chemical environment, connectivity, and number of different types of protons.
-
Methodology:
-
Sample Preparation: Dissolve an accurately weighed amount of the standard in a deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Data Acquisition: Place the sample in a high-field NMR spectrometer and acquire the proton spectrum.
-
Data Analysis: Process the resulting Free Induction Decay (FID) to obtain the spectrum. Analyze the chemical shifts, integration (area under the peaks), and coupling patterns to confirm that the observed spectrum is consistent with the known structure of this compound.
-
Workflow for Reference Standard Certification
The creation of a certified reference standard, complete with a comprehensive CoA, follows a stringent quality control process. The diagram below illustrates the logical workflow from material sourcing to the final release of the standard.
Caption: Workflow for the qualification and certification of a pharmaceutical reference standard.
References
- 1. Donepezil Hydrochloride Pharmaceutical Secondary Standard; Certified Reference Material 120011-70-3 [sigmaaldrich.com]
- 2. veeprho.com [veeprho.com]
- 3. gmp-compliance.org [gmp-compliance.org]
- 4. neuageinstitute.com [neuageinstitute.com]
- 5. Reference Standards and Certificates of Analysis (CoAs) â life science compliance consulting – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 6. documents.lgcstandards.com [documents.lgcstandards.com]
- 7. lgcstandards.com [lgcstandards.com]
- 8. Donepezil hydrochloride, ≥98%, COA, Certificate of Analysis, 120011-70-3, D 3155 [ottokemi.com]
- 9. glppharmastandards.com [glppharmastandards.com]
- 10. resolvemass.ca [resolvemass.ca]
A Comparative Guide to Setting Acceptance Criteria for Deoxy Donepezil Impurity in Donepezil Tablets
For researchers, scientists, and drug development professionals, establishing appropriate acceptance criteria for impurities in pharmaceutical products is a critical step in ensuring drug safety and quality. This guide provides a comprehensive comparison of key considerations and methodologies for setting the acceptance criteria for Deoxy Donepezil, a known impurity in Donepezil tablets.
Understanding the Regulatory Framework
The primary guidelines for controlling impurities in new drug products are provided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), specifically the ICH Q3B(R2) guideline.[1][2][3][4] This guideline establishes thresholds for reporting, identification, and qualification of impurities.
-
Reporting Threshold: The level at which an impurity must be reported. For a maximum daily dose of Donepezil (typically 10 mg), this threshold is 0.2%.
-
Identification Threshold: The level at which the structure of an impurity must be confirmed. For a 10 mg maximum daily dose, this is 0.2%.
-
Qualification Threshold: The level above which an impurity's safety must be established through toxicological studies. For a 10 mg maximum daily dose, this is the lower of 0.5% or a Total Daily Intake (TDI) of 200 µg.
Deoxy Donepezil is a process-related impurity that can arise during the synthesis of Donepezil.[] Its control is essential to ensure the safety and efficacy of the final drug product.
Pharmacopoeial Standards: A Key Benchmark
A critical reference for setting acceptance criteria is the monograph for the drug product in a recognized pharmacopeia. The United States Pharmacopeia (USP) provides a specific acceptance criterion for Deoxy Donepezil in Donepezil Hydrochloride tablets.
Table 1: Pharmacopoeial Acceptance Criterion for Deoxy Donepezil
| Pharmacopeia | Impurity Name | Acceptance Criterion |
| United States Pharmacopeia (USP) | Deoxydonepezil | Not More Than 0.15% |
This limit of 0.15% set by the USP is a key benchmark for manufacturers.[6] Adherence to this limit is a regulatory expectation in regions that recognize the USP.
Rationale for Setting the Acceptance Criterion
The acceptance criterion for an impurity like Deoxy Donepezil is established based on a combination of factors, including:
-
Process Capability: The level at which the manufacturing process can consistently control the impurity.
-
Safety Qualification: Data from toxicological studies that demonstrate the impurity is safe at the proposed acceptance level.
-
Pharmacopoeial Limits: Established limits in major pharmacopeias provide a recognized standard.
Analytical Methodologies for Control
The ability to accurately and reliably quantify Deoxy Donepezil is fundamental to controlling it within the set acceptance criterion. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for this purpose.
Experimental Protocol: Quantification of Deoxy Donepezil by HPLC (Based on USP Monograph)
This protocol is a representative example based on the principles outlined in the USP monograph for Donepezil Hydrochloride tablets.
1. Materials and Reagents:
-
Donepezil Hydrochloride Reference Standard (RS)
-
Deoxy Donepezil Reference Standard
-
Acetonitrile (HPLC grade)
-
Phosphoric acid
-
Triethylamine
-
Water (HPLC grade)
-
Donepezil tablets for analysis
2. Chromatographic Conditions:
-
Column: C18, 4.6-mm × 25-cm; 5-µm packing
-
Mobile Phase: A gradient mixture of a buffered aqueous phase and an organic solvent (e.g., acetonitrile). The specific gradient program should be optimized to achieve adequate separation of Donepezil, Deoxy Donepezil, and other potential impurities.
-
Flow Rate: Approximately 1.5 mL/min
-
Column Temperature: 50°C
-
Detection: UV at 286 nm
-
Injection Volume: 20 µL
3. Standard Solution Preparation:
-
Prepare a standard solution of USP Donepezil Hydrochloride RS in a suitable diluent at a known concentration (e.g., 0.01 mg/mL).
4. Sample Solution Preparation:
-
Weigh and finely powder a number of Donepezil tablets.
-
Transfer a portion of the powder, equivalent to a specified amount of Donepezil Hydrochloride, into a volumetric flask.
-
Add the diluent, sonicate to dissolve, and dilute to volume.
-
Filter the solution before injection.
5. System Suitability:
-
Inject a system suitability solution containing both Donepezil Hydrochloride RS and Deoxy Donepezil RS.
-
The resolution between the two peaks should be not less than 2.0.
-
The tailing factor for the Donepezil peak should be not more than 1.5.
-
The relative standard deviation for replicate injections of the standard solution should be not more than 2.0%.
6. Calculation:
-
Calculate the percentage of Deoxy Donepezil in the tablets using the following formula:
% Deoxy Donepezil = (peak area of Deoxy Donepezil in sample / peak area of Donepezil in standard) × (concentration of standard / concentration of sample) × (1 / Relative Response Factor) × 100
The USP monograph specifies a Relative Response Factor (RRF) of 1.2 for Deoxy Donepezil.[6]
Table 2: Comparison of Analytical Method Parameters
| Parameter | Typical Value/Range | Rationale |
| Column Chemistry | C18 | Provides good retention and separation for the moderately polar analytes. |
| Mobile Phase | Gradient elution with buffered acetonitrile/water | Allows for the separation of impurities with a range of polarities. |
| Detection Wavelength | 286 nm | Provides good sensitivity for both Donepezil and Deoxy Donepezil. |
| Resolution | NLT 2.0 | Ensures accurate quantification of each component without interference. |
| Relative Response Factor (RRF) | 1.2 (for Deoxy Donepezil) | Corrects for differences in the UV response between the impurity and the API. |
Workflow for Establishing Acceptance Criteria
The process of setting an acceptance criterion for an impurity like Deoxy Donepezil involves a logical workflow that integrates regulatory guidance, analytical data, and safety assessment.
Caption: Workflow for Setting the Acceptance Criterion for Deoxy Donepezil.
Signaling Pathway for Impurity Control Decision Making
The decision-making process for impurity control is guided by a clear signaling pathway that originates from regulatory requirements and culminates in the final product specification.
Caption: Decision-Making Pathway for Impurity Control.
References
- 1. Donepezil Hydrochloride Tablets - Definition, Identification, Impurities - USP 2025 [trungtamthuoc.com]
- 2. drugfuture.com [drugfuture.com]
- 3. Donepezil EP Impurity A (HCl) | 120013-39-0 | SynZeal [synzeal.com]
- 4. trungtamthuoc.com [trungtamthuoc.com]
- 6. Donepezil Hydrochloride - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
Deoxy Donepezil Hydrochloride: Comparative Analysis of Relative Retention Time in Accordance with USP Method
For researchers and drug development professionals engaged in the analysis of Donepezil Hydrochloride, understanding the chromatographic behavior of its related substances is paramount for ensuring drug purity and quality. This guide provides a comparative analysis of the relative retention time (RRT) of Deoxy Donepezil Hydrochloride as stipulated in the United States Pharmacopeia (USP) method for Donepezil Hydrochloride. The experimental data and protocols outlined herein serve as a crucial reference for accurate impurity profiling.
Data Summary: Relative Retention Time
The following table summarizes the relative retention time of this compound with respect to Donepezil Hydrochloride, as specified in the USP monograph.
| Compound Name | Relative Retention Time (RRT) |
| Donepezil Hydrochloride | 1.0 |
| This compound | 2.12[1] |
Experimental Protocol: USP Organic Impurities Procedure 2
The determination of the relative retention time for this compound is performed as part of the Organic Impurities test (Procedure 2) within the USP monograph for Donepezil Hydrochloride. The methodology is detailed below.[1]
Chromatographic System:
-
Mode: Liquid Chromatography (LC)
-
Detector: UV, wavelength not specified in the provided information.
-
Column: The method was developed based on a Kromasil C18 column.
-
Mobile Phase: A gradient elution is employed using Solution A and Solution B.
-
Solution A: 1 mL of phosphoric acid in 1 L of water, adjusted to a pH of 6.5 with triethylamine. The solution is filtered through a 0.45-µm or finer pore size filter.
-
Solution B: Acetonitrile.
-
-
Gradient Program:
| Time (minutes) | Solution A (%) | Solution B (%) |
| 0 | 75 | 25 |
| 25 | 40 | 60 |
| 30 | 40 | 60 |
| 32 | 75 | 25 |
| 40 | 75 | 25 |
-
Flow Rate: 1.5 mL/min[1]
-
Injection Volume: Not specified in the provided information.
Solutions:
-
Diluent: Acetonitrile and water (25:75)
-
Standard Solution: 0.01 mg/mL of USP Donepezil Hydrochloride RS in Diluent.
-
Sample Solution: 1.0 mg/mL of Donepezil Hydrochloride in Diluent.
Logical Relationship of Relative Retention Time
The following diagram illustrates the elution order and relative retention time relationship between Donepezil Hydrochloride and its impurity, this compound, in the specified USP chromatographic method.
Caption: Elution profile of Donepezil HCl and Deoxy Donepezil HCl.
References
Unveiling the Purity Landscape: A Comparative Guide to Donepezil Synthesis and its Impurity Profiles
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides an objective comparison of the impurity profiles associated with two major synthetic routes for Donepezil, a key therapeutic for Alzheimer's disease. The information, supported by experimental data, aims to assist in the development of robust and well-controlled manufacturing processes.
Donepezil, a reversible inhibitor of acetylcholinesterase, is synthesized through various pathways, each with a unique potential to generate process-related impurities. Understanding the impurity landscape of different synthetic routes is critical for ensuring the safety, efficacy, and regulatory compliance of the final drug product. This guide focuses on two prevalent synthetic strategies and details the associated impurities, analytical methodologies for their detection, and the underlying chemical transformations that lead to their formation.
Comparative Analysis of Impurity Profiles
The two primary synthetic routes for Donepezil examined here are:
-
Route 1: Condensation of 5,6-dimethoxy-1-indanone with N-benzyl-4-piperidinecarboxaldehyde. This is one of the most common and established methods for Donepezil synthesis.
-
Route 2: Reaction of pyridine-4-carboxaldehyde with 5,6-dimethoxy-1-indanone, followed by benzylation and catalytic hydrogenation. This alternative route involves the formation and subsequent reduction of a pyridinium salt intermediate.
The following table summarizes the key process-related impurities associated with each route. The presence and levels of these impurities can vary depending on the specific reaction conditions and purification methods employed.
| Impurity Name | Structure | Associated Synthesis Route(s) | Typical Observed Levels | Potential Formation Pathway |
| Donepezil N-oxide | 1-(phenylmethyl)-4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine 1-oxide | Both (primarily degradation) | Variable, can form on storage | Oxidation of the piperidine nitrogen. |
| Desbenzyl Donepezil | 5,6-dimethoxy-2-(piperidin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one | Route 1 & 2 | < 0.1% | Incomplete benzylation or debenzylation during synthesis or degradation. |
| (E)-Dehydro Donepezil (Impurity F) | (E)-2-[(1-benzylpiperidin-4-yl)methylene]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one | Route 1 | 0.05 - 0.2% | Incomplete reduction of the exocyclic double bond formed during the initial condensation reaction.[1] |
| Donepezil Dimer Impurity | 2-[[1-[[(2S)-2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl]methyl]piperidin-4-yl]methyl]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one | Route 1 | 0.05 - 0.2% | Dimerization reaction occurring during the synthesis process.[1] |
| 5,6-dimethoxy-2-(4-pyridylmethyl)-1-indanone (Impurity I) | 5,6-dimethoxy-2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one | Route 2 | 0.05 - 0.2% | Intermediate in Route 2 that may be carried through if the reduction and benzylation steps are incomplete.[1] |
| 1,1-dibenzyl-4-[(5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl]piperidin-1-ium bromide (Impurity V) | Not available | Route 1 & 2 | 0.05 - 0.2% | Quaternization of Donepezil with excess benzyl bromide.[1] |
| 2-(1-benzyl-4-piperdylmethyl)-5,6-dimethoxy-1-indanol (Impurity III) | 2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-ol | Route 1 & 2 | 0.05 - 0.2% | Over-reduction of the indanone carbonyl group.[1] |
Experimental Protocols
Accurate identification and quantification of impurities are crucial for quality control. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common analytical techniques employed for this purpose.
Representative HPLC Method for Impurity Profiling
This method is suitable for the separation and quantification of Donepezil and its process-related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Mobile Phase A and Mobile Phase B.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program: A linear gradient from 20% to 80% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 268 nm.[2]
-
Injection Volume: 20 µL.
Sample Preparation
-
Standard Solution: Prepare a stock solution of Donepezil hydrochloride and known impurity reference standards in the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the Donepezil API sample in the mobile phase to a final concentration of approximately 1.0 mg/mL.
Visualizing the Comparison Workflow
The following diagram illustrates the logical workflow for comparing the impurity profiles of different Donepezil synthesis routes.
Caption: Workflow comparing impurity profiles of two Donepezil synthesis routes.
Conclusion
The choice of synthetic route for Donepezil has a direct impact on the impurity profile of the final API. While both routes can produce high-purity Donepezil, they are susceptible to the formation of different process-related impurities. A thorough understanding of these impurity formation pathways, coupled with robust analytical monitoring, is essential for the development of a safe and effective drug product. The data and methodologies presented in this guide provide a foundation for researchers and drug development professionals to make informed decisions regarding process development, optimization, and quality control of Donepezil synthesis.
References
Safety Operating Guide
Proper Disposal Procedures for Deoxy Donepezil Hydrochloride: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of Deoxy Donepezil Hydrochloride in a laboratory setting. The following procedural guidance is based on established best practices for pharmaceutical waste management, in the absence of a specific Safety Data Sheet (SDS) detailing the disposal of this particular compound.
Immediate Safety and Handling Precautions
This compound is a derivative of Donepezil Hydrochloride, a potent acetylcholinesterase inhibitor.[1] Due to its pharmacological activity, it should be handled with care to avoid accidental exposure. When preparing for disposal, researchers must wear appropriate Personal Protective Equipment (PPE), including:
-
Safety glasses or goggles
-
Lab coat
-
Chemical-resistant gloves
Ensure that all handling of the compound, especially if there is a risk of generating dust or aerosols, is conducted in a well-ventilated area or a fume hood.
Waste Characterization and Segregation
Proper disposal begins with the correct classification and segregation of waste. Pharmaceutical waste is broadly categorized as either hazardous or non-hazardous. Given the potent nature of the parent compound, Donepezil Hydrochloride, it is prudent to manage this compound as a hazardous pharmaceutical waste unless determined otherwise by a formal hazardous waste determination.
Table 1: Pharmaceutical Waste Segregation
| Waste Type | Description | Recommended Container |
| Hazardous Pharmaceutical Waste (RCRA) | Chemicals that are specifically listed by the EPA or exhibit hazardous characteristics (ignitable, corrosive, reactive, toxic). | Black containers, clearly labeled as "Hazardous Pharmaceutical Waste".[2] |
| Non-Hazardous Pharmaceutical Waste | Medications that do not meet the RCRA criteria for hazardous waste. | Blue or white containers.[2] |
| Sharps Waste | Needles, syringes, and other sharp objects contaminated with the compound. | Puncture-resistant sharps containers. |
| Contaminated Labware | Gloves, vials, pipette tips, and other materials contaminated with the compound. | Disposed of as hazardous waste in the appropriate container. |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the disposal of this compound.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
-
Consult Safety Data Sheet (SDS): Always attempt to locate the specific SDS for this compound. If unavailable, proceed with this guidance, treating the compound as hazardous.
-
Segregate at the Point of Generation:
-
Solid Waste: Place unused or expired this compound powder, along with any contaminated items like weighing paper or empty vials, directly into a designated black container for RCRA hazardous pharmaceutical waste.[2]
-
Liquid Waste: If the compound is in a solution, it should be collected in a compatible, leak-proof container, clearly labeled with its contents and the words "Hazardous Waste." Do not mix with other waste streams unless compatibility is confirmed.
-
Sharps: Any needles, syringes, or other sharps contaminated with the compound must be placed in a puncture-resistant sharps container designated for hazardous waste.
-
-
Container Management:
-
Ensure all waste containers are in good condition, compatible with the chemical, and have secure, tight-fitting lids.
-
Label all containers clearly with "Hazardous Waste," the chemical name ("this compound"), and the date accumulation started.
-
-
Storage:
-
Store waste containers in a designated, secure hazardous waste accumulation area. This area should be well-ventilated and away from general laboratory traffic.
-
Secondary containment should be used for liquid waste containers to prevent spills.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal company.
-
The primary method for the destruction of hazardous pharmaceutical waste is incineration at a permitted facility to ensure the complete destruction of the active pharmaceutical ingredient.[3]
-
Never dispose of this compound down the drain or in the regular trash. The EPA has prohibited the sewering of hazardous pharmaceutical waste.[2]
-
Environmental and Regulatory Considerations
The disposal of pharmaceutical waste is regulated by several agencies, including the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and potentially the Drug Enforcement Administration (DEA) if the compound is a controlled substance.[3][4] It is the responsibility of the waste generator to ensure compliance with all federal, state, and local regulations.
Studies on the parent compound, Donepezil Hydrochloride, have shown that it can be degraded under certain conditions such as alkaline, oxidative, and neutral environments when heated.[5] However, this does not negate the need for proper disposal, as the degradation products and the compound's ecotoxicity are not fully characterized. Improper disposal can lead to environmental contamination and potential harm to aquatic life.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment.
References
Personal protective equipment for handling Deoxy Donepezil Hydrochloride
This guide provides crucial safety protocols and logistical information for handling Deoxy Donepezil Hydrochloride in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. The information is primarily derived from safety data sheets for Donepezil Hydrochloride, as specific data for the deoxy form is limited; it is presumed that similar precautions should be taken.
Hazard Identification
This compound is a pharmaceutical-related compound of unknown potency.[1] Based on data for the closely related Donepezil Hydrochloride, it should be handled as a hazardous substance. Key hazard statements include:
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent exposure. Engineering controls, such as laboratory fume hoods or other local exhaust ventilation, should be the primary means of controlling exposure.[1][4][5]
| Exposure Route | Required PPE | Standards & Specifications |
| Respiratory | NIOSH/MSHA approved respirator | Required when dusts are generated or if ventilation is insufficient.[4][6][7] For high concentrations, a positive-pressure supplied air respirator may be necessary.[7] Recommended filter type: P3. |
| Hand | Chemical-resistant gloves | Gloves must be inspected before use.[4] Use proper glove removal technique to avoid skin contact.[4] Dispose of contaminated gloves after use.[4] |
| Eye/Face | Safety glasses with side-shields or goggles; Face shield | Must conform to government standards such as NIOSH (US) or EN166 (EU).[4][7][8] A face shield may also be required.[7] |
| Skin & Body | Protective clothing; Lab coat | Wear appropriate gloves and clothing to prevent skin exposure.[4] Impervious protective clothing is recommended for bulk processing.[5] |
Operational Plan: Handling Protocol
Adherence to good industrial hygiene and safety practices is essential.[4][7]
1. Preparation and Engineering Controls:
- Always handle this compound within a laboratory fume hood or another form of local exhaust ventilation to minimize inhalation of dust.[1]
- Ensure all equipment containing the material is properly grounded.[4]
- Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][8] The recommended long-term storage temperature is -20°C.[4]
2. Handling the Compound:
- Avoid contact with skin, eyes, and clothing.[7][8]
- Do not breathe dust.[4][7] Minimize dust generation and accumulation during handling.[5]
- Do not eat, drink, or smoke in the handling area.[2][7][8]
- Wash hands thoroughly before breaks and immediately after handling the product.[4][8]
3. In Case of a Spill:
- Evacuate non-essential personnel from the area.[5]
- Wear full personal protective equipment, including respiratory protection.[5][6]
- Avoid raising dust.[6] Collect the spilled material using a method that controls dust generation, such as a damp cloth or a filtered vacuum.[5][9]
- Place the collected waste into a suitable, sealed, and properly labeled container for disposal.[5][6]
- Ventilate the area and wash the spill site after material pick-up is complete.[6]
Disposal Plan
Waste material must be disposed of in accordance with all applicable national and local regulations.[9]
1. Waste Containerization:
- Leave chemicals in their original containers if possible. Do not mix with other waste.
- Place waste from residues and contaminated materials into an appropriately labeled, sealed container.[5]
- Handle uncleaned containers as you would the product itself.
2. Disposal Method:
- The recommended disposal method is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[6]
- Alternatively, entrust the disposal to a licensed waste disposal company.[2]
- Do not allow the product to enter drains, sewers, or any body of water.[6][8]
Emergency First Aid Measures
Immediate medical attention is required for any significant exposure.[3][8] Show the Safety Data Sheet (SDS) to the attending physician.[1][3][8]
-
If Swallowed: Immediately call a POISON CENTER or doctor.[2][3] Rinse mouth with water.[4] Do NOT induce vomiting.[3][4]
-
If in Eyes: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, lifting the lower and upper eyelids.[8] Remove contact lenses if present and easy to do. Seek immediate medical advice.[3][6]
-
On Skin: Immediately wash the skin with soap and copious amounts of water.[6][8] Remove all contaminated clothing promptly.[6] If skin irritation or an allergic reaction occurs, see a doctor.[8]
-
If Inhaled: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[5] If the person is not breathing, perform artificial respiration.[4][6] Seek immediate medical attention.[5]
Caption: Logical workflow for the safe handling of this compound.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. esschemco.com [esschemco.com]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. pharmacopoeia.com [pharmacopoeia.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
